methyl (2R)-2-(methylamino)propanoate hydrochloride
Description
The exact mass of the compound (r)-Methyl 2-(methylamino)propanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2R)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQHMBRKIJBGI-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl (2R)-2-(methylamino)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Methyl (2R)-2-(methylamino)propanoate hydrochloride, also known as N-methyl-D-alanine methyl ester hydrochloride, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the N-methylated amine and the ester functional group at a stereocenter, make it a valuable precursor for the synthesis of complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, robust analytical methodologies for its characterization, its applications in drug discovery with a focus on central nervous system (CNS) therapeutics, and essential safety and handling procedures. The causality behind experimental choices and self-validating systems for protocols are emphasized to ensure technical accuracy and practical utility for researchers in the field.
Introduction and Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of N-methyl-D-alanine. The "(2R)" designation specifies the stereochemistry at the chiral center, which is crucial for its interaction with biological targets, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles[1]. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications[2].
The N-methylation of amino acids is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs. The methyl group can increase metabolic stability by sterically hindering enzymatic degradation, enhance membrane permeability, and modulate receptor binding affinity[3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19914-41-1 | [4][5] |
| Molecular Formula | C₅H₁₂ClNO₂ | [5] |
| Molecular Weight | 153.61 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥95% to 97% | [7][8] |
| Synonyms | N-Methyl-D-alanine methyl ester HCl, (R)-Methyl 2-(methylamino)propanoate hydrochloride | [5] |
Synthesis Protocol: N-methylation of D-Alanine Methyl Ester Hydrochloride
The synthesis of this compound can be achieved through the N-methylation of D-alanine methyl ester hydrochloride. A common and effective method is reductive amination, which involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or aminal), followed by in-situ reduction.
Rationale for Method Selection
Reductive amination is a widely used and robust method for the N-methylation of amines. The use of formaldehyde as the methyl source and a mild reducing agent like sodium borohydride offers high yields and good chemoselectivity. This approach avoids the use of more hazardous and less selective methylating agents like methyl iodide. The one-pot nature of the reaction simplifies the experimental setup and workup procedure[9].
Experimental Protocol
Materials:
-
D-Alanine methyl ester hydrochloride
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (for pH adjustment)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve D-alanine methyl ester hydrochloride (1 equivalent) in methanol.
-
Imine Formation: Cool the solution to 0°C in an ice bath. Slowly add formaldehyde solution (1.1 equivalents) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for 1 hour.
-
Reduction: While still at 0°C, add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~2 with concentrated HCl. Wash the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Basification and Extraction: Adjust the pH of the aqueous layer to ~9-10 with a sodium hydroxide solution. Extract the product into diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the free base of methyl (2R)-2-(methylamino)propanoate.
-
Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for methyl (2R)-2-(methylamino)propanoate HCl.
Analytical Characterization
Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis: ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure of the compound. The expected chemical shifts and coupling patterns provide a fingerprint of the molecule.
Expected ¹H NMR (400 MHz, D₂O) signals:
-
A doublet corresponding to the C-H proton at the chiral center.
-
A singlet for the N-methyl protons.
-
A singlet for the ester methyl protons.
-
A doublet for the C-methyl protons.
The integration of these signals should correspond to the number of protons in each environment.
Chromatographic Analysis: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds.
Rationale for Method: Chiral HPLC allows for the separation of enantiomers, which is not possible with standard achiral chromatography. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives[10].
Example HPLC Method:
-
Column: Chiralpak AD-H (or similar polysaccharide-based column)
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
The retention times of the (2R) and (2S) enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (e.e.).
Analytical Workflow
Caption: Analytical workflow for product characterization.
Table 2: Summary of Analytical Data
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Confirmation | Signals corresponding to all proton environments with correct integration and coupling. |
| Chiral HPLC | Enantiomeric Purity | Baseline separation of (2R) and (2S) enantiomers, allowing for e.e. calculation (typically >99%). |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the mass of the free base or a fragment consistent with the structure. |
Applications in Drug Development
This compound and related N-methylated amino acid derivatives are valuable in drug discovery, particularly for targeting the central nervous system (CNS).
Role as a Chiral Building Block in CNS Drug Discovery
The chirality of this compound is paramount, as stereoisomers can exhibit different binding affinities to receptors and enzymes in the CNS[1]. The (2R) configuration may be essential for the desired pharmacological activity of a drug candidate. Its structural motifs are found in various neurologically active compounds.
N-methyl-D-alanine derivatives are of particular interest due to their structural similarity to N-methyl-D-aspartate (NMDA), a potent agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity, learning, and memory[2]. The development of modulators for the NMDA receptor is a key area of research for treating neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia[3].
Improving Drug-like Properties
The incorporation of the N-methyl-D-alanine scaffold into a larger molecule can enhance its drug-like properties:
-
Increased Lipophilicity: The methyl groups can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier (BBB), a significant hurdle in CNS drug development[11].
-
Enhanced Metabolic Stability: The N-methyl group can protect against enzymatic degradation, leading to a longer half-life in the body[3].
-
Conformational Constraint: The N-methylation can restrict the conformational flexibility of a peptide backbone, which can lead to higher receptor selectivity and potency.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. This compound is a chemical irritant.
Hazard Identification:
-
Skin Irritation: Causes skin irritation (H315)[4].
-
Eye Irritation: Causes serious eye irritation (H319)[4].
-
Respiratory Irritation: May cause respiratory irritation (H335)[4].
Table 3: Recommended Safety Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side shields, and a lab coat[4][12]. |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling[4][13]. |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials[14]. |
| Spill Response | In case of a spill, wear appropriate PPE, contain the spill, and clean up with an inert absorbent material. Dispose of waste in accordance with local regulations[14]. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with soap and water. Inhalation: Remove to fresh air. Seek medical attention if irritation persists[4]. |
Safety Decision Workflow
Caption: Safety decision workflow for handling the compound.
Conclusion
This compound is a valuable and versatile chiral building block for drug discovery and development. Its synthesis is achievable through robust and well-established chemical methods, and its purity can be readily assessed using standard analytical techniques. The strategic incorporation of this moiety into drug candidates can significantly enhance their pharmacological properties, particularly for CNS-targeting agents. Adherence to strict safety protocols is imperative when handling this compound to mitigate potential hazards. This guide provides the foundational knowledge and practical insights necessary for the effective and safe utilization of this compound in a research and development setting.
References
-
Royal Society of Chemistry. (2009). Supporting Information for Epimerisation. Retrieved from [Link]
-
Graham, T. H., Horning, B. D., & MacMillan, D. W. C. Organic Syntheses Procedure. Retrieved from [Link]
-
Exploring N-Methyl-D-Alanine: Properties and Applications. (n.d.). Retrieved from [Link]
-
Kalstein EU. Safety in the Handling of Laboratory Reagents. Retrieved from [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Retrieved from [Link]
-
AccelaChem. 19914-41-1,this compound. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). Retrieved from [Link]
-
Chiral Amino Acids: Fueling Innovation in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
SpectraBase. D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
The Role of Chiral Amino Acids in Modern Drug Discovery. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 24). N-Methyl-D-Alanine: A Versatile Amino Acid Derivative for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). Retrieved from [Link]
- Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
-
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024, February 13). Retrieved from [Link]
-
Important pharmaceutically active compounds containing a chiral N‐alkyl amino acid ester or amide moiety. (n.d.). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, April 23). N-Methyl-d,l Alanine. Retrieved from [Link]
-
The Significance of Chirality in Drug Design and Development. (n.d.). Retrieved from [Link]
-
ChemicalRegister. This compound (CAS No. 955399-17-4) Suppliers. Retrieved from [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. 19914-41-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. This compound [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. kalstein.eu [kalstein.eu]
An In-depth Technical Guide to N-Methyl-D-alanine Methyl Ester Hydrochloride for Advanced Research
Introduction
N-Methyl-D-alanine methyl ester hydrochloride is a chiral amino acid derivative of significant interest to researchers in neuroscience, drug development, and peptide chemistry. Its structural similarity to N-methyl-D-aspartate (NMDA), the primary agonist of the NMDA receptor, positions it as a valuable tool for investigating glutamatergic neurotransmission. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role as a putative NMDA receptor ligand. While direct experimental data for the D-enantiomer is limited in publicly available literature, this document synthesizes information from its L-enantiomer, related compounds, and established methodologies to provide a robust framework for its scientific exploration.
Physicochemical Properties
The precise physicochemical properties of N-Methyl-D-alanine methyl ester hydrochloride are not extensively documented. However, by referencing data from its L-enantiomer and the non-N-methylated parent compound, we can establish an expected profile.
| Property | Expected Value | Source/Justification |
| Synonyms | Methyl (R)-2-(methylamino)propanoate hydrochloride; H-N-Me-D-Ala-OMe·HCl | Based on IUPAC nomenclature and common abbreviations. |
| Molecular Formula | C₅H₁₁NO₂·HCl[1] | Identical to the L-enantiomer.[1] |
| Molecular Weight | 153.61 g/mol [1] | Identical to the L-enantiomer.[1] |
| Appearance | White to off-white solid/powder[1] | Typical appearance for amino acid hydrochlorides.[1] |
| Melting Point | Not available | Expected to be similar to related compounds. |
| Solubility | Soluble in water | The hydrochloride salt enhances aqueous solubility. |
| Storage Conditions | 0-8 °C, store under an inert atmosphere[1][2] | Recommended for amino acid esters to prevent degradation.[1][2] |
digraph "N_Methyl_D_alanine_methyl_ester_hydrochloride_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; O1 [label="O", pos="2.25,0.866!"]; O2 [label="O", pos="2.25,-0.866!"]; C3 [label="C", pos="3.75,-0.866!"]; N1 [label="N", pos="-0.75,0.866!"]; C4 [label="C", pos="-0.75,-0.866!"]; C5 [label="C", pos="-1.5,1.732!"]; H_N [label="H+", pos="-0.2,1.2!"]; Cl [label="Cl-", pos="-2.5,0!"];
// Bonds C1 -- C2; C2 -- O1 [label=""]; C2 -- O2 [label=""]; O2 -- C3; C1 -- N1; C1 -- C4; N1 -- C5; N1 -- H_N [style=dotted];
// Atom Labels C1_label [label="C"]; C2_label [label="O"]; O1_label [label="O"]; O2_label [label=" "]; C3_label [label="CH₃"]; N1_label [label="N"]; C4_label [label="CH₃"]; C5_label [label="CH₃"]; H_N_label [label="H⁺"]; Cl_label [label="Cl⁻"];
}
Figure 1: Chemical structure of N-Methyl-D-alanine methyl ester hydrochloride.
Synthesis of N-Methyl-D-alanine Methyl Ester Hydrochloride
The synthesis of enantiomerically pure N-Methyl-D-alanine methyl ester hydrochloride can be achieved through a multi-step process starting from the corresponding N-protected N-methyl-D-alanine. The following protocol is adapted from a known procedure for the L-enantiomer and is expected to yield the desired D-enantiomer with high purity.
Step-by-Step Synthesis Protocol
-
Esterification of Boc-N-methyl-D-alanine:
-
Dissolve Boc-N-methyl-D-alanine in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Boc-N-methyl-D-alanine methyl ester.
-
-
Deprotection and Hydrochloride Salt Formation:
-
Dissolve the crude Boc-N-methyl-D-alanine methyl ester in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).
-
A precipitate of N-Methyl-D-alanine methyl ester hydrochloride will form.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Figure 2: General synthesis workflow for N-Methyl-D-alanine methyl ester hydrochloride.
Mechanism of Action: A Putative NMDA Receptor Agonist
The structural motif "N-Methyl-D-alanine" is highly suggestive of activity at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3] The endogenous agonist for this receptor is glutamate, and it requires a co-agonist, typically glycine or D-serine, for activation.
N-methyl-D-aspartate (NMDA) itself is a selective agonist that defines this receptor class. Given that N-Methyl-D-alanine is a close structural analog of NMDA, it is hypothesized that N-Methyl-D-alanine methyl ester hydrochloride acts as an agonist at the glutamate binding site of the NMDA receptor. The ester group is likely to be hydrolyzed in vivo by esterases to yield the active N-Methyl-D-alanine.
Figure 3: Hypothesized mechanism of action at the NMDA receptor.
Experimental Protocols for Characterization
To validate the hypothesized mechanism of action and to characterize the pharmacological profile of N-Methyl-D-alanine methyl ester hydrochloride, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay determines the binding affinity of the compound to the NMDA receptor. A common method is a competitive binding assay using a radiolabeled antagonist, such as [³H]MK-801.[4]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in an appropriate buffer (e.g., sucrose-HEPES-EDTA buffer).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, the radioligand ([³H]MK-801), and varying concentrations of the unlabeled test compound (N-Methyl-D-alanine methyl ester hydrochloride).
-
For determining non-specific binding, a high concentration of a known NMDA receptor antagonist is added to a set of wells.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Electrophysiology Assay
Whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices can be used to directly measure the functional effects of N-Methyl-D-alanine methyl ester hydrochloride on NMDA receptor-mediated currents.[5][6]
Step-by-Step Protocol:
-
Cell/Slice Preparation:
-
Prepare primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat or mouse).
-
Transfer the preparation to a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at a holding potential that allows for the measurement of NMDA receptor currents (e.g., +40 mV to relieve the magnesium block).
-
Pharmacologically isolate NMDA receptor currents by including antagonists for AMPA, kainate, and GABA receptors in the aCSF.
-
-
Compound Application:
-
Apply a known concentration of N-Methyl-D-alanine methyl ester hydrochloride to the patched neuron via the perfusion system.
-
Record the resulting inward or outward current, depending on the holding potential and ionic conditions.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the current induced by the compound.
-
Construct a dose-response curve by applying a range of concentrations to determine the EC₅₀ (the concentration that elicits a half-maximal response).
-
Compare the efficacy and potency of N-Methyl-D-alanine methyl ester hydrochloride to that of known NMDA receptor agonists like glutamate or NMDA.
-
Safety and Handling
As with all laboratory chemicals, N-Methyl-D-alanine methyl ester hydrochloride should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[2][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.[2][7]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[1][2] The compound may be hygroscopic.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-Methyl-D-alanine methyl ester hydrochloride represents a promising research tool for the neuroscience and pharmaceutical communities. Its presumed activity as an NMDA receptor agonist, based on its chemical structure, warrants further investigation through rigorous experimental validation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule in elucidating the complexities of glutamatergic signaling and in the development of novel therapeutics for neurological disorders.
References
-
MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]
-
Assay Protocol Book - PDSP. The Psychoactive Drug Screening Program. Available at: [Link]
-
Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC - PubMed Central. National Institutes of Health. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Exploring N-Methyl-D-Alanine: Properties and Applications. Available at: [Link]
-
(Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
D-Alanine Methyl Ester HCl | CAS 14316-06-4 - Veeprho. Veeprho. Available at: [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. National Institutes of Health. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Electrophysiological Investigation of NMDA Current Properties in Brain Slices. SpringerLink. Available at: [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - NIH. National Institutes of Health. Available at: [Link]
-
New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. SpringerLink. Available at: [Link]
-
Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647 - PubChem - NIH. National Institutes of Health. Available at: [Link]
-
Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem. National Institutes of Health. Available at: [Link]
-
Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. PubMed. Available at: [Link]
-
Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC - NIH. National Institutes of Health. Available at: [Link]
-
N-Methyl-d,l Alanine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Sciencemadness. Available at: [Link]
-
D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
D,L-Alanine methyl ester hydrochloride - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
Asymmetric Synthesis of ??-Methyl ??-Amino Acids through Diastereoselective Alkylation under Mild Reaction Conditions of an Iminic Alanine Template with a 1,2,3,6-Tetrahydro-2-pyrazinone Structure - ResearchGate. ResearchGate. Available at: [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. National Institutes of Health. Available at: [Link]
-
NMDA receptor - Wikipedia. Wikipedia. Available at: [Link]
-
Synaptic NMDA receptor activity at resting membrane potentials - Frontiers. Frontiers. Available at: [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. ACS Publications. Available at: [Link]
-
Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - MDPI. MDPI. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. YAKHAK HOEJI. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Chromatography Today. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
(2R)-methyl 2-(methylamino)propanoate hydrochloride molecular weight
An In-depth Technical Guide to the Molecular Weight of (2R)-methyl 2-(methylamino)propanoate hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination and validation of the molecular weight of (2R)-methyl 2-(methylamino)propanoate hydrochloride (CAS No: 19914-41-1). Moving beyond a simple statement of the theoretical value, we will explore the multifaceted experimental approach required to confirm this critical physicochemical property, ensuring the identity, purity, and quality of the compound.
Foundational Understanding: Theoretical Molecular Weight
The first step in any analysis is to calculate the theoretical molecular weight from the compound's molecular formula. This value serves as the primary benchmark against which all experimental data are compared. The molecular formula for (2R)-methyl 2-(methylamino)propanoate hydrochloride is C₅H₁₂ClNO₂.[1][2]
The molecular weight is the sum of the atomic masses of all atoms in the molecule.[3] The calculation, based on the atomic weights of its constituent elements, is detailed below.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 153.609 |
Based on this, the theoretical molecular weight is 153.61 g/mol .[1][2][4][5] This calculated value is the hypothesis that our experimental work will aim to confirm.
The Cornerstone of Confirmation: Mass Spectrometry
Mass spectrometry (MS) is the most powerful and accurate technique for determining the molecular weight of small molecules.[3][6] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the molecular mass.[6]
Causality of Method Selection: Why Electrospray Ionization?
For a polar and pre-charged salt like (2R)-methyl 2-(methylamino)propanoate hydrochloride, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that transfers ions already present in solution into the gas phase without significant fragmentation. This is ideal for our target molecule, which exists in solution as the protonated amine cation [(C₅H₁₂NO₂)H]⁺ and a chloride anion. The analysis will therefore focus on detecting the cationic species.
Experimental Workflow: Mass Spectrometry
Caption: High-level workflow for molecular weight determination by ESI-MS.
Protocol 1: ESI-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of methanol and deionized water to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of ~1-10 µg/mL for analysis.
-
Instrumentation Setup:
-
Ionization Mode: ESI, Positive Ion Mode.
-
Mass Range: Scan from m/z 50 to 500. This range comfortably includes the expected mass of the cation.
-
Capillary Voltage: Set to an appropriate value (e.g., 3-4 kV) to ensure stable spray.
-
Solvent Introduction: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum. The primary peak of interest should correspond to the cationic form of the molecule, which is the free base ((2R)-methyl 2-(methylamino)propanoate) protonated at the secondary amine.
-
Data Interpretation:
-
The molecular formula of the free base is C₅H₁₁NO₂. Its monoisotopic mass is 117.08 g/mol .
-
The expected ion in positive mode ESI-MS is the protonated molecule, [M+H]⁺.
-
Therefore, the expected m/z value is 117.08 + 1.007 (mass of H⁺) = 118.09 .
-
The observed m/z value in the spectrum should match this theoretical value with high accuracy (typically within 5 ppm for high-resolution mass spectrometers).
-
Orthogonal Validation: Elemental and Titrimetric Analyses
To ensure the highest degree of confidence, the results from mass spectrometry should be validated by orthogonal methods—techniques that rely on different chemical principles.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis (EA) determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen - CHN) in a compound.[7] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[8] When combined with the molecular weight from MS, EA confirms the molecular formula.[7][9]
Experimental Workflow: Elemental Analysis
Caption: Workflow for molecular formula validation using elemental analysis.
Protocol 2: Elemental Analysis (CHN)
-
Sample Preparation: Accurately weigh approximately 2 mg of the dry compound into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample undergoes high-temperature combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are separated and quantified.
-
Calculation:
-
Assume a 100 g sample, meaning the experimental percentages are equal to the mass in grams of each element.[8]
-
Convert the mass of each element to moles by dividing by its atomic weight.
-
Divide each mole value by the smallest calculated mole value to find the simplest ratio.
-
If necessary, multiply the ratios by a small integer to obtain whole numbers, yielding the empirical formula.[8]
-
The empirical formula mass should be calculated. Dividing the molecular weight from MS (153.61) by the empirical formula mass should yield an integer (in this case, 1), confirming the molecular formula is C₅H₁₂ClNO₂.
-
Titration: Quantifying the Hydrochloride Salt
Since the compound is a hydrochloride salt, its purity and equivalent weight can be determined via titration. Argentometric titration, which involves the precipitation of the chloride ion with a standard solution of silver nitrate, is a highly reliable method.[10]
Experimental Workflow: Argentometric Titration
Caption: Workflow for purity assessment via argentometric titration.
Protocol 3: Potentiometric Argentometric Titration
-
Sample Preparation: Accurately weigh 100-150 mg of the compound, dissolve it in ~50 mL of deionized water, and add 1-2 mL of 2 M nitric acid.[10]
-
Titration Setup: Use an automatic titrator equipped with a silver electrode.
-
Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate (AgNO₃) solution. The reaction is: Ag⁺(aq) + Cl⁻(aq) → AgCl(s).
-
Endpoint Detection: The endpoint is detected as the point of maximum inflection in the potential curve, which corresponds to the complete precipitation of chloride ions.
-
Calculation:
-
Calculate the moles of AgNO₃ used (Volume × Molarity).
-
The mole ratio of Ag⁺ to Cl⁻ is 1:1.
-
Calculate the experimental mass percent of chloride in the sample.
-
Compare this to the theoretical percent of chloride in C₅H₁₂ClNO₂:
-
%Cl = (35.453 / 153.609) × 100% = 23.08%
-
-
A result close to this theoretical value confirms the identity and high purity of the hydrochloride salt.
-
Synthesizing the Data: A Self-Validating System
The true power of this multi-faceted approach lies in the cross-validation of results. Each technique provides a piece of the puzzle, and together they create a self-validating system that confirms the molecular weight and identity of the compound with a high degree of certainty.
| Parameter | Theoretical Value | Mass Spectrometry | Elemental Analysis | Argentometric Titration |
| Molecular Weight ( g/mol ) | 153.61 | Confirmed via [M+H]⁺ ion at m/z 118.09 | Consistent with Empirical Formula | Corroborated by Purity |
| Molecular Formula | C₅H₁₂ClNO₂ | Consistent with MW | Confirmed | Consistent with Purity |
| Chloride Content (%) | 23.08% | N/A | N/A | Experimentally Determined |
References
- MtoZ Biolabs. Molecular Weight Determination.
- LibreTexts. Stoichiometry: Elemental Analysis.
- CymitQuimica. Methyl (2R)-2-(methylamino)propanoate hydrochloride.
- Chemistry LibreTexts. 2.2: Molecular Weight Determination. (2022).
- Benchchem. A Comparative Guide to the Mass Spectrometry Analysis of DL-Threonine Methyl Ester Hydrochloride Derivatives.
- AccelaChem. 19914-41-1, this compound.
- Impact Analytical. Molecular Weight Determination.
- StudySmarter. Elemental Analysis: Methods & Examples. (2022).
- ChemCollective. Determining the Empirical Formula from an Elemental Analysis.
- ChemicalBook. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1. (2023).
- Glentham. (R)-Methyl 2-(methylamino)propanoate hydrochloride, 97% Purity, C5H12ClNO2, 5 grams.
- Chemistry LibreTexts. 10.13: Determining Molecular Formulas. (2025).
- Sigma-Aldrich. (S)-Methyl 2-(methylamino)propanoate hydrochloride.
- Metrohm. Chloride titrations with potentiometric indication.
Sources
- 1. 19914-41-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 [chemicalbook.com]
- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 4. This compound [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 8. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. metrohm.com [metrohm.com]
The Synthesis of N-Methyl-D-Alanine Derivatives: A Technical Guide for Advancing Pharmaceutical Development
Abstract
N-methyl-D-alanine, a non-proteinogenic amino acid, is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics and other complex molecules confers significant advantages, including enhanced metabolic stability, improved membrane permeability, and modulation of biological activity.[1][2] This guide provides an in-depth technical overview of the principal synthetic routes to N-methyl-D-alanine and its derivatives, designed for researchers, chemists, and drug development professionals. We will explore direct N-methylation of protected D-alanine, reductive amination of keto-acid precursors, and innovative biocatalytic approaches. Each section elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and presents quantitative data to inform the selection of the most appropriate synthetic strategy.
Introduction: The Strategic Importance of N-Methyl-D-Alanine in Drug Design
The precise architecture of a pharmaceutical agent is paramount to its efficacy and safety. N-methylated amino acids, particularly those with a specific stereochemistry like N-methyl-D-alanine, are increasingly sought-after components in the synthesis of Active Pharmaceutical Ingredients (APIs). The N-methyl group introduces steric hindrance, which can protect adjacent peptide bonds from enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide drugs.[1][2] Furthermore, the reduction in the number of hydrogen bond donors can enhance a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.[3] This guide serves as a comprehensive resource for the synthesis of this valuable intermediate, focusing on practical application and scientific integrity.
Chemical Synthesis Methodologies: A Comparative Overview
The chemical synthesis of N-methyl-D-alanine derivatives can be broadly categorized into two primary approaches: direct methylation of a D-alanine precursor and reductive amination of a keto acid. The choice of method is often dictated by the desired scale, purity requirements, and the availability of starting materials.
Direct N-Methylation of Protected D-Alanine
This is a widely employed and effective method that begins with the protection of the amino and carboxylic acid functionalities of D-alanine to prevent unwanted side reactions, such as over-methylation and esterification.[4] The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under the basic conditions required for methylation and its straightforward removal under acidic conditions.
Causality of Experimental Choices:
-
Protection Strategy: The Boc group is preferred for this route because it is stable to the strong base (NaH) used for N-deprotonation. The benzyloxycarbonyl (Cbz) group is another viable option, typically removed by catalytic hydrogenation.[1]
-
Base and Solvent: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate both the carboxylic acid and the N-H of the carbamate, forming a dianion. Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent that solubilizes the reactants without interfering with the strong base.[5]
-
Methylating Agent: Methyl iodide (MeI) is a highly reactive and effective source of the methyl group for quenching the nitrogen anion.[5]
Experimental Protocol: Synthesis of N-Boc-N-methyl-D-alanine [5]
-
Dissolution: Dissolve N-Boc-D-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add methyl iodide (2.5 eq) to the cooled solution.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise to the stirred solution over approximately one hour to control the evolution of hydrogen gas.
-
Reaction: After the complete addition of sodium hydride, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water. Acidify the mixture to a pH of 2-3 with 1 M HCl.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
dot
Caption: Workflow for the direct N-methylation of Boc-D-alanine.
Reductive Amination of Pyruvate
Reductive amination is a robust and efficient one-pot method for forming amines.[6] In this approach, a keto acid precursor, pyruvic acid (or its salt, pyruvate), reacts with methylamine to form an intermediate imine, which is then reduced in situ to yield N-methyl-alanine.[1] This method often results in a racemic mixture unless a chiral catalyst or an enzymatic approach is employed.
Causality of Experimental Choices:
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation. The electron-withdrawing cyano group makes it less reactive than sodium borohydride (NaBH₄). This selectivity is crucial, as NaBH₃CN will preferentially reduce the protonated imine intermediate over the starting ketone, allowing the reaction to proceed efficiently in a single pot.[7] The reaction is typically run at a slightly acidic to neutral pH to favor imine formation and subsequent reduction.[8]
-
Precursors: Sodium pyruvate and methylamine hydrochloride are readily available and stable starting materials. A suitable buffer is used to maintain the optimal pH for the reaction.[1]
Experimental Protocol: Synthesis of N-Methyl-DL-alanine via Reductive Amination [1]
-
Dissolution: Dissolve sodium pyruvate (1.0 eq) and methylamine hydrochloride (1.2 eq) in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Reduction: Add sodium cyanoborohydride (1.5 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 24-48 hours, monitoring the progress by a suitable analytical technique (e.g., NMR or LC-MS).
-
Work-up: Acidify the reaction mixture with dilute HCl to decompose any remaining borohydride.
-
Purification: Purify the product using ion-exchange chromatography.
dot
Caption: Reductive amination pathway for N-methyl-alanine synthesis.
Enantioselective Synthesis Using Chiral Auxiliaries
To achieve high enantioselectivity in chemical synthesis, a chiral auxiliary can be temporarily incorporated into the D-alanine starting material. This auxiliary directs the methylation step to a specific face of the molecule, leading to the preferential formation of one enantiomer. While a detailed protocol for N-methylation using a chiral auxiliary is highly specific to the chosen auxiliary, the general principle involves the alkylation of a chiral enolate derivative. For instance, hindered esters of N-benzoylalanine have been synthesized with chiral alcohols like (-)-8-phenylmenthol.[9] The dianion of this ester shows a high diastereofacial bias in alkylation reactions, with diastereomeric ratios ranging from 89:11 to 94:6.[9][10] After the stereoselective alkylation, the chiral auxiliary is cleaved and can often be recovered for reuse.[9]
Biocatalytic and Fermentative Synthesis: The Green Chemistry Approach
As an alternative to traditional chemical synthesis, which can involve harsh reagents and produce racemic mixtures, enzymatic and fermentative methods offer a highly stereospecific and environmentally benign route to N-methyl-D-alanine derivatives.[11]
Enzymatic Reductive Amination
This method utilizes enzymes such as N-methyl-L-amino acid dehydrogenase (NMAADH) to catalyze the reductive amination of pyruvate with methylamine.[4] The enzyme provides a chiral environment for the reaction, leading to the exclusive formation of the desired enantiomer.
Experimental Protocol: In-vitro Enzymatic Synthesis [1]
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 8.2-8.6), pyruvate (e.g., 15 mM), methylamine (e.g., 75 mM), and NADPH (e.g., 0.2 mM).
-
Initiation: Initiate the reaction by adding a purified preparation of N-methyl-L-amino acid dehydrogenase.
-
Monitoring: Monitor the reaction progress by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Quantification: Quantify the N-methyl-L-alanine produced using HPLC or an amino acid analyzer.
Whole-Cell Biocatalysis and Fermentation
A highly efficient method for large-scale production involves the use of engineered microorganisms, such as Corynebacterium glutamicum, as whole-cell biocatalysts.[4] These strains are engineered to overproduce pyruvate and express the NMAADH gene from organisms like Pseudomonas putida.[4][11]
Process Outline: Fermentative Production [1][3]
-
Cultivation: Cultivate the engineered C. glutamicum strain in a suitable growth medium.
-
Production: Transfer the culture to a production medium containing a carbon source (e.g., glucose) and methylamine.
-
Fermentation: Conduct the fermentation in a fed-batch mode to maintain optimal concentrations of glucose and methylamine.
-
Monitoring: Monitor the production of N-methyl-L-alanine in the culture supernatant by HPLC.
-
Purification: Upon completion, separate the cells from the broth and purify the product from the supernatant, typically by ion-exchange chromatography.
Quantitative Data Summary
The selection of a synthetic route is often a trade-off between yield, enantiomeric purity, cost, and scalability. The following tables summarize typical outcomes for the discussed methods.
Table 1: Comparison of Chemical Synthesis Methods for N-Methyl-Alanine
| Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric Purity | Key Considerations |
| Direct N-Methylation | Protected D-Alanine | NaH, CH₃I | Good to High | High (low racemization) | Requires protection/deprotection steps.[1] |
| Reductive Amination | Pyruvic Acid | Methylamine, NaBH₃CN | Moderate to Good | Racemic | One-pot synthesis; requires chiral catalyst for enantioselectivity.[1] |
| From α-Bromopropionic Acid | 2-Bromopropanoic acid | Methylamine | 65-70% (analogous rxn) | Racemic | Classical method; often results in a racemic mixture.[1] |
Table 2: Biocatalytic Production of N-Methyl-L-alanine using Engineered C. glutamicum [3][4]
| Parameter | Value |
| Final Titer | 31.7 g/L |
| Yield on Glucose | 0.71 g/g |
| Volumetric Productivity | 0.35 g/L/h |
| By-products | L-alanine (0.5 g/L), Pyruvate (2.1 g/L) |
Purification and Characterization
Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for purifying amino acids from reaction mixtures.[1] For N-methyl-D-alanine, a strong cation-exchange resin (in its H⁺ form) is typically used.
General Protocol for Ion-Exchange Chromatography [1][12]
-
Column Preparation: The cation-exchange resin is packed into a column and equilibrated with a low ionic strength buffer or deionized water.
-
Sample Loading: The crude, acidified reaction mixture is loaded onto the column. N-methyl-D-alanine, being positively charged at low pH, will bind to the negatively charged resin.
-
Washing: The column is washed with deionized water to remove uncharged and anionic impurities.
-
Elution: The bound N-methyl-D-alanine is eluted from the resin using a buffer with a higher ionic strength or a higher pH, such as aqueous ammonia. The change in pH neutralizes the charge on the amino acid, causing it to detach from the resin.
-
Concentration: The fractions containing the purified product are collected and concentrated under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized N-methyl-D-alanine derivatives must be confirmed by various analytical techniques.
Table 3: Spectroscopic Data for N-Methyl-Alanine and Protected Derivatives
| Compound | Technique | Expected Signals/Data |
| N-Methyl-D-alanine | ¹H NMR | Doublet for the Cα-proton, singlet for the N-methyl protons, and a doublet for the Cβ-methyl protons.[1] |
| ¹³C NMR | Signals corresponding to the carboxyl, Cα, N-methyl, and Cβ carbons. | |
| MS (EI) | Molecular ion peak and characteristic fragmentation patterns.[13] | |
| IR | Characteristic absorptions for O-H (acid), N-H (secondary amine), C=O (acid), and C-H bonds.[14] | |
| N-Boc-N-methyl-D-alanine | ¹H NMR (CDCl₃) | Singlets for Boc and N-methyl protons, multiplet for Cα-H, doublet for Cβ-H₃. |
| ¹³C NMR (CDCl₃) | Signals around 177 ppm (COOH), 156 ppm (Boc C=O), 80 ppm (Boc quat. C), 56 ppm (Cα), 30 ppm (N-CH₃), 28 ppm (Boc CH₃), 15 ppm (Cβ). | |
| N-Fmoc-N-methyl-D-alanine | ¹H NMR (DMSO-d₆) | Aromatic protons of Fmoc group (7.3-7.9 ppm), signals for Fmoc CH and CH₂, Cα-H, N-CH₃, and Cβ-H₃. |
| ¹³C NMR (DMSO-d₆) | Signals for aromatic carbons, Fmoc carbonyl and aliphatic carbons, and alanine carbons. |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Conclusion
The synthesis of N-methyl-D-alanine derivatives is a critical capability for modern pharmaceutical research and development. This guide has detailed the primary synthetic strategies, offering a comparative analysis of direct chemical methylation, reductive amination, and advanced biocatalytic methods. By understanding the causality behind experimental choices, from protecting group strategy to the selection of a specific reducing agent or biocatalyst, researchers can make informed decisions to optimize their synthetic routes for yield, purity, and sustainability. The provided protocols and quantitative data serve as a practical foundation for the successful synthesis and purification of these valuable chiral building blocks, ultimately enabling the development of next-generation therapeutics.
References
-
Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12823. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
PubChem. (n.d.). N-Methyl-DL-Alanine. National Institutes of Health. [Link]
-
Pfeifer, E., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4065. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
-
The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]
-
Berkowitz, D. B., & Smith, M. K. (1995). Enantiomerically Enriched .alpha.-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. The Journal of Organic Chemistry, 60(5), 1233–1238. [Link]
-
National Institute of Standards and Technology. (n.d.). L-Alanine, N-methyl-. NIST WebBook. [Link]
-
PubMed. (1995). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. [Link]
-
Phadke, A. S. (2021). The Role of N-Methyl-D-Alanine in Modern Pharmaceutical Development. [Link]
-
Chemistry LibreTexts. (2021). 3.4.3: Ion Exchange Chromatography. [Link]
-
ResearchGate. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). [Link]
-
PubMed. (1982). 13C n.m.r. study of L-alanine peptides. [Link]
-
ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]
-
Journal of the American Chemical Society. (1951). The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution. [Link]
-
MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. [Link]
-
ResearchGate. (2001). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). [Link]
-
MDPI. (2017). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [Link]
-
SciSpace. (1995). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.. [Link]
-
PubMed Central. (2020). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. [Link]
-
PubMed Central. (2020). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient cell factories for the production of N‐methylated amino acids and for methanol‐based amino acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. L-Alanine, N-methyl- [webbook.nist.gov]
- 14. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl (2R)-2-(methylamino)propanoate Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of methyl (2R)-2-(methylamino)propanoate hydrochloride (CAS No: 19914-41-1), a chiral building block of significant interest in pharmaceutical research and development. We will delve into its fundamental chemical structure, physicochemical properties, a representative synthetic pathway, and robust analytical methods for quality control. Furthermore, this guide outlines critical safety and handling protocols and explores its primary applications as a precursor in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of N-methyl-D-alanine. The "(2R)" designation in its IUPAC name specifies the stereochemical configuration at the C2 chiral center, which is crucial for its application in stereospecific synthesis. This configuration is derived from the D-enantiomer of the amino acid alanine. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and store as a solid raw material compared to its freebase form.
Chemical Identity and Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | N-Methyl-D-alanine methyl ester HCl, (R)-Methyl 2-(methylamino)propanoate hydrochloride | [1] |
| CAS Number | 19914-41-1 | [1][2][3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1][4] |
| Molecular Weight | 153.61 g/mol | [1][2][4] |
| Purity | Typically ≥95-97% for research-grade material | [2][4] |
| InChI Key | CYMQHMBRKIJBGI-DEUWXZDKNA-N | [2] |
Structural Representation
The chemical structure consists of a propanoate backbone with a methyl ester at one end. The C2 carbon is chiral and bonded to a secondary methylamino group, which is protonated in the hydrochloride salt form.
Caption: 2D structure of this compound.
Synthesis and Manufacturing Considerations
The synthesis of this compound is typically achieved via a multi-step process starting from the readily available chiral precursor, D-alanine. The chosen synthetic route must preserve the stereochemical integrity of the chiral center. A common and efficient approach involves N-methylation followed by esterification.
Causality in Synthesis: The choice of a two-step pathway is deliberate. Performing N-methylation first on the free amino acid prevents potential side reactions and protects the amine during the subsequent esterification. Fischer-Speier esterification using methanolic HCl is highly effective as the acid acts as a catalyst for the ester formation while simultaneously ensuring the product precipitates as the desired stable hydrochloride salt.
Representative Synthetic Workflow
Caption: Representative workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis from D-Alanine
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.
-
N-Methylation of D-Alanine:
-
To a solution of D-alanine (1.0 eq) in water, add formic acid (3.0 eq) and formaldehyde (37% aqueous solution, 2.5 eq).
-
Heat the mixture to reflux for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield crude N-methyl-D-alanine.
-
-
Esterification and Salt Formation:
-
Suspend the crude N-methyl-D-alanine in anhydrous methanol.
-
Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride (HCl) gas through the mixture until saturation, or add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction for the formation of the methyl ester.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
The resulting solid residue is triturated with diethyl ether, filtered, and washed with additional ether to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as methanol/diethyl ether or ethanol/hexane, to obtain this compound of high purity.
-
Dry the final product under vacuum.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is a self-validating system essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key signals include a singlet for the O-methyl group, a singlet for the N-methyl group (which may show coupling to the N-H proton), a quartet for the alpha-proton (C2-H), and a doublet for the C3 methyl group. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum should display five distinct signals: one for the ester carbonyl carbon (~170-175 ppm), one for the chiral alpha-carbon, and three signals for the three distinct methyl groups (C3, N-methyl, and O-methyl).
-
FTIR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary ammonium salt (broad band ~2400-2800 cm⁻¹), the C=O stretch of the ester group (~1740 cm⁻¹), and C-O stretches.
-
Mass Spectrometry (MS): Analysis by ESI-MS in positive ion mode should show a parent ion peak for the free base [M+H]⁺ at m/z corresponding to the molecular weight of C₅H₁₁NO₂ (117.08).
Purity Determination by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is required to determine the chemical and enantiomeric purity.
-
Protocol for Chemical Purity:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).
-
Detection: UV at 210 nm.
-
Procedure: Dissolve a known amount of the compound in the mobile phase, inject onto the column, and integrate the peak areas. Purity is calculated as the area of the main peak relative to the total area of all peaks.
-
-
Protocol for Enantiomeric Purity:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based).
-
Mobile Phase: Typically a non-polar solvent system like hexane/isopropanol.
-
Rationale: The chiral column allows for the separation of the (2R) and (2S) enantiomers, enabling the quantification of the enantiomeric excess (e.e.) of the desired (2R) product.
-
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:
The signal word is "Warning".[3][5]
Handling and Personal Protective Equipment (PPE)
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][5]
-
Response:
-
If on skin (P302+P352): Wash with plenty of soap and water.[3]
-
If inhaled (P304+P340): Remove person to fresh air and keep comfortable for breathing.[3]
-
If in eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]
Applications in Research and Drug Development
The primary value of this compound lies in its utility as a specialized chiral building block.[6] Its defined stereochemistry is transferred to more complex molecules during synthesis, which is a cornerstone of modern drug development.
-
Chiral Synthon: It serves as a key intermediate for introducing an N-methyl-D-alanine fragment into a larger molecule. This is particularly important for peptides or peptide mimetics where the natural L-configuration is replaced to alter biological activity or metabolic stability.
-
CNS-Active Agents: This compound is frequently used in the synthesis of pharmaceuticals targeting the central nervous system (CNS).[6] This includes the development of nootropics (cognitive enhancers) and other psychostimulant drugs.[6]
-
Stereospecificity in Pharmacology: The (R)-configuration is often essential for the desired pharmacological effect of the final API. Using an enantiomerically pure starting material like this one eliminates the need for costly chiral separation at later stages and avoids potential side effects from the unwanted (S)-enantiomer.[6]
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by its specific stereochemistry. A thorough understanding of its properties, synthetic pathways, and analytical requirements is crucial for its effective use in research and pharmaceutical manufacturing. The protocols and data presented in this guide serve as a foundational resource for scientists and developers, ensuring that this building block is handled safely and applied effectively to produce enantiomerically pure, next-generation therapeutics.
References
-
PubChem. Methyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Methyl 2-(dimethylamino)propanoate. National Center for Biotechnology Information. Available at: [Link]
-
AccelaChem. 19914-41-1, this compound. Available at: [Link]
-
MySkinRecipes. (R)-Methyl 2-(methylamino)propanoate hydrochloride. Available at: [Link]
-
PubChemLite. Methyl 2-methyl-2-(methylamino)propanoate hydrochloride. Available at: [Link]
-
PubChem. methyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 [chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 19914-41-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. (R)-Methyl 2-(methylamino)propanoate hydrochloride [myskinrecipes.com]
The Strategic Imperative of N-Methylation in Enhancing Peptide Stability and Therapeutic Viability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Peptide-based therapeutics represent a frontier in medicine, offering high target specificity and potency. However, their clinical translation is frequently impeded by inherent liabilities, primarily their susceptibility to proteolytic degradation, leading to poor metabolic stability and short in-vivo half-lives. A powerful and widely adopted strategy to surmount these obstacles is the N-methylation of the peptide backbone. This modification, the substitution of an amide proton with a methyl group, instigates profound alterations in the peptide's physicochemical and biological properties.[1][2] This guide provides a comprehensive exploration of the multifaceted role of N-methylation, from its fundamental impact on peptide conformation and proteolytic resistance to detailed, field-proven experimental protocols for its implementation and evaluation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for the application of N-methylation in modern drug design.
The Foundational Principles of N-Methylation in Peptide Science
The therapeutic potential of peptides is intrinsically linked to their structure. The peptide backbone, with its alternating amide bonds, is the primary target for proteases, enzymes that catalyze the hydrolysis of these bonds, leading to peptide degradation. N-methylation introduces a simple yet profound modification to this backbone, conferring significant advantages.
The Dual-Pronged Mechanism of Proteolytic Resistance
N-methylation enhances proteolytic stability through two primary mechanisms:
-
Steric Hindrance: The addition of a methyl group to the amide nitrogen introduces steric bulk, physically obstructing the approach of proteases to the scissile peptide bond.[3] This steric shield effectively prevents the enzyme from accessing its cleavage site.
-
Disruption of Enzyme Recognition: Proteases often recognize and bind to their peptide substrates through a network of hydrogen bonds involving the backbone amide protons. N-methylation removes this crucial hydrogen bond donor, disrupting the recognition patterns essential for enzyme binding and catalytic activity.[3]
This dual mechanism results in a dramatic increase in the peptide's half-life in biological fluids, a critical attribute for any therapeutic agent.
Conformational Control: A Double-Edged Sword
The introduction of a methyl group on the amide nitrogen restricts the conformational freedom of the peptide backbone.[2] This can be advantageous, as it may pre-organize the peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity. However, this conformational rigidity can also be detrimental if it locks the peptide into an inactive state. Therefore, the site of N-methylation must be carefully selected to balance improved stability with retained or enhanced biological activity.
A key conformational consequence of N-methylation is its influence on the cis/trans isomerization of the peptide bond. While the trans conformation is overwhelmingly favored in non-methylated peptides, the energy barrier between the cis and trans isomers is significantly lower in N-methylated amide bonds.[4] This can lead to a higher population of the cis conformer, which can have a profound impact on the peptide's overall three-dimensional structure and its interaction with biological targets. N-methylation is known to favor the adoption of specific secondary structures, such as β-turns.[5]
Quantifying the Impact: N-Methylation and Peptide Half-Life
The practical impact of N-methylation on peptide stability is best illustrated through quantitative data. The following table summarizes experimental data from various studies, comparing the half-life of N-methylated peptides to their non-methylated counterparts in the presence of proteases or human serum.
| Peptide | Modification | Protease/Medium | Half-life (t½) of Non-Methylated Peptide | Half-life (t½) of N-Methylated Peptide | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | ~2.5 min | > 42 h | > 1000 | [6] |
| Somatostatin Analog | Tri-N-methylated | In vivo (rat) | - | - | Significant increase leading to 10% oral bioavailability | [7] |
| Kn2-7 | d-enantiomer (dKn2-7) | 25% Human Serum | 1.0% remaining after 24h | 78.5% remaining after 24h | > 78 | [8] |
| [F⁷,P³⁴]-pNPY | Tam label at Lys4 | Human Blood Plasma | ~24 h | - | - | [9][10] |
| [F⁷,P³⁴]-pNPY | Tam label at Lys18 | Human Blood Plasma | > 72 h | - | - | [9][10] |
Note: This table presents a selection of data to illustrate the significant and variable impact of N-methylation. The effectiveness of the modification is highly dependent on the peptide sequence and the position of the methylation.
Visualizing the Mechanism of Protection
To better understand how N-methylation confers proteolytic resistance, the following diagram illustrates the interaction between a protease and a peptide backbone, with and without the N-methyl modification.
Caption: On-resin N-methylation workflow for site-selective modification of peptides.
Materials:
-
Peptide-bound resin (with a free N-terminal amine)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
2,4,6-Collidine
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfate or Methyl Iodide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis (SPPS) vessel
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in NMP for 30 minutes in the SPPS vessel.
-
Sulfonylation:
-
Prepare a solution of o-NBS-Cl (5 eq) and collidine (10 eq) in NMP.
-
Add the solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Methylation:
-
Prepare a solution of DBU (5 eq) in NMP and add it to the resin. Shake for 2 minutes.
-
Add dimethyl sulfate (10 eq) or methyl iodide (10 eq) and shake for an additional 5-10 minutes.
-
Repeat the addition of DBU and the methylating agent.
-
Wash the resin with NMP.
-
-
Desulfonylation:
-
Prepare a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP.
-
Add the solution to the resin and shake for 5-10 minutes.
-
Repeat this step.
-
Wash the resin extensively with NMP and DCM.
-
-
Confirmation and Further Synthesis: The resin-bound N-methylated peptide is now ready for the coupling of the next amino acid or for cleavage from the resin. A small sample can be cleaved and analyzed by mass spectrometry to confirm successful methylation.
Proteolytic Stability Assay Using LC-MS
This protocol outlines a general procedure to determine the half-life of a peptide in human serum. [8][11] Workflow Diagram:
Caption: Workflow for assessing peptide stability in human serum using LC-MS.
Materials:
-
Test peptide (N-methylated and non-methylated versions)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in PBS.
-
Incubation:
-
Pre-warm the human serum to 37°C.
-
Add the peptide stock solution to the serum to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture. [12]4. Quenching and Protein Precipitation: Immediately add the aliquot to a 3-fold excess of cold ACN containing 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.
-
Sample Preparation:
-
Vortex the quenched sample and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to pellet the precipitated proteins. [11] * Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the supernatant onto a suitable reversed-phase LC column.
-
Elute the peptide using a gradient of ACN in water (both containing 0.1% TFA).
-
Monitor the peptide and any degradation products using mass spectrometry.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Compare the half-life of the N-methylated peptide to its non-methylated counterpart.
-
Challenges and Considerations in N-Methylation
While N-methylation is a powerful tool, it is not without its challenges.
-
Synthetic Complexity: The incorporation of N-methylated amino acids into a peptide sequence can be challenging due to steric hindrance, which can lead to incomplete coupling reactions and the formation of side products. [13]Specialized coupling reagents and optimized reaction conditions are often necessary.
-
Purification: The increased lipophilicity of N-methylated peptides can sometimes complicate their purification by reversed-phase HPLC.
-
Potential for Reduced Bioactivity: As mentioned earlier, the conformational constraints imposed by N-methylation can sometimes lead to a decrease in binding affinity for the target receptor. Therefore, a careful structure-activity relationship (SAR) study is crucial.
-
Racemization: The conditions used for N-methylation can sometimes lead to racemization of the amino acid residue. Careful selection of the synthetic methodology is important to minimize this risk.
Conclusion: A Strategic Tool for Modern Drug Discovery
N-methylation represents a cornerstone strategy in the medicinal chemist's toolbox for enhancing the therapeutic potential of peptide-based drugs. By providing a robust defense against proteolytic degradation and offering a means to fine-tune peptide conformation, N-methylation directly addresses the primary liabilities of native peptides. The ability to significantly extend a peptide's in vivo half-life and potentially improve its oral bioavailability opens up new avenues for the development of novel therapeutics for a wide range of diseases. While the synthetic and biological evaluation of N-methylated peptides requires careful consideration and specialized expertise, the profound benefits it can bestow upon a peptide drug candidate make it an indispensable technique in the ongoing quest for more stable, effective, and patient-friendly peptide medicines. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively leverage the power of N-methylation in their drug discovery endeavors.
References
- A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methyl
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). NIH.
- N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degrad
- Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides. (2025). Benchchem.
- Technical Support Center: Navigating Difficult Sequences with N-Methyl
- Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. (n.d.). Taylor & Francis Online.
- Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS. (2022). NIH.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2025).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aaptec.com.
- The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. (n.d.). PubMed.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). biotool.com.
- N-methylation in amino acids and peptides: Scope and limit
- Trends in peptide drug discovery. (n.d.).
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PMC - NIH.
- N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Stability and Performance. (2025). Benchchem.
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (n.d.). PubMed.
- The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide. (2025). Benchchem.
- Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. (n.d.). MDPI.
- N-methylation of peptides: a new perspective in medicinal chemistry. (n.d.). Semantic Scholar.
- Should My Peptide Be Methyl
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
A Technical Guide to Methyl (2R)-2-(methylamino)propanoate Hydrochloride: A Chiral Building Block for Advanced Synthesis
Abstract: This guide provides an in-depth technical overview of methyl (2R)-2-(methylamino)propanoate hydrochloride (CAS 19914-41-1), a specialized chiral building block essential for modern pharmaceutical and peptide development. We explore its fundamental physicochemical properties, present detailed and field-proven synthetic protocols, and elucidate its strategic applications in asymmetric synthesis. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently integrate this valuable molecule into their workflows. Through a combination of step-by-step methodologies, data-driven tables, and explanatory diagrams, this document serves as a comprehensive resource for leveraging the unique structural features of this N-methylated D-alanine derivative.
Introduction: The Strategic Value of N-Methylated Chiral Scaffolds
In the landscape of medicinal chemistry and peptide science, the precise control of molecular architecture is paramount. Chiral building blocks serve as the foundational elements for constructing enantiomerically pure active pharmaceutical ingredients (APIs), where stereochemistry dictates biological activity. This compound, the methyl ester of N-methyl-D-alanine, emerges as a particularly strategic tool in this context.[1]
Its utility is rooted in two key structural features:
-
The (R)-Stereocenter: Derived from D-alanine, this configuration is often employed to design peptides and small molecules that interact with biological systems in a specific, non-natural manner, which can be crucial for achieving desired therapeutic effects.[1]
-
The N-Methyl Group: The substitution of the typical amine proton with a methyl group imparts significant and predictable changes to the parent molecule. This modification sterically shields the adjacent amide bond from enzymatic degradation, thereby enhancing metabolic stability and increasing the in-vivo half-life of peptide-based drugs.[2] Furthermore, the removal of the hydrogen bond donor capability at the nitrogen atom restricts the conformational flexibility of the peptide backbone, allowing chemists to "lock in" a bioactive conformation and potentially improve membrane permeability.
This guide details the synthesis, properties, and application of this building block, providing the necessary insights for its effective use in demanding synthetic campaigns.
Physicochemical and Structural Properties
A thorough understanding of a building block's properties is critical for reaction design, purification, and storage. The key characteristics of this compound and its essential precursor, D-alanine methyl ester hydrochloride, are summarized below.
Table 1: Physicochemical Data
| Property | Methyl (2R)-2-(methylamino)propanoate HCl | D-Alanine Methyl Ester HCl (Precursor) |
| CAS Number | 19914-41-1 | 14316-06-4[3] |
| Molecular Formula | C₅H₁₂ClNO₂ | C₄H₁₀ClNO₂[3] |
| Molecular Weight | 153.61 g/mol | 139.58 g/mol [3] |
| Appearance | White to off-white solid | White to almost white crystalline powder[4] |
| Melting Point | Data not consistently available | 108-110 °C[3] |
| Specific Rotation [α]D | Data not consistently available | -8.0° (c=1.6 in Methanol)[3] |
| Purity | Typically ≥97% | Typically ≥98%[1] |
Synthesis and Manufacturing Insights
The synthesis of this compound is a well-defined, two-stage process commencing from the readily available chiral pool starting material, D-alanine. The key is to execute each step with high fidelity to preserve the critical (R)-stereocenter.
Overall Synthetic Workflow
The pathway involves an initial esterification of the carboxylic acid, followed by a controlled methylation of the primary amine. This sequence protects the carboxylic acid from participating in side reactions during the N-methylation step.
Caption: High-level synthetic pathway from D-alanine.
Experimental Protocol: Step 1 - Esterification of D-Alanine
The conversion of the free carboxylic acid to its methyl ester is most efficiently achieved using thionyl chloride (SOCl₂) in methanol. This method is superior to standard Fischer esterification as it proceeds under milder conditions and the byproducts (SO₂ and HCl gas) are easily removed.
Protocol 1: Synthesis of D-Alanine Methyl Ester Hydrochloride (CAS 14316-06-4)
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend D-alanine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid). Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30-60 minutes.
-
Causality Insight: The slow addition is critical to control the exothermicity of the reaction between SOCl₂ and methanol, which forms the reactive species HCl and methyl sulfite in situ. The in situ generated HCl catalyzes the esterification and forms the final hydrochloride salt.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating complete conversion.
-
Workup and Isolation: Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude product.
-
Purification: Add diethyl ether or ethyl acetate to the crude solid, stir vigorously to form a slurry, and collect the crystalline product by vacuum filtration. Wash the filter cake with additional cold diethyl ether and dry under vacuum.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and measure the melting point (Lit. 108-110 °C) and specific rotation to ensure chiral integrity has been maintained.[3]
Experimental Protocol: Step 2 - N-Methylation
While direct alkylation with methyl iodide is possible, it carries a significant risk of over-alkylation to the quaternary ammonium salt. A more controlled and industrially scalable method is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent. This one-pot procedure is highly selective for mono-methylation.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add D-alanine methyl ester hydrochloride (1.0 eq), aqueous formaldehyde (37 wt%, 1.1 eq), and formic acid (2.0 eq).
-
Reaction: Heat the mixture to 80-100 °C for 2-6 hours. Monitor the reaction by TLC or LC-MS. Vigorous gas (CO₂) evolution will be observed initially.
-
Mechanism Insight: The primary amine first condenses with formaldehyde to form an iminium ion intermediate. The formic acid then acts as a hydride donor to reduce the iminium ion to the secondary, N-methylated amine. The reaction is driven to completion by the irreversible loss of CO₂.
-
-
Workup: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid to ensure the product is fully protonated as the hydrochloride salt. Remove all volatile materials (water, excess formic acid) under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a white solid.
-
Validation: Characterize the final product by ¹H NMR (observing the appearance of an N-CH₃ singlet) and ¹³C NMR. Chiral HPLC analysis should be performed to confirm that no racemization occurred during the process.[5]
Applications in Drug Discovery and Peptide Synthesis
The true value of this compound lies in its application as a specialized building block. Its pre-formed ester and secondary amine functionalities make it an ideal precursor for incorporation into complex molecules.
The Strategic Impact of N-Methylation
The decision to incorporate an N-methylated residue is a strategic choice in drug design aimed at overcoming common pharmacokinetic challenges associated with peptide-based therapeutics.
Caption: Logic diagram of N-methylation's pharmacokinetic benefits.
Use in Solid-Phase Peptide Synthesis (SPPS)
To be used in modern Fmoc-based SPPS, the building block must first be N-terminally protected, typically with a fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-N-Me-D-Ala-OH is then ready for coupling.
Protocol 3: Fmoc Protection and Peptide Coupling
-
Saponification: The methyl ester of the title compound is first hydrolyzed to the free acid (N-methyl-D-alanine) using a base like LiOH in a water/THF mixture.
-
Fmoc Protection: The resulting free acid is then reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic aqueous conditions (e.g., in a sodium bicarbonate or sodium carbonate solution) to yield Fmoc-N-Me-D-Ala-OH.
-
Peptide Coupling: The coupling of N-methylated amino acids is notoriously difficult due to steric hindrance. High-potency coupling reagents are required.
-
Activation: Dissolve Fmoc-N-Me-D-Ala-OH (3.0 eq) and a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq) in a suitable solvent like DMF. Add a non-nucleophilic base like DIPEA (6.0 eq).
-
Coupling: Add the activated amino acid solution to the deprotected N-terminal amine on the solid-support resin. Allow the reaction to proceed for 1-4 hours.
-
Causality Insight: HATU is a superior activating agent for hindered couplings because the resulting active ester is highly reactive and less prone to racemization. The use of excess reagents is necessary to drive the sluggish reaction to completion.
-
Caption: Workflow for coupling Fmoc-N-Me-D-Ala-OH in SPPS.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound and its precursors must be handled with appropriate care.
-
Hazard Identification: The compound is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the material.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[7]
-
Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon) is recommended.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple amino acid derivative; it is an enabling tool for overcoming fundamental challenges in drug design. Its unique combination of a D-amino acid scaffold and a stability-enhancing N-methyl group provides a direct route to novel peptides and chiral molecules with improved pharmacokinetic profiles. By understanding the robust synthetic pathways and the rationale behind its application, researchers can effectively utilize this building block to accelerate the development of next-generation therapeutics.
References
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Roiban, G. D., & Moody, T. S. (2019). Reductive aminations by imine reductases: from milligrams to tons. Catalysis, Science & Technology, 9(16), 4276-4293. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Aurelio, L., et al. (2004). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 69(17), 5667-5674. [Link]
-
Di Gioia, M. L., et al. (2007). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 33(1), 163-169. [Link]
- Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
-
Organic Syntheses. (n.d.). Procedure (Note 1). [Link]
-
ResearchGate. (2007). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. [Link]
-
Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. [Link]
Sources
Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery
Foreword: Expanding the Chemical Alphabet of Life for Therapeutic Innovation
In the intricate dance of molecular recognition that governs life, the twenty canonical amino acids have long been considered the fundamental alphabet. However, the relentless pursuit of more effective and resilient therapeutics has driven a paradigm shift in drug discovery. We are increasingly looking beyond this established set to a vast and versatile world of non-proteinogenic amino acids (NPAAs). These unique building blocks, not encoded in the standard genetic blueprint, offer a powerful toolkit to overcome the inherent limitations of native peptides and proteins, paving the way for a new generation of medicines with enhanced stability, potency, and novel functionalities.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals who are poised to harness the transformative potential of NPAAs. It is not merely a collection of protocols but a distillation of field-proven insights, aiming to elucidate the "why" behind the "how." We will delve into the strategic rationale for incorporating NPAAs, explore the robust synthetic methodologies required for their integration, and showcase their real-world impact through a close examination of FDA-approved drugs. By understanding the fundamental principles and practical applications of NPAAs, we can unlock new frontiers in the design of targeted and effective therapies.
The Rationale for Venturing Beyond Nature's Toolkit: The Advantages of NPAAs
Peptides derived from natural amino acids, while offering high selectivity and low toxicity, are often plagued by poor metabolic stability and limited bioavailability.[1][2] The introduction of NPAAs directly addresses these challenges, offering a suite of advantages that are critical for successful drug development.
-
Enhanced Proteolytic Resistance: A primary hurdle for peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of NPAAs, such as D-amino acids or N-methylated amino acids, introduces steric hindrance and disrupts the recognition sites for these enzymes, significantly prolonging the peptide's half-life in circulation.[1][4] For instance, the substitution of an L-amino acid with its D-enantiomer can confer substantial resistance to enzymatic degradation.[1]
-
Improved Pharmacokinetic Profiles: NPAAs can be tailored to modulate a peptide's solubility, lipophilicity, and membrane permeability.[2][5] This fine-tuning is crucial for improving oral bioavailability and achieving desired absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Constraint and Increased Potency: The introduction of sterically hindered NPAAs, such as α,α-disubstituted amino acids, can rigidify the peptide backbone. This conformational constraint can lock the peptide into its bioactive conformation, leading to a higher binding affinity for its target and, consequently, increased potency.[6][7]
-
Novel Chemical Functionality: NPAAs can introduce a vast array of chemical functionalities not found in the canonical 20 amino acids. This includes fluorescent probes for imaging, photo-crosslinkers for target identification, and bioorthogonal handles for subsequent conjugation to other molecules, such as drug-delivery vehicles.[1]
A Showcase of Success: FDA-Approved Drugs Containing Non-Proteinogenic Amino Acids
The transformative impact of NPAAs is not merely theoretical; it is validated by a growing number of FDA-approved drugs that have demonstrated significant clinical benefits. The following table highlights several key examples, detailing the incorporated NPAA and its crucial role in the drug's efficacy.
| Drug Name (Brand Name) | Therapeutic Area | Incorporated Non-Proteinogenic Amino Acid(s) | Role of the NPAA(s) |
| Semaglutide (Ozempic®, Rybelsus®, Wegovy®) | Type 2 Diabetes, Obesity | α-Aminoisobutyric acid (Aib) | The substitution of Alanine at position 8 with Aib protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), significantly extending its half-life.[3][6][8][9] |
| Pramlintide (Symlin®) | Type 1 and Type 2 Diabetes | Proline substitutions at positions 25, 28, and 29 | Replaces amyloidogenic residues in human amylin with less aggregation-prone proline residues from the more stable rat amylin, reducing toxicity while retaining activity.[7][10][11] |
| Lanreotide (Somatuline® Depot) | Acromegaly, Neuroendocrine Tumors | D-β-Naphthylalanine (D-Nal) | The incorporation of this D-amino acid analog of tryptophan enhances resistance to enzymatic degradation, contributing to the drug's long-acting formulation.[12][13][14][15] |
| Pasireotide (Signifor®) | Cushing's Disease, Acromegaly | L-Phenylglycine, D-Tryptophan, O-benzyl-L-tyrosine, modified L-hydroxyproline | This cyclic hexapeptide incorporates multiple NPAAs to achieve a unique somatostatin receptor binding profile and enhanced stability.[4][16][17][18][19] |
| Carfilzomib (Kyprolis®) | Multiple Myeloma | Morpholino-acetyl group, L-2-amino-4-phenylbutanoic acid | This tetrapeptide epoxyketone contains modified N-terminal and internal amino acids that contribute to its selective and irreversible inhibition of the proteasome.[20][21][22][23][24] |
The Synthetic Arsenal: Methodologies for Incorporating NPAAs
The successful integration of NPAAs into peptides and proteins relies on a sophisticated set of synthetic and biosynthetic methodologies. The choice of technique depends on the specific NPAA, the desired location of incorporation, and the overall complexity of the target molecule.
The Workhorse of Peptide Chemistry: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides containing NPAAs.[1] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The most common approach is the Fmoc/tBu strategy.
-
Resin Selection and Swelling:
-
Rationale: The choice of resin is dictated by the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide). The resin must be swelled in a suitable solvent to ensure accessibility of the reactive sites.
-
Procedure: a. Place the appropriate amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.
-
-
Fmoc-Deprotection:
-
Rationale: The temporary Nα-Fmoc protecting group must be removed to expose the free amine for the next coupling reaction. A solution of piperidine in DMF is the standard reagent for this step.
-
Procedure: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the deprotection solution and repeat the treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Rationale: The incoming Fmoc-protected amino acid (proteinogenic or non-proteinogenic) is activated to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide. The choice of coupling reagent is critical, especially for sterically hindered NPAAs.
-
Procedure: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, HBTU; 3-5 equivalents) in DMF. b. Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours. For sterically hindered NPAAs, extended coupling times (4-12 hours) or more potent coupling reagents like HATU may be necessary.[1] e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, or bromophenol blue test for secondary amines like N-methylated amino acids).[1]
-
-
Washing:
-
Rationale: Thorough washing is essential to remove excess reagents and byproducts before proceeding to the next cycle.
-
Procedure: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
-
Cleavage and Deprotection:
-
Rationale: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The composition of the cocktail depends on the specific protecting groups used.
-
Procedure: a. Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]
-
-
Peptide Precipitation and Purification:
-
Rationale: The cleaved peptide is precipitated from the cleavage cocktail, purified to remove truncated or modified sequences, and characterized to confirm its identity and purity.
-
Procedure: a. Filter the resin and collect the TFA solution. b. Precipitate the peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge to pellet the crude peptide. d. Wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Characterize the purified peptide by mass spectrometry (MS).[1]
-
Harnessing the Cellular Machinery: In Vivo Incorporation via Genetic Code Expansion
Genetic code expansion is a powerful technique that enables the site-specific incorporation of NPAAs into proteins within living cells.[8][22][25][26] This is typically achieved by repurposing a stop codon (e.g., the amber codon UAG) to encode for the desired NPAA. This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the NPAA and does not cross-react with the host cell's translational machinery.
-
Develop an Orthogonal aaRS/tRNA Pair: This is the most challenging step and often involves directed evolution or rational design of an aaRS from a different species to recognize the desired NPAA and charge it onto its cognate tRNA.
-
Gene of Interest with a Stop Codon: The gene encoding the target protein is mutated to introduce a stop codon (e.g., UAG) at the desired site of NPAA incorporation.
-
Co-expression in Host Cells: The engineered aaRS, the corresponding tRNA, and the mutated gene of interest are co-expressed in a host cell line (e.g., E. coli or mammalian cells).
-
Supplementation with the NPAA: The NPAA is added to the cell culture medium.
-
Protein Expression and Purification: The host cell's translational machinery reads through the stop codon, incorporating the NPAA at that specific site. The resulting full-length protein containing the NPAA is then purified.
The Best of Both Worlds: Semi-Synthesis via Expressed Protein Ligation (EPL)
Expressed Protein Ligation (EPL) is a semi-synthetic method that combines the advantages of recombinant protein expression and chemical peptide synthesis.[9][10][12] It allows for the site-specific incorporation of NPAAs into large proteins. The general strategy involves the ligation of a recombinantly expressed protein fragment with a synthetic peptide containing the NPAA.
-
Recombinant Protein Expression with an Intein Fusion: The N-terminal fragment of the target protein is expressed as a fusion with an intein and an affinity tag (e.g., chitin-binding domain).
-
Thioester Formation: The fusion protein is immobilized on an affinity resin. The addition of a thiol-containing reagent (e.g., MESNA) induces intein-mediated cleavage, releasing the protein fragment with a C-terminal thioester.
-
Synthesis of the NPAA-containing Peptide: The C-terminal peptide fragment, with the NPAA at the desired position and an N-terminal cysteine residue, is synthesized using SPPS.
-
Native Chemical Ligation: The purified protein thioester and the synthetic peptide are mixed under reducing conditions. A spontaneous and chemoselective ligation reaction occurs between the C-terminal thioester of the protein fragment and the N-terminal cysteine of the synthetic peptide, forming a native peptide bond.
-
Purification of the Full-Length Protein: The final ligated protein is purified to remove unreacted fragments and reagents.
Navigating the Challenges and Charting the Future
While the incorporation of NPAAs offers immense potential, it is not without its challenges. The chemical synthesis of complex NPAAs can be difficult and costly.[3] During SPPS, sterically hindered NPAAs can lead to incomplete coupling reactions, requiring specialized reagents and longer reaction times.[27][28][29] For in vivo methods, the development of truly orthogonal aaRS/tRNA pairs for novel NPAAs remains a significant hurdle. Furthermore, the metabolic fate and potential toxicity of NPAA-containing drugs must be carefully evaluated.[2]
Despite these challenges, the future of NPAAs in drug discovery is incredibly bright. Advances in enzymatic and chemical synthesis are making a wider range of NPAAs more accessible.[3][16][30] The development of novel coupling reagents and microwave-assisted SPPS is improving the efficiency of incorporating challenging NPAAs.[27] Furthermore, the continued evolution of genetic code expansion technologies is expanding the scope of NPAAs that can be incorporated in vivo.[22][25][26] As our ability to design, synthesize, and integrate these unique building blocks continues to grow, so too will our capacity to create a new generation of precisely engineered therapeutics to address the most pressing medical needs.
References
-
Structure–Activity Relationship Study of Helix-Stabilized Antimicrobial Peptides Containing Nonproteinogenic Amino Acids. (2023). ACS Biomaterials Science & Engineering. [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
-
Pramlintide. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. (2019). Chemical Reviews. [Link]
-
Structure − Activity Relationship Study of Helix-Stabilized Antimicrobial Peptides Containing Nonproteinogenic Amino Acids. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Introduction of unnatural amino acids into proteins using expressed protein ligation. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Carfilzomib. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
The chemical structures of: bortezomib and carfilzomib used in clinic,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. (2024). Biotechnology and Bioengineering. [Link]
-
Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. (2024). PubMed. [Link]
-
Engineering enzymes for noncanonical amino acid synthesis. (2018). Chemical Society Reviews. [Link]
-
Solution state structures of human pancreatic amylin and pramlintide. (2010). Biochemistry, 49(35), 7546-7557. [Link]
-
The structural formula of pasireotide (from: Signifor LAR Highlights... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Protein semisynthesis and expressed protein ligation: chasing a protein's tail. (2005). Current Opinion in Chemical Biology, 9(6), 561-567. [Link]
-
Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Lanreotide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Engineering enzymes for noncanonical amino acid synthesis. (2018). Chemical Society Reviews. [Link]
-
Expressed Protein Ligation: General Experimental Protocols. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Molecular Origin of the Self-Assembly of Lanreotide into Nanotubes: A Mutational Approach. (2002). Biophysical Journal, 82(1 Pt 1), 325-332. [Link]
-
Carfilzomib. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Carfilzomib: Structure and biochemical features. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). PubMed. [Link]
-
Lanreotide. Red numbers represent unnatural amino acid residues. Red... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Strategies to improve plasma half life time of peptide and protein drugs. (2006). International Journal of Pharmaceutics, 324(1), 1-19. [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 19, 2026, from [Link]
-
Efficient peptide coupling involving sterically hindered amino acids. (2007). The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Figure 2. The difference of 22 natural amino acids and 593 non-natural... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
In silico approaches for predicting the half-life of natural and modified peptides in blood. (2018). PLOS ONE, 13(6), e0198594. [Link]
-
Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2021). Clinical and Translational Science, 14(4), 1497-1507. [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters, 14(5), 585-590. [Link]
-
(PDF) Non-protein amino acids in peptide design. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2021). Molecules, 26(16), 4941. [Link]
-
Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. (2023). International Journal of Molecular Sciences, 24(23), 16997. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Genetic Code Expansion in Mammalian Cells Through Quadruplet Codon Decoding | Springer Nature Experiments [experiments.springernature.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Introduction of unnatural amino acids into proteins using expressed protein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship [mdpi.com]
- 12. Protein semisynthesis and expressed protein ligation: chasing a protein's tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 20. researchgate.net [researchgate.net]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 22. Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemistry.du.ac.in [chemistry.du.ac.in]
- 24. chimia.ch [chimia.ch]
- 25. jmicrobiol.or.kr [jmicrobiol.or.kr]
- 26. Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers [jmicrobiol.or.kr]
- 27. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 28. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Engineering enzymes for noncanonical amino acid synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of N-Methyl-D-Alanine
An In-depth Technical Guide to N-Methyl-D-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-D-alanine (NMDA) is a synthetic derivative of the naturally occurring amino acid D-alanine, characterized by the presence of a methyl group on the alpha-amino nitrogen. This seemingly simple structural modification imparts unique physicochemical properties that make it a valuable molecule in pharmaceutical research and development. Unlike its endogenous counterpart, D-alanine, N-Methyl-D-alanine is primarily utilized as a specialized building block or intermediate in the synthesis of complex organic molecules, particularly in the creation of peptide-based therapeutics and other active pharmaceutical ingredients (APIs).[1][2] Its specific chirality and the steric and electronic effects of the N-methyl group can significantly influence the metabolic stability, membrane permeability, and biological activity of parent compounds.[3] This guide provides a comprehensive overview of the core physical and chemical properties of N-Methyl-D-alanine, along with technical protocols for its analysis, to support its effective application in scientific research.
Chemical Identity and Structure
A precise understanding of the molecular identity of N-Methyl-D-alanine is fundamental for its application. The molecule's stereochemistry is of particular importance, as the "D" configuration is crucial for its role in creating enantiomer-specific pharmaceuticals.[1]
-
IUPAC Name: (2R)-2-(methylamino)propanoic acid[1]
-
Synonyms: N-methyl-D-Ala, D-methylalanine[1]
-
CAS Number: 29475-64-7[1]
-
Canonical SMILES: CNC
The structure consists of a central alpha-carbon bonded to a carboxyl group, a methyl group, a hydrogen atom, and a secondary amine with a methyl substituent. This N-methylation prevents the formation of a zwitterion under physiological pH in the same manner as primary amino acids, influencing its solubility and reactivity.
Physicochemical Properties
The physical and chemical properties of N-Methyl-D-alanine dictate its behavior in various solvents and reaction conditions. These parameters are critical for designing synthetic routes, developing formulations, and establishing analytical methods.
Table 1: Key Physicochemical Properties of N-Methyl-D-Alanine
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | ~295 - 299 °C (for DL-alanine) | [2][3] |
| Boiling Point (Predicted) | 190.1 ± 23.0 °C at 760 mmHg | [1] |
| Solubility in Water | ≥ 200 mg/mL | [3][5] |
| pKa (Predicted) | 2.32 ± 0.10 (Carboxylic Acid) | [3] |
| logP (Octanol/Water Partition Coeff.) | -0.44 | [1] |
| Specific Rotation [α]D20 | +14.3° to +15.2° | [1][6] |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 68.8 ± 22.6 °C | [1] |
Spectroscopic Data and Analysis
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of N-Methyl-D-alanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For N-Methyl-D-alanine, the key expected signals are:
-
¹H NMR:
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) typically in the range of 170-180 ppm.
-
A signal for the alpha-carbon (C-2) around 55-65 ppm.
-
A signal for the N-methyl carbon (N-CH₃) in the 30-35 ppm range.[3]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Exact Mass: 103.063328530 Da[4]
-
Common Fragmentation: A loss of a methyl group (15 Da) is a common fragmentation pattern observed in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands include:
-
Strong C=O stretch from the carboxylic acid.
-
N-H bend from the secondary amine.
-
O-H stretch from the carboxylic acid.
-
C-H stretches from the methyl groups.
Synthesis and Reactivity
Synthetic Routes
N-Methyl-D-alanine can be synthesized through several methods:
-
Reductive Amination: This involves the reaction of a pyruvate precursor with methylamine, followed by reduction.[7]
-
Nucleophilic Substitution: Reaction of an α-halo acid, such as α-bromopropionic acid, with methylamine.[7][9] This method often results in a racemic mixture that requires subsequent resolution.
-
Direct N-Methylation of D-alanine: This requires the use of protecting groups for both the amino and carboxylic acid functionalities to prevent side reactions.[7]
-
Biocatalytic Synthesis: Fermentative processes using engineered microorganisms, such as Corynebacterium glutamicum, have been developed for the one-step production of N-methylated amino acids from sugars and methylamine.[10]
Chemical Reactivity and Stability
-
Stability: N-Methyl-D-alanine is a stable compound under normal conditions.[11] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container to prevent moisture absorption and contamination.[1]
-
Reactivity: The primary reactive sites are the secondary amine and the carboxylic acid group, making it a versatile building block for peptide synthesis and other derivatizations.[2][12] It is incompatible with strong oxidizing agents.[11]
Experimental Protocols
Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the analytical characterization of a sample of N-Methyl-D-alanine.
Caption: Workflow for the analytical characterization of N-Methyl-D-Alanine.
Protocol for Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of N-Methyl-D-alanine.
Rationale: Chiral chromatography is essential to separate the D- and L-enantiomers, which is critical for pharmaceutical applications. This often requires derivatization to introduce a chromophore and create diastereomers that can be separated on a chiral stationary phase.
Methodology:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the N-Methyl-D-alanine sample.
-
Dissolve in a suitable buffer solution.
-
Add a chiral derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine).
-
Allow the reaction to proceed to completion according to the derivatizing agent's protocol.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in isocratic or gradient mode.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV or fluorescence detector set to the appropriate wavelength for the derivatized analyte.
-
Injection Volume: 10 - 20 µL.
-
-
Analysis:
-
Run a standard of racemic N-Methyl-DL-alanine to determine the retention times of both enantiomers.
-
Inject the derivatized sample.
-
Integrate the peak areas for the D- and L-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([D] - [L]) / ([D] + [L])] * 100.
-
Biological Context and Significance
While this guide focuses on the physicochemical properties, it is important to note the biological relevance of N-methylated amino acids. The N-methylation of amino acids in peptides is a common strategy in medicinal chemistry to:
-
Increase Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, increasing the half-life of peptide drugs.[3]
-
Enhance Membrane Permeability: The increased lipophilicity can improve the ability of a peptide to cross cell membranes.[3]
-
Modulate Biological Activity: The conformational constraints imposed by the N-methyl group can lock a peptide into a bioactive conformation, potentially increasing its potency and selectivity for a specific receptor.[3]
N-Methyl-D-alanine itself is a crucial component in the synthesis of some peptide-based drugs and is of significant interest to researchers in drug discovery and development.[13]
Conclusion
N-Methyl-D-alanine is a specialized amino acid derivative with a unique set of physical and chemical properties defined by its D-chiral center and N-methyl group. Its stability, defined reactivity, and the significant impact of N-methylation on the pharmacokinetic properties of peptides make it a valuable tool for drug development professionals. A thorough understanding of its characteristics, supported by robust analytical methodologies as outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics.
References
- Exploring N-Methyl-D-Alanine: Properties and Applications. (n.d.). Self-publishing.
- N-Methyl-DL-alanine. (n.d.). Chem-Impex.
- Synthesis of N-Methyl-L-alanine: A Technical Guide. (n.d.). Benchchem.
-
N-Methyl-DL-Alanine | C4H9NO2 | CID 4377. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Fmoc-N-methyl-D-alanine. (n.d.). Chem-Impex.
- CAS 600-21-5: N-methyl-dl-alanine. (n.d.). CymitQuimica.
- Boc-N-methyl-D-alanine. (n.d.). Chem-Impex.
-
One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. (2018). Nature. Retrieved January 19, 2026, from [Link]
- N-Methyl-d,l Alanine. (2011). Sciencemadness Discussion Board.
-
N-Methyl-L-Alanine | C4H9NO2 | CID 5288725. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- N-methylalanine production process. (n.d.). Google Patents.
-
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (n.d.). QMRO Home. Retrieved January 19, 2026, from [Link]
-
dl-Alanine (CAS 302-72-7). (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]
-
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
The effect of N-methylation on the conformational landscape of Alanine: the case of N-Methyl-L-Alanine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- NMR Spectra and Molecular Structure. (n.d.). Self-publishing.
-
N,N-Dimethylalanine | C5H11NO2 | CID 5488191. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Ensuring Quality: N-Methyl-D-Alanine Specifications for Reliable Synthesis. (n.d.). Self-publishing.
-
Alanine methyl groups as NMR probes of molecular structure and dynamics in high-molecular-weight proteins. (2010). PubMed. Retrieved January 19, 2026, from [Link]
-
NMR Spectroscopy. (n.d.). MSU chemistry. Retrieved January 19, 2026, from [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved January 19, 2026, from [Link]
-
pKa and pI values of amino acids. (n.d.). Peptideweb.com. Retrieved January 19, 2026, from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. CAS 600-21-5: N-methyl-dl-alanine | CymitQuimica [cymitquimica.com]
- 13. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis with Chiral Amino Acid Derivatives
Introduction: The Central Role of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular three-dimensionality, or stereochemistry, is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even dangerously toxic.[1][2] Consequently, the ability to selectively synthesize a single enantiomer—a process known as asymmetric synthesis—is a cornerstone of modern organic chemistry.[2]
Among the vast arsenal of tools available for asymmetric synthesis, chiral amino acids and their derivatives stand out for their versatility, efficiency, and natural origin.[3][] Sourced from the "chiral pool"—readily available, enantiomerically pure natural products—amino acids provide a cost-effective and sustainable starting point for the construction of complex chiral molecules.[2][5] This guide delves into the multifaceted applications of chiral amino acid derivatives in asymmetric synthesis, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore their roles as organocatalysts, chiral auxiliaries, and ligands for metal-based catalysis, offering a practical framework for their implementation in the laboratory.
I. Organocatalysis: The Rise of Proline and its Derivatives
The discovery that simple amino acids, particularly (L)-proline, could catalyze asymmetric reactions with high enantioselectivity marked a paradigm shift in synthetic chemistry, heralding the era of organocatalysis.[][6] Unlike metal-based catalysts, organocatalysts are often less sensitive to air and moisture, more environmentally benign, and readily available.[6]
Proline's unique structure, featuring a secondary amine and a carboxylic acid, allows it to act as a bifunctional catalyst, mimicking the active sites of natural aldolase enzymes.[][7] It facilitates reactions through the formation of key enamine or iminium ion intermediates.[]
Key Application: The Proline-Catalyzed Asymmetric Aldol Reaction
The direct asymmetric aldol reaction, which forms a carbon-carbon bond and creates up to two new stereocenters, is a fundamental transformation in organic synthesis.[7] Proline has proven to be an exceptionally effective catalyst for the reaction between ketones and aldehydes.[6][8]
Mechanism of Action: The catalytic cycle, as illustrated below, proceeds via an enamine intermediate. The secondary amine of proline reacts with a ketone to form an enamine. The carboxylic acid group of the proline then acts as an intramolecular acid catalyst, activating the aldehyde and directing its facial attack on the enamine. This stereocontrolled C-C bond formation is followed by hydrolysis to release the aldol product and regenerate the proline catalyst.
Workflow for Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the (S)-Proline-catalyzed intermolecular aldol reaction.
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is adapted from a highly efficient procedure that utilizes a simple water/methanol solvent system, which enhances reactivity and stereocontrol while being environmentally friendly.[6][9]
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (S)-proline (0.05 mmol, 20 mol%).
-
Add a solvent mixture of water and methanol (e.g., 1:1 v/v, 0.5 mL). Stir until the catalyst is mostly dissolved.
-
Add cyclohexanone (1.25 mmol, 5 equivalents).
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1 equivalent) to the stirred solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for the specified time (typically 24-72 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).[10]
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.[10]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired aldol product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results:
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| 20 | H₂O/MeOH | 48 | 95 | >99:1 | 98 | [6] |
| 10 | DMSO | 24 | 95 | 95:5 | 96 | [8] |
| 20 | CH₃CN | 72 | 85 | 93:7 | 97 | [6] |
Table 1: Representative results for the proline-catalyzed aldol reaction under various conditions.
II. Chiral Auxiliaries: Stoichiometric Stereocontrol
Key Application: Asymmetric Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a classic and cost-effective method for producing α-amino acids from aldehydes, amines, and cyanide.[15][16] The traditional method yields a racemic mixture. By employing a chiral amine, derived from an amino acid, as an auxiliary, the reaction can be rendered highly diastereoselective, leading to the synthesis of enantiomerically enriched unnatural amino acids.[15][17]
(R)-Phenylglycine amide has emerged as an excellent chiral auxiliary for this purpose.[15][18] A key advantage of this system is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in very high diastereoselectivity.[15][18]
Mechanism of Action: The chiral amine (auxiliary) condenses with an aldehyde to form a chiral imine. The cyanide source then adds to the imine. The stereochemistry of the auxiliary sterically blocks one face of the imine, directing the nucleophilic attack of the cyanide to the opposite face. This results in the preferential formation of one diastereomer of the resulting α-amino nitrile. Subsequent hydrolysis removes the auxiliary and converts the nitrile to a carboxylic acid, yielding the final chiral α-amino acid.
Workflow for Auxiliary-Controlled Strecker Synthesis
Caption: General workflow for asymmetric Strecker synthesis using a chiral auxiliary.
Protocol 2: Asymmetric Strecker Synthesis of (S)-tert-Leucine using (R)-Phenylglycine Amide
This protocol describes a practical, one-pot synthesis that leverages a crystallization-induced asymmetric transformation to achieve high diastereoselectivity.[15]
Materials:
-
(R)-Phenylglycine amide
-
Pivaldehyde (trimethylacetaldehyde)
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Amino Nitrile Formation:
-
In a reaction vessel, dissolve (R)-phenylglycine amide (10 mmol) in a mixture of water and methanol.
-
Add pivaldehyde (11 mmol) and stir the mixture.
-
Carefully add a solution of sodium cyanide (11 mmol) in water dropwise, maintaining the temperature below 25°C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the resulting slurry at room temperature. The product will precipitate.
-
After several hours (e.g., 18 h), filter the solid precipitate, wash with cold water, and dry to obtain the diastereomerically pure α-amino nitrile.[15]
-
-
Hydrolysis and Auxiliary Removal:
-
Suspend the obtained α-amino nitrile in concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove the phenylglycine auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point of tert-leucine (approx. pH 6) to precipitate the product.
-
Filter the solid, wash with cold water and ethanol, and dry to obtain (S)-tert-leucine.
-
Confirm the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Expected Results:
| Step | Product | Yield (%) | dr | ee (%) | Reference |
| Strecker Reaction | Diastereomerically pure α-amino nitrile | 76-93 | >99:1 | N/A | [15] |
| 3-Step Conversion | (S)-tert-leucine | 73 (overall) | N/A | >98 | [15] |
Table 2: Typical results for the asymmetric synthesis of (S)-tert-leucine.
III. Chiral Ligands for Metal Catalysis
Amino acid derivatives are excellent precursors for chiral ligands that can be coordinated to transition metals, creating powerful and highly selective asymmetric catalysts.[19][20] Schiff bases, formed by the condensation of an amino acid with an aldehyde or ketone, are particularly common.[19][21][22] These ligands can form stable complexes with metals like copper(II) and nickel(II), which then catalyze a variety of asymmetric transformations, including alkylations, aldol reactions, and Michael additions.[19][20][22] The steric and electronic properties of the ligand, dictated by the parent amino acid, control the stereochemical outcome of the reaction.[19]
Conclusion and Future Outlook
Chiral amino acid derivatives are indispensable tools in the field of asymmetric synthesis.[1][2] Their utility as efficient organocatalysts, reliable chiral auxiliaries, and versatile chiral ligands provides a robust platform for the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and chemical industries.[3][] The protocols detailed in this guide for the proline-catalyzed aldol reaction and the auxiliary-controlled Strecker synthesis represent foundational and field-proven methodologies. As the demand for complex chiral molecules grows, innovation in the design of new catalysts and auxiliaries derived from the chiral amino acid pool will undoubtedly continue to expand the horizons of asymmetric synthesis.[][24]
References
-
Iuliano, A. (2017). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
-
Han, B., et al. (2014). Efficient organocatalysts derived from simple chiral acyclic amino acids in asymmetric catalysis. RSC Publishing. Available at: [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, ACS Publications. Available at: [Link]
-
Maruoka, K., et al. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Maruoka, K., et al. (2007). Design of Chiral Organocatalysts for Practical Asymmetric Synthesis of Amino Acid Derivatives. PubMed. Available at: [Link]
-
Iuliano, A. (2017). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. Available at: [Link]
-
de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. Available at: [Link]
-
Li, W., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. PubMed. Available at: [Link]
-
Shibasaki, M., & Kanai, M. (2008). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Available at: [Link]
-
Coban, G., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. Available at: [Link]
-
Scribd. (n.d.). Proline-Catalyzed Asymmetric Aldol Reaction. Scribd. Available at: [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Kobayashi, S., et al. (1998). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
Pharmedia. (n.d.). Chiral Amino Acids Synthesis. Pharmedia. Available at: [Link]
-
Jacobsen, E. N., & Jafarpour, F. (2010). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Institutes of Health. Available at: [Link]
-
Boesten, W. H., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. Available at: [Link]
-
Li, W., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. Available at: [Link]
-
Li, W., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Enzymatic asymmetric synthesis of chiral amino acids. ResearchGate. Available at: [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
-
de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. Available at: [Link]
-
Schoemaker, H. E., et al. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA. Available at: [Link]
-
ResearchGate. (n.d.). Schiff bases of glycine generally used for asymmetric synthesis of AAs. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Semantic Scholar. Available at: [Link]
-
Zhang, T., et al. (2023). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. Available at: [Link]
-
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]
-
Sun, J. N. (2021). Amino Acid-Derived Schiff Base Metal Complexes Catalyzed Asymmetric Reactions Of Unsaturated Carbonyl Compounds. Globe Thesis. Available at: [Link]
-
Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]
-
Preprints.org. (2023). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Preprints.org. Available at: [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. MDPI. Available at: [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, ACS Publications. Available at: [Link]
-
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 3. Efficient organocatalysts derived from simple chiral acyclic amino acids in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. ojs.chimia.ch [ojs.chimia.ch]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 17. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globethesis.com [globethesis.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 24. Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Dual-Method HPLC Strategy for the Comprehensive Analysis of Methyl (2R)-2-(methylamino)propanoate Hydrochloride
Abstract
This application note presents a comprehensive analytical strategy for methyl (2R)-2-(methylamino)propanoate hydrochloride, a chiral amino acid derivative crucial as a building block in pharmaceutical synthesis. The analysis of this compound presents two primary challenges: its high polarity and lack of a significant UV chromophore make it difficult to retain and detect with standard reversed-phase HPLC methods, and the critical need to confirm its enantiomeric purity. To address these challenges, we have developed and validated two distinct HPLC methods: 1) an achiral Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Evaporative Light Scattering Detection (ELSD) for accurate quantification and impurity profiling, and 2) a chiral Normal Phase (NP) HPLC method for the precise determination of enantiomeric purity. This dual-method approach ensures a thorough and reliable assessment of both the chemical and stereochemical integrity of the analyte.
Introduction: The Analytical Challenge
This compound is a derivative of D-alanine, a key chiral intermediate. In pharmaceutical development, the stereochemistry of such building blocks is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Therefore, robust analytical methods are required to not only quantify the compound and its process-related impurities but also to ensure its enantiomeric excess (e.e.) meets stringent quality standards.[1]
The primary analytical hurdles for this molecule are:
-
Poor UV Absorbance: The molecule lacks a chromophore, rendering standard UV-Vis detection insensitive and impractical for impurity analysis at low levels.[2][3]
-
High Polarity: As a small, polar amino acid ester salt, the analyte is poorly retained on conventional C18 reversed-phase columns, often eluting in the solvent front with other polar impurities.[4]
-
Chirality: A specific method is required to separate the desired (2R)-enantiomer from its undesired (2S)-counterpart.
This guide details two specialized HPLC protocols designed to overcome these specific issues, providing a complete solution for quality control and research applications.
Part A: Achiral Purity and Quantification by HILIC-ELSD
Principle and Rationale
To overcome the poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal choice.[4][5] HILIC utilizes a polar stationary phase (such as bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] In this mode, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, providing excellent retention.[7] This mechanism is perfectly suited for separating small polar molecules like this compound from potential impurities.[8]
For detection, an Evaporative Light Scattering Detector (ELSD) is employed. The ELSD is a universal mass-based detector that is independent of the analyte's optical properties.[9][10] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[11] This makes it an excellent choice for quantifying compounds with no chromophore.[12][13]
Experimental Protocol: HILIC-ELSD
Instrumentation and Materials:
-
HPLC System with a binary pump, autosampler, and column thermostat.
-
Evaporative Light Scattering Detector (ELSD).
-
Nitrogen gas supply for ELSD (high purity).
-
Analytical balance, volumetric flasks, and pipettes.
-
This compound reference standard.
-
HPLC-grade acetonitrile, water, and ammonium formate.
Chromatographic Conditions:
| Parameter | Condition | Causality and Justification |
| Column | HILIC Silica or Diol, 150 x 4.6 mm, 3.5 µm | A polar stationary phase is essential for HILIC retention. Silica provides strong hydrogen bonding interactions, ideal for retaining the polar analyte.[5] |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC; a high percentage is required to establish the aqueous layer on the stationary phase for partitioning to occur.[6] |
| Mobile Phase B | 100 mM Ammonium Formate in Water | The strong solvent in HILIC. Ammonium formate is a volatile salt, making it compatible with ELSD and preventing detector contamination.[14] |
| Gradient | 95% A to 70% A over 15 minutes | A gradient elution ensures that impurities with varying polarities are effectively separated and eluted with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 10 µL | Standard volume; should be optimized based on sample concentration and detector sensitivity. |
| ELSD Temp. | Drift Tube: 50 °C | Temperature must be optimized to ensure complete evaporation of the mobile phase without degrading the analyte. |
| ELSD Gas Flow | Nebulizer Gas (N₂): 1.5 SLM | Gas flow affects droplet size during nebulization, which is critical for achieving consistent response and high sensitivity.[11] |
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a mixture of 90:10 (v/v) Acetonitrile:Water. This diluent composition is crucial to prevent peak distortion by matching the initial mobile phase conditions.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution for linearity assessment.
Method Validation Summary (Hypothetical Data)
The HILIC-ELSD method should be validated according to ICH guidelines.
Linearity:
| Concentration (µg/mL) | Peak Area (log-log) |
| 100 | 2.51 |
| 200 | 2.82 |
| 400 | 3.11 |
| 600 | 3.29 |
| 800 | 3.42 |
| Correlation (r²) | >0.995 |
Note: ELSD response is often non-linear and is typically linearized using a log-log transformation.
Precision:
| Parameter | % RSD (n=6) | Acceptance Criteria |
| Repeatability | < 1.5% | < 2.0% |
| Intermediate Precision | < 1.8% | < 2.0% |
Part B: Enantiomeric Purity by Chiral NP-HPLC
Principle and Rationale
Determining the enantiomeric purity requires a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective for separating a broad range of chiral compounds, including amino acid derivatives.[15][16] The separation mechanism involves a combination of interactions (hydrogen bonding, dipole-dipole, π-π, and steric hindrance) between the analyte and the chiral polymer, which forms distinct diastereomeric complexes with each enantiomer, leading to different retention times.[17]
Normal phase chromatography, using a non-polar mobile phase like hexane with a polar modifier like an alcohol, is often the most successful mode for these types of CSPs.[18] The addition of a small amount of an acidic or basic additive is frequently necessary to improve the peak shape of ionizable analytes by minimizing secondary interactions with the silica support.[18]
Experimental Protocol: Chiral NP-HPLC
Instrumentation and Materials:
-
HPLC System with an isocratic pump, autosampler, and column thermostat.
-
UV Detector or ELSD.
-
This compound reference standard.
-
Racemic (2RS)-methyl 2-(methylamino)propanoate hydrochloride for resolution verification.
-
HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
Chromatographic Conditions:
| Parameter | Condition | Causality and Justification |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm | A widely used and highly successful CSP for a broad range of chiral compounds, including amino acid esters.[15][19] |
| Mobile Phase | n-Hexane / Isopropanol / TFA (85 : 15 : 0.1, v/v/v) | Hexane is the non-polar main solvent. IPA acts as the polar modifier to control retention. TFA is a strong acid that protonates the analyte's amine group, ensuring sharp, symmetrical peaks by preventing tailing.[18] |
| Mode | Isocratic | Isocratic elution is standard for chiral separations to ensure stable and reproducible interactions with the CSP. |
| Flow Rate | 1.0 mL/min | Standard flow rate for this column dimension. |
| Column Temp. | 25 °C | Chiral separations can be sensitive to temperature. Maintaining a constant temperature is critical for reproducible retention times and selectivity. |
| Injection Vol. | 10 µL | |
| Detection | UV at 210 nm or ELSD | While the analyte has poor UV absorbance, at high concentrations for a purity test, detection at a low wavelength (210 nm) may be feasible. ELSD provides a more universal detection option if sensitivity is an issue. |
System Suitability:
-
Resolution Standard: Prepare a solution of the racemic compound (or a spiked sample containing a small amount of the (2S)-enantiomer).
-
Acceptance Criterion: The resolution (Rs) between the (2R)- and (2S)-enantiomer peaks must be ≥ 1.5 to ensure accurate quantification of the minor enantiomer.
Overall Analytical Workflow
The comprehensive analysis of a batch of this compound follows a two-step process to ensure both chemical and stereochemical purity.
Caption: Comprehensive analytical workflow.
Conclusion
The successful analysis of this compound requires a tailored, multi-faceted approach. Standard reversed-phase HPLC methods are inadequate due to the analyte's polarity and lack of a chromophore. The proposed dual-method strategy, combining a HILIC-ELSD method for achiral purity and a normal phase chiral HPLC method for enantiomeric purity, provides a robust and reliable solution. This comprehensive workflow ensures that all critical quality attributes of the compound can be accurately assessed, meeting the stringent requirements of the pharmaceutical industry.
References
-
Islam, M. F., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea, 65(4), 209-218. Available at: [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Kalam, M. A. (2023). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. International Journal of Pharmaceutical and Bio-Medical Science, 3(6), 1-5. Available at: [Link]
-
Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6). Available at: [Link]
-
Kubik, S., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(11), 2829. Available at: [Link]
-
Holzgrabe, U. (2021). No chromophore - no problem? Wiley Analytical Science. Available at: [Link]
-
Lee, W. (2015). Liquid Chromatographic Enantiomer Separation of α-Amino Acid Esters as Nitrobenzoxadiazole Derivatives Using Polysaccharide-Derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 36(6), 1709-1714. Available at: [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Available at: [Link]
-
IBS-Zavod. (n.d.). Chiral HPLC Method Development. Available at: [Link]
-
Büchi Labortechnik AG. (2021). Why HILIC is what your polar compounds need for purification. Available at: [Link]
-
Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(1). Available at: [Link]
-
Agilent Technologies. (2012). Agilent 1290 Infinity Evaporative Light-Scattering Detector (ELSD). Available at: [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
-
Letter, W. (2024). How can we perform HPLC for a uv inactive & highly polar compound? ResearchGate. Available at: [Link]
-
Puskás, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(17), 5313. Available at: [Link]
-
Kapron, B., et al. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Critical Reviews in Analytical Chemistry, 54(1), 1-15. Available at: [Link]
-
ResearchGate. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
D'Hondt, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 853-863. Available at: [Link]
-
Peak Scientific. (2016). The principles of ELSD. Available at: [Link]
-
Nemutlu, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462828. Available at: [Link]
-
Li, S. L., et al. (2007). Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 653-657. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. No chromophore – no HPLC analysis? [event.on24.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 10. agilent.com [agilent.com]
- 11. peakscientific.com [peakscientific.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pravara.com [pravara.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. yakhak.org [yakhak.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Chiral Purity Analysis of N-Methylated Amino Acids: A Detailed Guide to Enantioseparation
Introduction: The Significance of Chiral N-Methylated Amino Acids
N-methylated amino acids, integral components in peptide-based therapeutics and natural products, present unique stereochemical challenges and opportunities. The incorporation of a methyl group on the amide nitrogen atom introduces significant conformational constraints, enhances proteolytic stability, and improves cell permeability.[1][2][3] These advantageous properties are critically dependent on the enantiomeric purity of the N-methylated amino acid building blocks. Consequently, robust and reliable analytical methods for the chiral separation and quantification of these enantiomers are paramount for researchers, scientists, and professionals in drug development.
This comprehensive guide provides an in-depth exploration of the techniques and methodologies for the chiral separation of N-methylated amino acid enantiomers. We will delve into the underlying principles of chiral recognition and present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
The Impact of N-Methylation on Chiral Recognition
The substitution of an amide proton with a methyl group in N-methylated amino acids fundamentally alters their physicochemical properties, which in turn influences the strategy for their chiral separation. N-methylation leads to:
-
Increased Lipophilicity: The added methyl group enhances the nonpolar character of the amino acid.[4]
-
Reduced Hydrogen Bonding Capacity: The absence of the amide proton eliminates a key hydrogen bond donor site.
-
Conformational Rigidity: The steric hindrance from the methyl group can restrict free rotation around the peptide bond.[5]
These modifications necessitate the careful selection of chiral selectors and analytical conditions that can effectively discriminate between the enantiomers based on alternative interaction mechanisms such as dipole-dipole interactions, steric repulsion, and π-π stacking.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is often the method of choice due to its simplicity and efficiency, obviating the need for derivatization.[6] For N-methylated amino acids, zwitterionic and macrocyclic glycopeptide CSPs have demonstrated exceptional performance.
Method 1: Zwitterionic Chiral Stationary Phases
Zwitterionic CSPs, such as those based on cinchona alkaloids, possess both acidic and basic sites, making them particularly well-suited for the separation of amphiprotic molecules like amino acids.[7][8][9] The chiral recognition mechanism involves a "double ion-pairing" interaction between the zwitterionic selector and the zwitterionic analyte, supplemented by hydrogen bonding, π-stacking, and van der Waals forces.[7]
Protocol 1: Enantioseparation of N-Methyl-DL-Aspartic Acid using a Zwitterionic CSP
This protocol details the separation of N-Methyl-DL-Aspartic Acid enantiomers on a CHIRALPAK® ZWIX(+) column.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with UV detector
-
CHIRALPAK® ZWIX(+) column (dimensions appropriate for the application)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (MeCN), HPLC grade
-
Diethylamine (DEA)
-
Acetic Acid (AcOH)
-
N-Methyl-DL-Aspartic Acid standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a stock solution of 25 mM DEA and 50 mM AcOH in a 50:50 (v/v) mixture of MeOH and MeCN.
-
For example, to prepare 1 L of mobile phase, mix 500 mL of MeOH and 500 mL of MeCN. To this mixture, add the appropriate amounts of DEA and AcOH to achieve the final concentrations.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of N-Methyl-DL-Aspartic Acid in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® ZWIX(+)
-
Mobile Phase: MeOH/MeCN (50/50 v/v) containing 25 mM DEA and 50 mM AcOH
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks corresponding to the D- and L-enantiomers.
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the separation performance. The L-enantiomer is expected to elute before the D-enantiomer under these conditions.[10]
-
Method 2: Macrocyclic Glycopeptide Chiral Stationary Phases
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC® T), offer a broad range of enantioselectivity due to their complex three-dimensional structures containing multiple chiral centers and various functional groups.[11][12] These phases can engage in a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, making them effective for a wide array of chiral compounds, including N-blocked amino acids.[13]
Protocol 2: General Screening Protocol for N-Methylated Amino Acids on a Macrocyclic Glycopeptide CSP
This protocol provides a starting point for developing a separation method for a novel N-methylated amino acid using a CHIROBIOTIC® T column.
Instrumentation and Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
CHIROBIOTIC® T column
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
N-methylated amino acid sample
Procedure:
-
Initial Mobile Phase Screening:
-
Prepare a mobile phase of 30:70 (v/v) Water:Methanol with 0.02% Formic Acid. This simple, LC-MS-compatible mobile phase has been shown to resolve many underivatized amino acid enantiomers.[12]
-
Degas the mobile phase.
-
-
Sample Preparation:
-
Dissolve the N-methylated amino acid in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: CHIROBIOTIC® T
-
Mobile Phase: 30:70 (v/v) Water:Methanol + 0.02% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV (e.g., 210 nm) or MS
-
Injection Volume: 5-10 µL
-
-
Optimization:
-
If the initial separation is not satisfactory, adjust the mobile phase composition. For many amino acids on teicoplanin-based CSPs, enantioselectivity increases with a higher concentration of the organic modifier.[12]
-
Vary the percentage of methanol (e.g., from 50% to 90%).
-
The concentration of the acidic modifier (e.g., formic acid) can also be adjusted to optimize the retention and peak shape of charged analytes.
-
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for chiral separations, particularly when coupled with mass spectrometry (GC-MS). However, due to the low volatility of amino acids, derivatization is a necessary step.[14][15]
Derivatization Strategy for N-Methylated Amino Acids
A common approach for the GC analysis of amino acids, including N-alkylated ones, is to convert them into volatile N-trifluoroacetyl (TFA)-O-methyl ester derivatives.[16] This two-step derivatization process involves esterification of the carboxyl group followed by acylation of the amino group.
Protocol 3: GC-MS Analysis of N-Methylated Amino Acids as N-TFA-O-Methyl Esters
This protocol outlines the derivatization and subsequent GC-MS analysis of N-methylated amino acids.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Chiral capillary column (e.g., Chirasil®-Val)
-
Methanol/Acetyl Chloride (4:1, v/v) solution
-
Trifluoroacetic Anhydride (TFAA)
-
Dichloromethane (DCM)
-
N-methylated amino acid sample
-
Reaction vials, heating block, and nitrogen evaporator
Procedure:
-
Esterification:
-
Place the dried amino acid sample in a reaction vial.
-
Add 200 µL of Methanol/Acetyl Chloride (4:1, v/v) solution.
-
Heat the mixture at 110 °C for 1 hour.[16]
-
Evaporate the reagent under a gentle stream of nitrogen.
-
-
Acylation:
-
To the dried residue, add 100 µL of TFAA and 100 µL of DCM.
-
Heat at 100 °C for 15 minutes.
-
Evaporate the excess reagent under nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., DCM) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: Chiral capillary column (e.g., Chirasil®-L-Val)
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 200 °C) at a rate of 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Electron ionization (EI) mode, scan range m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized enantiomers based on their retention times and mass spectra.
-
Quantify the enantiomeric ratio using the peak areas from the total ion chromatogram (TIC) or selected ion monitoring (SIM).
-
Capillary Electrophoresis (CE) for High-Efficiency Separations
Capillary electrophoresis offers high separation efficiency and requires only minute sample volumes, making it an attractive alternative for chiral analysis.[17][18] Enantiomeric resolution in CE is achieved by adding a chiral selector to the background electrolyte (BGE).
Chiral Selectors in CE
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for amino acid enantioseparation.[19] The hydrophobic cavity of the CD can form inclusion complexes with the analyte, and the chiral environment of the CD rim allows for stereospecific interactions.
Protocol 4: Chiral Separation of Aromatic N-Methylated Amino Acids by CE
This protocol describes a general method for the chiral separation of aromatic N-methylated amino acids using a sulfated β-cyclodextrin as the chiral selector.
Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
Sulfated β-cyclodextrin (S-β-CD)
-
Phosphoric Acid (H₃PO₄)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Aromatic N-methylated amino acid sample
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 25 mM phosphate buffer by mixing appropriate volumes of 25 mM H₃PO₄ and 25 mM NaH₂PO₄ to achieve the desired pH (e.g., pH 2.5).
-
Dissolve the sulfated β-cyclodextrin in the phosphate buffer at a concentration of 1-5% (w/v). The optimal concentration should be determined empirically.
-
Filter the BGE through a 0.2 µm syringe filter.
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH, 0.1 M NaOH, deionized water, and finally with the BGE.[19]
-
-
Sample Preparation:
-
Dissolve the aromatic N-methylated amino acid in deionized water or the BGE to a concentration of 0.1-1 mg/mL.
-
Filter the sample solution.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, effective length typically 40-50 cm.
-
BGE: 25 mM Phosphate buffer (pH 2.5) containing sulfated β-cyclodextrin.
-
Applied Voltage: +20 to +25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 0.5 psi for 5-10 seconds).
-
Detection: UV at a low wavelength (e.g., 200-214 nm).
-
-
Optimization:
-
The pH of the BGE and the concentration of the chiral selector are critical parameters for optimizing the separation.
-
Varying the applied voltage can affect the resolution and analysis time.
-
Data Presentation and Workflow Visualization
Quantitative Data Summary
| Analyte | Method | Chiral Selector/Stationary Phase | Mobile Phase/BGE | k'₁ | α | Rs | Elution Order | Reference |
| N-Me-Asp | HPLC | CHIRALPAK® ZWIX(+) | MeOH/MeCN (50/50) + 25mM DEA, 50mM AcOH | 3.25 | 1.25 | 0.75 | L < D | [10] |
k'₁: Retention factor of the first eluting enantiomer; α: Separation factor; Rs: Resolution
Experimental Workflow
Figure 1: General workflow for the chiral separation of N-methylated amino acid enantiomers.
Conclusion
The chiral separation of N-methylated amino acid enantiomers is a critical analytical task in modern drug discovery and peptide science. This guide has provided a comprehensive overview of the key considerations and methodologies for achieving successful enantioseparation using HPLC, GC, and CE. The choice of technique and specific protocol will depend on the nature of the N-methylated amino acid, the available instrumentation, and the analytical objective. By understanding the principles of chiral recognition and systematically applying the protocols outlined herein, researchers can confidently determine the enantiomeric purity of their N-methylated amino acid samples, ensuring the quality and efficacy of their final products.
References
-
Myrgorodska, I., Meinert, C., Martins, Z., Le Sergeant d'Hendecourt, L., & Meierhenrich, U. J. (2016). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 1467, 214-224. [Link]
-
Grobuschek, N., Schmid, M. G., Tuscher, C., Ivanova, M., & Gübitz, G. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Separation Science, 37(11), 1237-1247. [Link]
-
Péter, A., Tóth, G., Olajos, E., & Tourwé, D. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(11), 3324. [Link]
-
Johnson, S. S., Miller, K. E., & El-Shall, H. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12276-12283. [Link]
-
Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Szeremeta, M., & Głowacki, R. (2011). Chiral separations of amino acids and peptides by capillary electrophoresis. Journal of Chromatographic Science, 49(8), 624-635. [Link]
-
Al-Saeed, H., Fletcher, B. L., & Shamsi, S. A. (2020). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Analytical and Bioanalytical Chemistry, 412(1), 125-137. [Link]
-
Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2004). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 69(2), 281-289. [Link]
-
Amini, A. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43-88. [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2016). Engineering β-sheets employing N-methylated heterochiral amino acids. Chemical Science, 7(6), 3567-3572. [Link]
-
Moos, M., Tůma, P., & Kuneš, M. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 623-633. [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database - HPLC. [Link]
-
Wallworth, D. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Santamaria, C., et al. (2018). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Peptide Science, 110(3), e24053. [Link]
-
Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 165-201). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Brückner, H., & Keller-Hoehl, C. (2001). Chiral separation of amino acids by gas chromatography. In Methods in Molecular Biology (Vol. 159, pp. 23-48). Humana Press. [Link]
-
Forgács, E., & Cserháti, T. (2012). Enantioselective Separations Based on High-performance Liquid Chromatography. Acta Chromatographica, 24(1), 1-15. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]
- CN105949078A - Amino acid N-methylation synthesis method, and product and application thereof - Google P
-
Phenomenex. (2012). The Chiral Notebook. [Link]
-
Pätzold, R., & Brückner, H. (1996). Rapid analysis of amino acid enantiomers by chiral-phase capillary gas chromatography. Journal of Chromatography A, 728(1-2), 371-379. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4586. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3326. [Link]
-
Péter, A., Ilisz, I., & Armstrong, D. W. (2011). Chiral separations for d-amino acid analysis in biological samples. Journal of Chromatography B, 879(28), 2977-2989. [Link]
-
El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Gübitz, G., & Schmid, M. G. (2008). Chiral Separations: Methods and Protocols. Humana Press. [Link]
-
Jurczak, J., & Stankiewicz, T. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(10), 2458. [Link]
-
Star-Dubiela, A., et al. (2002). The Effect of N-methylation on Helical Peptides. Protein Science, 11(11), 2794-2803. [Link]
-
Majhi, K. C., Karfa, P., & Madhuri, R. (2018). Chromatographic Separation of Amino Acids. In Advanced Chromatographic and Electromigration Methods in Bioanalysis (pp. 109-137). Springer, Singapore. [Link]
-
Singh, S. K., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(24), 6843-6854. [Link]
-
Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Engineering β-sheets employing N -methylated heterochiral amino acids - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00518G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aph-hsps.hu [aph-hsps.hu]
- 10. hplc.eu [hplc.eu]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of N-Methyl-D-Alanine into Peptide Chains for Enhanced Therapeutic Potential
Introduction: The Strategic Advantage of N-Methylation in Peptide Drug Development
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and biological activity. However, their inherent limitations, such as susceptibility to enzymatic degradation and poor cell permeability, have historically hindered their development.[1][2] A key strategy to overcome these hurdles is the site-specific incorporation of modified amino acids. N-Methyl-D-Alanine (NMDA), a non-proteinogenic α-amino acid, has emerged as a critical building block in this endeavor.[3]
The introduction of a methyl group on the α-nitrogen of D-alanine imparts significant conformational constraints on the peptide backbone. This seemingly minor modification can profoundly enhance a peptide's therapeutic properties by:
-
Improving Metabolic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from proteolytic cleavage, leading to a longer pharmacokinetic profile.[4][5]
-
Enhancing Bioavailability: Increased lipophilicity due to N-methylation can improve a peptide's ability to cross cellular membranes.[6][7]
-
Modulating Conformation and Potency: The restricted bond rotation around the N-Cα bond influences the peptide's secondary structure, which can lock it into a bioactive conformation, potentially increasing receptor affinity and selectivity.[4][5]
This guide provides a comprehensive overview of the principles and protocols for the successful incorporation of N-Methyl-D-Alanine into peptide chains using Solid-Phase Peptide Synthesis (SPPS), addressing the unique challenges and offering validated solutions for researchers in drug development.
Core Principles & Challenges in Synthesizing N-Methylated Peptides
The primary challenge in incorporating N-methylated amino acids stems from steric hindrance. The presence of the N-methyl group significantly reduces the nucleophilicity of the secondary amine and sterically shields it, making the subsequent coupling step kinetically challenging.[8] This is particularly problematic when coupling an amino acid to an N-methylated residue, and even more so when coupling two consecutive N-methylated amino acids.[9][10]
Consequences of inefficient coupling include:
-
Deletion Sequences: Failure to complete the coupling reaction results in peptides missing the intended amino acid.[8]
-
Low Yields: Incomplete reactions directly impact the overall yield of the target peptide.[11]
-
Side Reactions: Prolonged reaction times or harsh conditions required to force the coupling can lead to side reactions like racemization.[12]
To mitigate these challenges, a carefully selected combination of coupling reagents, optimized reaction conditions, and vigilant monitoring is paramount.
Workflow for NMDA Incorporation via SPPS
The following diagram outlines the general workflow for incorporating an Fmoc-protected N-Methyl-D-Alanine (Fmoc-N-Me-D-Ala-OH) residue into a peptide sequence during solid-phase synthesis.
Caption: General workflow for incorporating Fmoc-N-Me-D-Ala-OH in SPPS.
Optimizing the Coupling Step: Reagents and Conditions
The success of incorporating NMDA hinges on the efficiency of the coupling reaction. Standard coupling reagents like HBTU and HCTU are often less effective for sterically hindered N-methylated amino acids.[9] More potent reagents are required to overcome the activation energy barrier.
Recommended Coupling Reagents
The choice of coupling reagent is critical. Phosphonium and aminium salts that generate highly reactive OAt or 6-Cl-OBt esters are preferred.
| Coupling Reagent | Class | Key Advantages | Reference |
| HATU | Aminium Salt | Highly efficient, forms reactive OAt esters. Widely successful for N-methyl amino acids. | [9][12][13] |
| PyAOP | Phosphonium Salt | Excellent for sterically hindered couplings, including N-methyl-N-methyl linkages. | [10][11] |
| PyBOP/HOAt | Phosphonium Salt | The combination with HOAt significantly enhances reactivity for difficult couplings. | [10][11] |
| COMU | Aminium Salt | High coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts). | [12] |
Expert Insight: While HATU is a robust, go-to reagent, PyAOP and PyBOP/HOAt often provide a slight edge in the most challenging couplings, such as attaching an amino acid to an N-terminal N-methylated residue.[10][11] The choice may also be guided by cost and availability.
Validated Experimental Protocols
The following protocols are designed to be self-validating through integrated monitoring steps.
Protocol 1: Solid-Phase Coupling of Fmoc-N-Me-D-Alanine
This protocol outlines the manual incorporation of a single Fmoc-N-Me-D-Ala-OH residue onto a growing peptide chain attached to a Rink Amide resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-Me-D-Ala-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Bromophenol Blue monitoring solution (250 mg in 50 mL DMF)[9]
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF within the reaction vessel. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Mixture Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-D-Ala-OH and 3.9 equivalents of HATU in DMF.
-
Activation: Add 8 equivalents of DIPEA to the activation mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.[9]
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Shake the suspension at room temperature for a minimum of 1 hour. For particularly difficult couplings (e.g., coupling to another N-methylated residue), extend the reaction time to 2-4 hours.[9]
-
Monitoring for Completion:
-
Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, drain the reaction vessel and repeat steps 3-5 with a fresh solution of activated Fmoc-N-Me-D-Ala-OH. This "double coupling" strategy is often necessary to drive the reaction to completion.[8]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Final Deprotection
Incorporating N-methylated residues can sometimes lead to side reactions during final cleavage from the resin. Fragmentation between consecutive N-methyl amino acids has been reported.[10][11] Therefore, cleavage time should be carefully optimized.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v). (Note: Scavenger composition may vary based on peptide sequence).
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dry resin (typically 10 mL per gram of resin).
-
Incubation: Stir the suspension at room temperature. Crucially, monitor the cleavage progress. For N-methyl-rich peptides, a shorter cleavage time (e.g., 1.5 - 2 hours) may be optimal to minimize fragmentation.[11]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Slowly add the filtrate to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.
Troubleshooting Common Issues
| Issue | Symptom | Possible Cause & Solution |
| Low Final Yield | Mass spectrometry shows significant deletion sequences corresponding to the NMDA position. | Cause: Incomplete coupling. Solution: Switch to a more potent coupling reagent (Table 1). Implement a mandatory double coupling protocol for all N-methylated residues. Increase coupling time.[8] |
| Peptide Fragmentation | Mass spectrometry shows fragments consistent with cleavage between two N-methylated residues. | Cause: Acid-catalyzed fragmentation during TFA cleavage. Solution: Reduce the TFA cleavage time to 1.5-2 hours and monitor completion. Optimize the scavenger cocktail.[10][11] |
| Multiple Peaks in HPLC | The purified peptide shows multiple, often broad, peaks in the HPLC chromatogram. | Cause: Slow cis/trans isomerization of the amide bond preceding the N-methylated residue. This is an inherent property. Solution: This is not a purity issue. Peaks will often interconvert. Characterization by mass spectrometry is key. Heating the sample before injection can sometimes coalesce the peaks.[10][11] |
Conclusion
The incorporation of N-Methyl-D-Alanine is a powerful, field-proven strategy for enhancing the drug-like properties of therapeutic peptides. While the synthesis presents unique steric challenges, these can be reliably overcome through the use of high-potency coupling reagents like HATU or PyAOP, optimized reaction conditions, and diligent in-process monitoring. The protocols and insights provided herein offer a robust framework for researchers to successfully synthesize N-methylated peptides, paving the way for the development of next-generation peptide therapeutics with superior stability and bioavailability.
References
- Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. Google Cloud.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis. Benchchem.
- N-methylation in amino acids and peptides: Scope and limit
- Boc-N-methyl-D-alanine. Chem-Impex.
- Solid-phase synthesis and characteriz
- Synthesis of N-methylated cyclic peptides.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Exploring N-Methyl-D-Alanine: Properties and Applic
- N -methylation in amino acids and peptides: Scope and limitations.
- Fmoc-N-methyl-D-alanine. Chem-Impex.
- Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Google Cloud.
- Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methyl
- Synthesis of Poly-N-Methylated Peptides Against Malaria.
- Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
- Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.
- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- Methods and protocols of modern solid phase peptide synthesis. UCLouvain.
- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Solid-phase synthesis and characterization of N-methyl-rich peptides.
Sources
- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Application Note & Protocol: Advanced Analytical Methods for Determining the Chiral Purity of Amino Acid Esters
Introduction
Amino acids are the chiral building blocks of life, and their ester derivatives are crucial intermediates in peptide synthesis, pharmaceutical manufacturing, and various biochemical studies. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The infamous thalidomide case serves as a stark reminder of the critical importance of controlling chirality in drug substances.[1] Consequently, regulatory agencies worldwide mandate the rigorous characterization and control of chiral impurities.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical techniques for determining the chiral purity of amino acid esters. It combines theoretical principles with actionable, field-proven protocols, emphasizing the causality behind experimental choices to ensure robust and reliable results.
The Foundation of Chiral Separation: Creating Diastereomeric Interactions
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. The core principle of chiral analysis lies in creating a transient, chiral environment where the enantiomers can form diastereomeric complexes with a chiral selector. These diastereomeric complexes have different interaction energies and, therefore, can be separated using chromatographic or electrophoretic techniques.
Figure 1: Chiral recognition leads to separable diastereomeric complexes.
Premier Analytical Techniques for Chiral Purity Assessment
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most powerful and widely employed techniques for the enantioselective analysis of amino acid esters.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantiomeric separations due to its versatility, robustness, and wide applicability. The separation is achieved using a chiral stationary phase (CSP) that provides the necessary chiral recognition.
Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are particularly effective for amino acid esters.[3][4] The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the chiral polymer, leading to differential retention of the enantiomers.[3]
Experimental Protocol: Analysis of Phenylalanine Ethyl Ester
This protocol outlines a general method that can be adapted for various amino acid esters.
Materials & Reagents:
-
HPLC system with UV or fluorescence detector
-
Chiral Column: e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA)
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)
-
Analytes: Racemic standard of phenylalanine ethyl ester, individual L- and D-enantiomers, and the sample for analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:IPA (e.g., 90:10 v/v). Degas thoroughly using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Standard and Sample Preparation: Prepare stock solutions of the racemic standard, individual enantiomers, and the test sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards and sample onto the HPLC system. The individual enantiomer standards are used to confirm the elution order.
-
Data Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the major and minor enantiomers.
Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100[5][6]
Table 1: Typical HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Chiral Gas Chromatography (GC)
Chiral GC is highly suitable for volatile and thermally stable amino acid esters, offering high resolution and sensitivity.[7] Often, derivatization is required to enhance volatility and improve peak shape.[7][8]
Derivatization: A common two-step derivatization involves esterification of the carboxyl group followed by acylation of the amino group.[7] This process must not cause racemization.[7]
Experimental Protocol: Analysis of Proline Methyl Ester
Materials & Reagents:
-
GC system with a Flame Ionization Detector (FID)
-
Chiral GC Column: e.g., CHIRALDEX® G-TA
-
Derivatization Reagents: 3N Methanolic HCl, Trifluoroacetic anhydride (TFAA), Dichloromethane
-
Analytes: D/L proline sample, standards.
Step-by-Step Protocol:
-
Methylation: Add 1 mL of 3 N methanolic HCl to 1 mg of the sample, cap the vial, and heat at 100°C for 30 minutes. Cool and dry the mixture.[7]
-
Acetylation: Dissolve the residue in 1 mL of dichloromethane, add 100 µL of TFAA, cap, and heat at 60°C for 10 minutes.[7]
-
GC Analysis: Inject the derivatized sample into the GC.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas.
Table 2: Typical GC Method Parameters
| Parameter | Setting |
|---|---|
| Column | CHIRALDEX® G-TA (30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Oven Program | 80°C (1 min), ramp at 4°C/min to 200°C |
| Injector Temp. | 250°C |
| Detector Temp. | 250°C |
| Injection | Split (50:1) |
Figure 2: Workflow for chiral GC analysis including derivatization.
Capillary Electrophoresis (CE)
Chiral CE is a powerful technique offering high separation efficiency, short analysis times, and minimal sample consumption.[9][10] Separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Mechanism of Separation: Cyclodextrins (CDs) and their derivatives are the most common chiral selectors for amino acids.[9][10][11] The enantiomers partition differently into the hydrophobic cavity of the CD, leading to different electrophoretic mobilities and thus, separation.[12]
Experimental Protocol: Analysis of Leucine Methyl Ester
Materials & Reagents:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Analytes: Racemic standard, individual enantiomers, and sample.
Step-by-Step Protocol:
-
BGE Preparation: Prepare the phosphate buffer and add the desired concentration of HP-β-CD (e.g., 20 mM).
-
Capillary Conditioning: Condition a new capillary by flushing sequentially with 1 M NaOH, deionized water, and the BGE.
-
Injection: Inject the sample using pressure or voltage.
-
Separation: Apply a high voltage (e.g., 20 kV) across the capillary.
-
Data Analysis: Identify peaks and calculate the e.e. from the electropherogram.
Method Validation: Ensuring Trustworthiness and Compliance
A chiral purity method must be validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines from bodies like the ICH and USP.[2][13][14][15]
Key Validation Parameters:
-
Specificity: The ability to resolve the enantiomers from each other and from any other potential impurities.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified. This is critical for controlling chiral impurities.
-
Precision: The closeness of agreement between a series of measurements.
-
Accuracy: The closeness of the measured value to the true value.
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[15]
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ensure selective measurement of each enantiomer | Baseline resolution (Rs > 1.5) between enantiomers |
| LOQ | Quantify trace levels of the undesired enantiomer | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Precision (RSD%) | Demonstrate repeatability of the measurement | ≤ 2% for the major peak; ≤ 10% at the LOQ for the minor peak |
| Accuracy (% Recovery) | Determine how close the result is to the true value | 98.0% - 102.0% for the major peak |
| Linearity (r²) | Confirm proportional response with concentration | ≥ 0.998 |
Conclusion
The accurate determination of the chiral purity of amino acid esters is a critical step in ensuring the safety and efficacy of pharmaceutical products. Chiral HPLC, GC, and CE each offer unique advantages, and the selection of the most appropriate technique depends on the analyte's properties, the required sensitivity, and available instrumentation. Regardless of the method chosen, rigorous validation is essential to guarantee the generation of reliable, accurate, and defensible data that meets stringent regulatory standards.
References
-
Chiral separation of amino acids and derivatives by CE. ResearchGate. [Link]
-
Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
-
Chiral separation of amino acid esters by micellar electrokinetic chromatography. PubMed. [Link]
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. MDPI. [Link]
-
Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. PubMed. [Link]
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]
-
Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... ResearchGate. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. IVT - Validation Network. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. National Library of Medicine. [Link]
-
Analyses of amino acids, Enantiomeric purity. Iris Biotech GmbH. [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. National Institutes of Health. [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Library of Medicine. [Link]
-
Enantiomeric Excess | Formula, Calculation & Example. Study.com. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Library of Medicine. [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. ACS Publications. [Link]
-
Enantiomeric excess. Wikipedia. [Link]
-
(PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dujps.com [dujps.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. study.com [study.com]
- 6. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chiral separation of amino acid esters by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. ijrrjournal.com [ijrrjournal.com]
Application Note: Structural Elucidation of Methyl (2R)-2-(methylamino)propanoate Hydrochloride via ¹H and ¹³C NMR Spectroscopy
Abstract & Introduction
Methyl (2R)-2-(methylamino)propanoate, a derivative of the amino acid D-alanine, is a chiral building block utilized in synthetic organic chemistry and pharmaceutical development. As with any synthesized intermediate, unequivocal structural verification and purity assessment are paramount to ensure the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution.[1][2]
This application note provides a comprehensive, field-proven guide to the acquisition, processing, and interpretation of ¹H (Proton) and ¹³C (Carbon-13) NMR spectra for methyl (2R)-2-(methylamino)propanoate hydrochloride (CAS: 19914-41-1).[3][4] We move beyond a simple listing of steps to explain the causality behind critical experimental choices, ensuring that the described protocols are robust and self-validating. The methodologies and spectral interpretations detailed herein are designed to be directly applicable in research and quality control environments.
Molecular Structure and NMR-Active Nuclei
To accurately interpret an NMR spectrum, one must first understand the molecule's structure and identify all chemically non-equivalent nuclei. The hydrochloride salt form ensures that the secondary amine is protonated, creating an ammonium cation.
Structure:
Below is a diagram of the structure with each unique proton and carbon environment labeled for subsequent spectral assignment.
Figure 1: Molecular Structure. Structure of this compound with unique proton (Hα-Hε) and carbon (C1-C5) environments labeled.
Predicted Spectral Features
Based on the structure, we can predict the number of signals, their approximate chemical shifts (δ), and their splitting patterns (multiplicity) for the ¹H NMR spectrum.[5][6]
¹H NMR Predictions
The molecule has 5 distinct proton environments. The protons on the nitrogen (N⁺H₂) are labile and may exchange with deuterated protic solvents, potentially leading to their signal broadening or disappearing entirely.
| Label | Proton Group | Integration | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |
| Hβ | Cα-CH₃ | 3H | 1.5 - 1.7 | Doublet (d) | Aliphatic methyl group, deshielded slightly by the adjacent chiral center. Split by the single Hα proton (n+1=2). |
| Hδ | N-CH₃ | 3H | 2.7 - 2.9 | Singlet (s) / Doublet (d) | Methyl group attached to a protonated nitrogen, significantly deshielded. May appear as a singlet or a doublet coupled to the N-H proton, depending on exchange rate. |
| Hε | O-CH₃ | 3H | 3.7 - 3.9 | Singlet (s) | Ester methyl group, deshielded by the adjacent oxygen atom. No adjacent protons, hence a singlet. |
| Hα | CH | 1H | 4.0 - 4.2 | Quartet (q) | Methine proton on the α-carbon, deshielded by both the ammonium and carbonyl groups. Split by the three Hβ protons (n+1=4). |
| Hγ | N⁺H₂ | 2H | 9.0 - 10.0 | Broad Singlet (br s) | Acidic ammonium protons. Signal is typically broad due to quadrupole broadening and chemical exchange. Will exchange with D₂O and disappear. |
¹³C NMR Predictions
There are 5 unique carbon atoms in the molecule, which should give rise to 5 distinct signals in a proton-decoupled ¹³C NMR spectrum.
| Label | Carbon Group | Predicted δ (ppm) | Rationale for Chemical Shift |
| C3 | Cα-C H₃ | 15 - 20 | Aliphatic methyl carbon. |
| C4 | N-C H₃ | 30 - 35 | Methyl carbon attached to nitrogen, shifted downfield relative to a standard alkane. |
| C5 | O-C H₃ | 52 - 55 | Ester methyl carbon, deshielded by the attached oxygen. |
| C2 | C α | 58 - 62 | Alpha-carbon, significantly deshielded by the attached nitrogen and carbonyl group. |
| C1 | C =O | 168 - 172 | Ester carbonyl carbon, appearing in the characteristic downfield region. |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to yield high-quality, reproducible NMR data.
Figure 2: Experimental Workflow. A logical flow from sample preparation to final structural confirmation.
Part A: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[2]
4.1.1 Choice of Deuterated Solvent: A Critical Decision The hydrochloride salt structure dictates the need for a polar deuterated solvent.[1][7][8]
-
Primary Recommendation: Deuterium Oxide (D₂O)
-
Rationale: The compound is highly soluble in water. D₂O is an excellent choice as it will readily dissolve the salt.[7][9] A key effect is that the acidic N⁺H₂ protons (Hγ) will rapidly exchange with deuterium. This simplifies the spectrum by removing the broad N-H signal and any associated couplings to Hδ, resulting in sharper, more easily interpretable peaks for the other protons.
-
Trustworthiness: This exchange phenomenon is a diagnostic tool. If a spectrum run in DMSO-d₆ shows a broad peak that disappears upon adding a drop of D₂O, it confirms the presence of labile protons.
-
-
Alternative: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Rationale: DMSO-d₆ is a highly polar aprotic solvent capable of dissolving many organic salts.[8] It has the advantage of slowing down proton exchange, often allowing for the direct observation of the N⁺H₂ protons, which can be useful for complete structural confirmation.[1]
-
Consideration: The residual water peak in DMSO-d₆ can sometimes be broad and may obscure nearby signals.
-
4.1.2 Step-by-Step Sample Preparation
-
Weighing: For a standard 400-600 MHz NMR spectrometer, weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[10][11][12]
-
Dissolution: Place the weighed sample into a clean, dry glass vial. Add approximately 0.6 mL of the chosen deuterated solvent (e.g., D₂O).[12]
-
Homogenization: Vortex the vial until the sample is fully dissolved. The solution must be transparent and free of any solid particles.
-
Filtration (if necessary): If any particulate matter remains, filter the solution directly into a clean 5 mm NMR tube. A Pasteur pipette with a small plug of cotton or glass wool is effective for this purpose.[10][11]
-
Final Check: Ensure the liquid height in the NMR tube is at least 4 cm to be within the detection region of the NMR coil.[11] Cap and wipe the outside of the tube before placing it in the spectrometer.
Part B: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon-13) | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30-degree pulse for quantitative ¹H; power-gated decoupling for ¹³C to suppress NOE variations. |
| Spectral Width | 12 - 16 ppm | 220 - 240 ppm | Encompasses the full range of expected chemical shifts for organic molecules. |
| Number of Scans (NS) | 8 - 16 | 256 - 1024 | ¹³C has a much lower natural abundance and sensitivity, requiring significantly more scans.[10] |
| Relaxation Delay (D1) | 2 - 5 s | 2 s | Allows for nearly complete T1 relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | 3 - 4 s | 1 - 1.5 s | Determines the digital resolution of the spectrum. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient probe temperature. |
Data Processing and Interpretation
5.1 Processing
-
Fourier Transform (FT): Convert the raw data (FID) into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase so all peaks are purely in absorption mode (positive and symmetrical).
-
Baseline Correction: Ensure the baseline of the spectrum is flat.
-
Referencing:
-
In D₂O: Set the residual HDO peak to δ 4.79 ppm.
-
In DMSO-d₆: Set the residual solvent peak (quintet) to δ 2.50 ppm.[7]
-
-
Integration: Calibrate the integral of one well-resolved peak to its known number of protons (e.g., the O-CH₃ singlet to 3H) and measure the relative integrals of all other signals.
5.2 Spectral Interpretation: A Self-Validating Analysis A high-quality spectrum of this compound in D₂O should exhibit the following features, which validate each other and confirm the structure:
-
Four Signals: The absence of the N⁺H₂ signal is expected due to H-D exchange.
-
Integration Ratio: The integrals of the four remaining signals should correspond to a 3 : 3 : 3 : 1 ratio. This is a primary validation check.
-
Signal Analysis (Example):
-
A singlet integrating to 3H around δ 3.8 ppm is unequivocally the ester methyl group (Hε ).
-
A doublet integrating to 3H around δ 1.6 ppm corresponds to the Cα-methyl group (Hβ ). Its doublet nature confirms it is adjacent to a single proton.
-
A quartet integrating to 1H around δ 4.1 ppm must be the Cα-methine proton (Hα ). Its quartet multiplicity confirms its adjacency to a methyl group (the Hβ protons). This coupling relationship between the doublet and quartet is a key validation point.
-
A singlet integrating to 3H around δ 2.8 ppm is assigned to the N-methyl group (Hδ ). In D₂O, its coupling to the N-H proton is lost, resulting in a sharp singlet.
-
By systematically matching the chemical shift, integration, and multiplicity of each peak to the predicted values, the structure can be confirmed with a high degree of confidence.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. By employing the robust protocols detailed in this note—including the strategic choice of D₂O as a solvent to simplify the spectrum and the systematic cross-validation of multiplicity and integration—researchers can rapidly and confidently confirm the identity and purity of this important chiral building block. This rigorous approach underpins the scientific integrity required in all stages of chemical and pharmaceutical development.
References
-
Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (URL: [Link])
-
D'yakonov, V. A., et al. (2015). A Convenient Synthesis of Amino Acid Methyl Esters. American Journal of Organic Chemistry, 5(1), 1-5. (URL: [Link])
-
Labinsights. (2023). Selection Guide on Deuterated Solvents for NMR. Retrieved January 19, 2026, from [Link]
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Retrieved January 19, 2026, from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 19, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 19, 2026, from [Link]
-
Nanalysis. (2022). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 19, 2026, from [Link]
-
UCHEM. (2024). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved January 19, 2026, from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. (URL: [Link])
-
AccelaChem. (n.d.). 19914-41-1,this compound. Retrieved January 19, 2026, from [Link]
-
Doc-Stoc. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved January 19, 2026, from [Link]
-
YouTube. (2021). NMR spectrum of methyl propanoate. Learning Science. (URL: [Link])
Sources
- 1. myuchem.com [myuchem.com]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. This compound [cymitquimica.com]
- 4. 19914-41-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Harnessing the Power of N-Methyl-D-Alanine in Pharmaceutical Development: A Guide for Researchers
N-Methyl-D-Alanine (NMDA) is a highly specific agonist for the NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system. Its unique properties make it an invaluable tool in pharmaceutical development, enabling researchers to dissect the intricate mechanisms of neurological function and dysfunction. This guide provides an in-depth exploration of the applications of NMDA, offering detailed protocols and expert insights to empower scientists in their quest for novel therapeutics for a range of debilitating neurological and psychiatric disorders.
Understanding the Role of NMDA in a Pharmaceutical Context
N-Methyl-D-Alanine's primary utility in drug discovery and development stems from its ability to selectively activate the NMDA receptor, a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, excessive activation of this receptor leads to excitotoxicity, a pathological process implicated in a variety of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, as well as in acute neuronal injury following stroke or trauma.[2]
This dual nature of the NMDA receptor makes NMDA a versatile tool for:
-
Disease Modeling: Inducing excitotoxic cell death in in vitro and in vivo models to mimic the neuronal damage seen in neurodegenerative disorders.
-
Target Validation: Confirming the involvement of the NMDA receptor in a particular disease process.
-
High-Throughput Screening (HTS): Developing assays to identify novel compounds that can modulate NMDA receptor activity, offering potential therapeutic benefits.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways activated by NMDA receptor stimulation to identify new therapeutic targets.
Key Applications and Detailed Protocols
Modeling Excitotoxicity in Neuronal Cultures
A fundamental application of NMDA is the creation of in vitro models of excitotoxicity. This allows for the controlled study of neuronal death pathways and the screening of neuroprotective compounds.
Protocol: NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol outlines the steps to induce excitotoxicity in primary cortical neuron cultures, a widely used model system.
Materials:
-
Primary cortical neurons (cultured for at least 14 days in vitro to ensure mature synaptic connections)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
NMDA (stock solution of 25 mM in sterile water)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Culture: Maintain primary cortical neurons in a humidified incubator at 37°C and 5% CO2.
-
NMDA Treatment:
-
Gently remove half of the conditioned culture medium from each well and store it in a separate plate at 37°C.
-
Add NMDA directly to the remaining culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for your specific cell culture conditions.
-
Incubate the neurons with NMDA for 60 minutes at 37°C.
-
-
Wash and Recovery:
-
After the incubation period, gently wash the neurons once with pre-warmed, fresh Neurobasal medium.
-
Carefully add back the stored conditioned medium to each well.
-
Return the plates to the incubator and allow the neurons to recover for 24 hours.
-
-
Assessment of Cell Death:
-
After the recovery period, measure cell death by quantifying the amount of LDH released into the culture medium using a commercially available LDH assay kit. Follow the manufacturer's instructions for the assay.
-
Read the absorbance on a multi-well plate reader. Increased absorbance is indicative of increased cell death.
-
Causality Behind Experimental Choices:
-
Use of Conditioned Medium: Returning the original conditioned medium after NMDA treatment minimizes stress on the neurons, as it contains essential secreted factors that promote cell survival.
-
LDH Assay: The LDH assay is a reliable and straightforward method to quantify cytotoxicity by measuring the release of a cytosolic enzyme from cells with compromised membrane integrity.[1]
Investigating Synaptic Plasticity: Long-Term Potentiation (LTP)
NMDA is instrumental in studying the cellular mechanisms of learning and memory, particularly long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Protocol: Induction of LTP in Hippocampal Slices
This protocol provides a method for inducing and recording LTP in acute hippocampal slices, a classic ex vivo preparation for studying synaptic plasticity.
Materials:
-
Acute hippocampal slices (300-400 µm thick) from rodents.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, and 1.3 MgSO4, continuously bubbled with 95% O2/5% CO2.
-
NMDA (10-20 µM).
-
Field excitatory postsynaptic potential (fEPSP) recording setup, including a stimulating electrode and a recording electrode.
-
Data acquisition and analysis software.
Procedure:
-
Slice Preparation and Recovery: Prepare hippocampal slices using a vibratome and allow them to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber and position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region. Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction:
-
Electrical Induction: A common method is to deliver a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[3][4]
-
Chemical Induction (using NMDA): Perfuse the slice with aCSF containing 10-20 µM NMDA for a short period (e.g., 3-5 minutes). This method can be useful for studying the postsynaptic mechanisms of LTP induction.
-
-
Post-Induction Recording: After the induction protocol, continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.
Data Analysis:
-
Measure the slope of the fEPSP as an indicator of synaptic strength.
-
Normalize the fEPSP slope to the baseline average and plot it over time.
-
LTP is typically defined as a sustained increase in the fEPSP slope of at least 20% above baseline for at least 60 minutes.
Experimental Workflow for LTP Induction
Caption: Workflow for LTP experiments in hippocampal slices.
High-Throughput Screening for NMDA Receptor Modulators
NMDA plays a crucial role in the development of high-throughput screening (HTS) assays to identify novel drug candidates that can modulate NMDA receptor function. Calcium flux assays are a common HTS method.[1][5]
Assay Principle:
-
Cells expressing NMDA receptors (e.g., HEK293 cells stably transfected with specific NMDA receptor subunits) are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then stimulated with NMDA and a co-agonist (glycine or D-serine).
-
In the presence of an NMDA receptor agonist, calcium influx through the receptor channel leads to an increase in intracellular calcium concentration, which is detected as an increase in fluorescence.
-
Test compounds are added to the wells, and their effect on the NMDA-induced calcium influx is measured.
-
Compounds that inhibit the fluorescence increase are potential NMDA receptor antagonists, while those that enhance it may be positive allosteric modulators (PAMs).
Quantitative Data Summary for HTS Assay Development
| Parameter | Typical Range | Rationale |
| Cell Line | HEK293, CHO | Readily transfectable and provide a null background for heterologous expression of specific NMDA receptor subunit combinations. |
| NMDA Concentration | 1-10 µM | A concentration that elicits a submaximal response (EC50 to EC80) is typically used to enable the detection of both antagonists and PAMs. |
| Co-agonist | Glycine or D-serine | Essential for NMDA receptor activation.[6][7] The choice and concentration can influence the assay's sensitivity to certain modulators. |
| Fluorescent Dye | Fluo-4, Fura-2 | Commonly used calcium indicators with high signal-to-noise ratios. |
| Assay Format | 384- or 1536-well | Enables the screening of large compound libraries in a cost-effective and time-efficient manner. |
Delving into the Molecular Mechanisms: NMDA Receptor Signaling
A thorough understanding of the downstream signaling pathways activated by NMDA is critical for identifying novel drug targets. Upon activation, the NMDA receptor allows the influx of Ca2+, which acts as a second messenger to initiate a complex cascade of intracellular events.
Key Signaling Pathways:
-
Pro-survival Pathways: Activation of synaptic NMDA receptors is generally associated with the activation of pro-survival signaling cascades. This includes the activation of the transcription factor cAMP response element-binding protein (CREB), which upregulates the expression of genes involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF).[8]
-
Pro-death Pathways: In contrast, excessive activation of extrasynaptic NMDA receptors is linked to excitotoxicity and neuronal death.[8] This involves the activation of various downstream effectors, including:
-
Calpains and Caspases: Calcium-dependent proteases that degrade cellular components.
-
Nitric Oxide Synthase (nNOS): Produces nitric oxide (NO), which can contribute to oxidative stress.
-
Mitochondrial Dysfunction: Calcium overload in mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors.
-
NMDA Receptor Signaling Pathways
Caption: Differential signaling of synaptic vs. extrasynaptic NMDARs.
In Vivo Applications of NMDA
In vivo studies using NMDA are essential for validating the findings from in vitro experiments and for assessing the therapeutic potential of drug candidates in a whole-animal context.
Methods of Administration:
-
Intracerebroventricular (ICV) or Intrastriatal Injection: Direct injection of NMDA into the brain allows for the creation of localized excitotoxic lesions, which can model conditions like stroke or Huntington's disease.
-
Systemic Administration: While less common due to the blood-brain barrier, systemic administration of NMDA in neonatal rodents has been used to model neurodevelopmental disorders.[9] It's important to note that chronic systemic administration in adult rats has been shown to induce pro-apoptotic factors in the brain.[10]
Experimental Considerations:
-
Dose-Response: It is crucial to perform dose-response studies to determine the optimal concentration of NMDA that produces the desired effect without causing excessive mortality.
-
Behavioral Assessments: A battery of behavioral tests should be used to assess the functional consequences of NMDA administration, such as tests for motor coordination, learning and memory, and anxiety-like behavior.
-
Histological Analysis: Post-mortem histological analysis of brain tissue is essential to confirm the extent of neuronal damage and to investigate the cellular and molecular changes induced by NMDA.
Safety and Handling of N-Methyl-D-Alanine
As with any chemical, proper safety precautions must be taken when handling N-Methyl-D-Alanine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N-Methyl-D-Alanine is a powerful and versatile tool in the arsenal of pharmaceutical researchers. Its ability to selectively activate the NMDA receptor provides a means to model neurological diseases, screen for novel therapeutics, and unravel the complex signaling pathways that govern neuronal function and survival. By understanding the principles and protocols outlined in this guide, scientists can effectively harness the potential of NMDA to accelerate the development of new treatments for a wide range of debilitating brain disorders.
References
-
Bio-protocol. (n.d.). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Retrieved from [Link]
-
The National Center for Biotechnology Information. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. Retrieved from [Link]
-
The National Center for Biotechnology Information. (2024). NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies. Retrieved from [Link]
-
Frontiers in Cellular Neuroscience. (2023). Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus. Retrieved from [Link]
-
The Journal of Clinical Investigation. (2010). NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice. Retrieved from [Link]
-
MDPI. (2023). NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models. Retrieved from [Link]
-
The National Center for Biotechnology Information. (2011). Chronic NMDA administration to rats increases brain pro-apoptotic factors while decreasing anti-Apoptotic factors and causes cell death. Retrieved from [Link]
-
The National Center for Biotechnology Information. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Retrieved from [Link]
- Google Patents. (2017). A high-throughput assay method for identifying allosteric nmda receptor modulators.
-
The National Center for Biotechnology Information. (2007). The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions. Retrieved from [Link]
-
The National Center for Biotechnology Information. (2024). NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies. Retrieved from [Link]
-
eLife. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. Retrieved from [Link]
-
The National Center for Biotechnology Information. (2005). Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones. Retrieved from [Link]
-
ACS Publications. (2010). Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. Retrieved from [Link]
-
American Journal of Physiology-Gastrointestinal and Liver Physiology. (2021). NMDA receptor expression during cell transformation process at early stages of liver cancer in rodent models. Retrieved from [Link]
-
Frontiers in Cellular Neuroscience. (2023). Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies. Retrieved from [Link]
-
ResearchGate. (1995). D-serine is an endogenous ligand for the glycine site of the NMDA receptor. Retrieved from [Link]
-
The National Center for Biotechnology Information. (2021). Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development. Retrieved from [Link]
-
The Liotta Research Group. (n.d.). NMDAR Modulators. Retrieved from [Link]
-
PubMed. (2007). Allosteric modulation of NMDA receptor via elevation of brain glycine and D-serine: the therapeutic potentials for schizophrenia. Retrieved from [Link]
-
OUCI. (2024). NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies. Retrieved from [Link]
-
The National Center for Biotechnology Information. (2015). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. Retrieved from [Link]
-
Scientifica. (2024). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Retrieved from [Link]
-
FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from [Link]
-
ResearchGate. (2024). The three procedural steps of the MDA method in C57BL6/N mice a, MDA training day 1. Retrieved from [Link]
-
MDPI. (2024). A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators. Retrieved from [Link]
-
Rodent MDA. (n.d.). Researchers. Retrieved from [Link]
-
The National Center for Biotechnology Information. (2021). Excitotoxic neuronal death requires superoxide entry into neurons through volume-regulated anion channels. Retrieved from [Link]
Sources
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies [ouci.dntb.gov.ua]
- 3. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents [patents.google.com]
- 6. pnas.org [pnas.org]
- 7. The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral Deficits in Adolescent Mice after Sub-Chronic Administration of NMDA during Early Stage of Postnatal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic NMDA administration to rats increases brain pro-apoptotic factors while decreasing anti-Apoptotic factors and causes cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Advantage: A Practical Guide to the Synthesis of N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quiet Power of a Methyl Group
In the landscape of peptide-based drug discovery, small modifications can yield profound changes in therapeutic potential. N-methylation, the addition of a single methyl group to a peptide's backbone amide nitrogen, is a prime example of such a powerful alteration.[1][2] This seemingly minor change can dramatically enhance a peptide's pharmacokinetic properties by increasing its metabolic stability against proteases, improving cell permeability, and boosting oral bioavailability.[1][2][3][4] Nature itself provides the blueprint; highly effective therapeutics like the immunosuppressant Cyclosporine A leverage multiple N-methylated sites to achieve their clinical efficacy.[5]
However, the chemical synthesis of N-methylated amino acids (NMAAs) and their incorporation into peptides can be complex, often requiring harsh reagents and laborious protecting group strategies that risk racemization.[6][7][8] Biocatalysis, using enzymes to perform chemical transformations, offers a compelling alternative. Enzymatic synthesis provides an elegant, highly selective, and environmentally friendly route to optically pure N-methylated products.[7][9]
This guide provides an in-depth exploration of the enzymatic synthesis of N-methylated amino acids, focusing on the most prevalent and powerful class of enzymes for this task: the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. We will delve into the mechanistic underpinnings of these enzymes and provide detailed, field-tested protocols for their practical application in the lab.
The Biocatalyst of Choice: SAM-Dependent N-Methyltransferases (NMTs)
Nature's primary strategy for methylation involves a class of enzymes known as methyltransferases (MTases).[10] For N-methylation of amino acids, the most important players are the SAM-dependent N-methyltransferases (NMTs). These enzymes utilize S-adenosyl-L-methionine (SAM), the second most-used enzyme cofactor after ATP, as the methyl donor.[11][12]
The Catalytic Cycle: A Tale of Nucleophilic Attack
The core mechanism of SAM-dependent NMTs is a classic SN2 nucleophilic substitution reaction.[11][13] The process can be broken down into a few key steps:
-
Binding: The enzyme's active site binds both the amino acid substrate and the SAM cofactor in a specific orientation.
-
Activation: The enzyme environment facilitates the deprotonation of the amino acid's α-amino group, enhancing its nucleophilicity.
-
Nucleophilic Attack: The activated nitrogen atom attacks the electrophilic methyl group of SAM.
-
Methyl Transfer: The methyl group is transferred to the amino acid, forming the N-methylated product.
-
Product Release: The reaction yields two products: the N-methylated amino acid and S-adenosyl-L-homocysteine (SAH), the demethylated form of SAM.[13] These products are then released from the active site.
This enzymatic cycle is highly efficient and exquisitely selective, typically producing only the desired mono-methylated product with high enantiopurity.
Caption: The SAM-dependent N-methylation cycle.
Application Protocol: Enzymatic Synthesis of N-Methyl-L-Alanine
This protocol details a representative procedure for the N-methylation of an amino acid using a recombinant N-methyltransferase. As a proof-of-concept, we will use the conversion of L-Alanine to N-Methyl-L-Alanine. This reaction can be adapted for other amino acid substrates, although enzyme efficiency may vary. Some NMTs exhibit broad substrate promiscuity, while others are highly specific.[11]
Principle
A whole-cell biocatalyst, such as an E. coli strain engineered to overexpress an N-methyl-L-amino acid dehydrogenase from an organism like Pseudomonas putida, is used.[14] This enzyme catalyzes the reductive amination of a keto acid (pyruvate, derived from glucose) with methylamine.[14] This approach cleverly combines the synthesis of the amino acid backbone and the N-methylation step into a single fermentative process, offering a highly efficient and green route to the final product.[14]
Materials and Reagents
-
Biocatalyst: Recombinant Corynebacterium glutamicum or E. coli strain expressing N-methyl-L-amino acid dehydrogenase.
-
Growth Medium: Standard bacterial growth medium (e.g., LB or a defined mineral medium).
-
Fermentation Medium:
-
Glucose (or other carbon source like xylose): 100 g/L stock
-
Methylamine hydrochloride: 2 M stock, pH adjusted to 7.0
-
(NH₄)₂SO₄: 20 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.25 g/L
-
Trace elements solution
-
Antifoam agent
-
-
Buffers: 1 M HEPES or PIPES buffer, pH 7.5
-
Analytical Standards: L-Alanine, N-Methyl-L-Alanine
-
Instrumentation:
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Alkyl-α-amino acids in Nature and their biocatalytic preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. nebiolab.com [nebiolab.com]
Modulating Therapeutic Properties of Peptides with N-Methyl Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Hurdles of Peptide Therapeutics
Peptide-based drugs offer significant promise in treating a wide range of diseases due to their high specificity and potency.[1] However, their therapeutic potential is often limited by inherent challenges such as susceptibility to enzymatic degradation, poor membrane permeability, and conformational flexibility, which can lead to reduced target affinity.[2] A powerful strategy to overcome these limitations is the incorporation of N-methylated amino acids into the peptide backbone.[2][3][4] This modification, which involves replacing a hydrogen atom on the amide nitrogen with a methyl group, can dramatically enhance the pharmacokinetic and pharmacodynamic properties of peptides.[5][6][7][8]
This technical guide provides a comprehensive overview of the principles and protocols for utilizing N-methyl amino acids to modulate the therapeutic properties of peptides. We will delve into the synthesis of N-methylated peptides, methods for their characterization, and assays to evaluate their improved characteristics.
The Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the amide nitrogen of a peptide backbone induces several critical changes that can transform a promising peptide lead into a viable drug candidate.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the profound increase in resistance to proteolytic degradation.[9] The methyl group acts as a steric shield, hindering the approach of proteases and disrupting the hydrogen-bonding patterns necessary for enzymatic recognition and cleavage of the peptide bond.[9] This steric hindrance can result in a dramatically increased in vivo half-life of the peptide therapeutic.[9]
A single N-methyl group can confer protection to a region spanning up to four amino acid residues.[9] The position of N-methylation is critical; for instance, methylation at the P1 or P1' position relative to a protease cleavage site can lead to a more than 1000-fold increase in stability.[9]
Experimental Protocols
I. Synthesis of N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the increased steric hindrance of the N-methyl group, which can impede coupling reactions.[10] However, several effective strategies have been developed for both the synthesis of Fmoc-N-methyl-amino acid monomers and their incorporation into peptides via solid-phase peptide synthesis (SPPS).
While a variety of Fmoc-N-methyl amino acids are commercially available, custom synthesis is often necessary.[11][12] A highly efficient method involves the reductive opening of an intermediate 5-oxazolidinone, catalyzed by a Lewis acid.[13]
Protocol: Synthesis of Fmoc-N-Methyl-α-Amino Acids via 5-Oxazolidinones [13]
-
Oxazolidinone Formation:
-
Dissolve the Fmoc-amino acid in a suitable solvent (e.g., toluene).
-
Add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude oxazolidinone.
-
-
Reductive Ring Opening:
-
Dissolve the crude oxazolidinone in dichloromethane (DCM).
-
Add 2 equivalents of a Lewis acid (e.g., AlCl₃) and 2 equivalents of triethylsilane.[13]
-
Stir the reaction at room temperature and monitor by TLC (typically < 4 hours).[13]
-
Quench the reaction with an aqueous solution of sodium carbonate.
-
Extract the aqueous layer with diethyl ether to remove non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-N-methyl-amino acid. The crude product is often pure enough for use in SPPS.[13]
-
An alternative on-resin method for preparing Fmoc-N-Me-AA-OH utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[11] This method, based on the Biron-Kessler approach, involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), followed by methylation and subsequent deprotection.[11]
Coupling an amino acid to a sterically hindered N-methylated residue requires optimized conditions to achieve high yields.[14]
Protocol: Automated Solid-Phase Synthesis of N-Methylated Peptides
This protocol is designed for a standard automated peptide synthesizer.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard): For coupling to a non-methylated amine, use a standard coupling cocktail (e.g., HBTU/HOBt or HATU with DIPEA in DMF) with a 4-fold excess of the Fmoc-amino acid for 30-60 minutes.
-
Amino Acid Coupling (to N-Methyl Residue):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of a more potent coupling reagent like HATU in DMF.[14]
-
Add 8 equivalents of diisopropylethylamine (DIEA).[14]
-
Allow the mixture to pre-activate for 5 minutes before adding it to the resin.
-
Extend the coupling time to 1-2 hours. Microwave-assisted coupling can also significantly enhance efficiency.[5]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring the Coupling Reaction: The standard ninhydrin test is not effective for secondary amines. Use the bromophenol blue test to monitor the completion of the coupling reaction.[14] A yellow color indicates a complete reaction, while blue or green indicates an incomplete reaction, requiring a second coupling.[14]
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.[15]
Workflow for N-Methylated Peptide Synthesis
Caption: Workflow for the synthesis of N-methylated peptides.
II. Evaluating the Impact of N-Methylation
Once the N-methylated peptide has been synthesized and purified, a series of assays can be performed to quantify the improvements in its therapeutic properties.
This assay compares the degradation rate of the N-methylated peptide to its non-methylated counterpart in the presence of proteases.
Protocol: In Vitro Proteolytic Stability Assay
-
Peptide Preparation: Prepare stock solutions of both the native and N-methylated peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Preparation: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., 10% TFA) or an organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of each peptide.
Mechanism of Enhanced Proteolytic Resistance
Caption: N-methylation provides steric hindrance, preventing protease binding and cleavage.
Table 1: Expected Proteolytic Stability Data
| Peptide Analog | Protease | Half-life (t½) | Fold Increase in Stability |
| Parent Peptide | Trypsin | ~5 min | - |
| N-Me-Analog 1 | Trypsin | > 8 hours | > 96 |
| Parent Peptide | Human Serum | ~30 min | - |
| N-Me-Analog 1 | Human Serum | > 24 hours | > 48 |
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability. N-methylation can increase lipophilicity and reduce the number of hydrogen bond donors, often leading to improved cell permeability.[16][17][18]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane). Allow the solvent to evaporate, forming an artificial lipid membrane.
-
Donor Plate Preparation: Prepare solutions of the test peptides (native and N-methylated) and control compounds (high and low permeability) in a buffer at a specific pH (e.g., pH 7.4 for intestinal permeability) in a 96-well donor plate.
-
Assay Assembly: Place the filter plate onto the donor plate, ensuring the lipid membrane is in contact with the peptide solutions. Add buffer to the wells of the acceptor plate (a standard 96-well plate).
-
Incubation: Incubate the assembled plates at room temperature for a specified period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the peptides in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) for each peptide.
Table 2: Expected PAMPA Permeability Data
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted Absorption |
| Low Permeability Control | < 1 | Low |
| High Permeability Control | > 10 | High |
| Parent Peptide | 0.5 | Low |
| N-Me-Analog 1 | 5.2 | Moderate |
| N-Me-Analog 2 | 12.1 | High |
N-methylation can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing receptor affinity and selectivity.[2][19]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled test peptides (native and N-methylated).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test peptide. Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) from the IC₅₀ value.
Table 3: Expected Receptor Binding Affinity Data
| Peptide Analog | Receptor A Ki (nM) | Receptor B Ki (nM) | Selectivity (B/A) |
| Parent Peptide | 25.3 | 150.8 | 6.0 |
| N-Me-Analog 1 | 5.1 | 255.4 | 50.1 |
| N-Me-Analog 2 | 30.2 | 145.7 | 4.8 |
Conclusion
N-methylation of the peptide backbone is a powerful and versatile strategy for enhancing the therapeutic properties of peptide-based drug candidates.[1] By strategically introducing N-methyl amino acids, researchers can significantly improve proteolytic stability, modulate cell permeability, and fine-tune receptor binding affinity and selectivity.[1][20][21] The protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of N-methylated peptides, enabling the rational design of more effective and bioavailable peptide therapeutics.
References
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. [Link]
-
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
-
Ovadia, O., et al. (2011). The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides. Molecular Pharmaceutics, 8(1), 47-57. [Link]
-
Räder, A. F. B., Reichart, F., Weinmüller, M., & Kessler, H. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766–2773. [Link]
-
Aapptec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
-
Biron, E., & Kessler, H. (2005). An improved synthesis of Fmoc-N-methyl-α-amino acids. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(12), 810-817. [Link]
-
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(13), 1239-1254. [Link]
-
Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. [Link]
-
Advanced Analytical Techniques for Peptide Characterization. (n.d.). [Link]
Sources
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. polarispeptides.com [polarispeptides.com]
- 16. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peptide Coupling Reactions with N-Methylated Amino Acids
Welcome to the Technical Support Center for optimizing peptide coupling reactions involving N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these sterically hindered residues. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the success of your peptide synthesis campaigns.
The incorporation of N-methylated amino acids is a powerful strategy in medicinal chemistry to improve the pharmacological properties of peptides, such as metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] However, the steric hindrance from the N-methyl group significantly complicates peptide bond formation, often leading to incomplete reactions and the formation of side products.[1][2][4][5][6] This guide provides field-proven insights and detailed protocols to overcome these synthetic hurdles.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues that may arise during the coupling of N-methylated amino acids, offering causative explanations and actionable solutions.
Issue 1: Incomplete or Low-Yield Coupling
Symptoms:
-
A positive qualitative monitoring test after the coupling step (e.g., a blue or green color with the bromophenol blue test) indicates the presence of unreacted free amines on the resin.[7][8][9] The Kaiser test is not reliable for secondary amines like N-methylated residues.[10]
-
The final peptide yield is significantly lower than anticipated.[1][7]
-
Mass spectrometry (MS) analysis of the crude product reveals the presence of deletion sequences, which are peptides missing one or more amino acids.[1][7][8]
-
High-performance liquid chromatography (HPLC) analysis of the crude product shows multiple peaks, corresponding to the desired peptide and various impurities.[7][8]
Root Cause Analysis:
The primary cause of incomplete coupling is the steric hindrance imposed by the N-methyl group. This bulkiness physically obstructs the approach of the activated amino acid, slowing down the reaction kinetics.[2][7][8][9][10] The issue is exacerbated when coupling two consecutive N-methylated amino acids.[2][7][8] Standard coupling reagents may lack the necessary reactivity to overcome this steric barrier efficiently.[9][10]
Solutions & Protocols:
-
Employ a "Double Coupling" Strategy: Re-exposing the resin to a fresh solution of the activated amino acid can help drive the reaction to completion.[8][9][10]
-
Protocol 1: Double Coupling with HATU
-
Following the initial coupling reaction, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate 4 equivalents of the Fmoc-N-methyl-amino acid with 3.9 equivalents of HATU and 8 equivalents of DIEA in DMF for 2 minutes.[7]
-
Add the fresh activated amino acid solution to the resin.
-
Allow the second coupling reaction to proceed for 1-2 hours.[7]
-
Wash the resin with DMF and proceed with the synthesis.
-
-
-
Optimize Your Coupling Reagent: For sterically hindered N-methylated amino acids, more potent coupling reagents are required. Standard reagents like HBTU and HCTU are often less effective.[10][11]
Coupling Reagent Category Recommended Use for N-Methylated Amino Acids HATU Uronium/Aminium Salt Highly Recommended. Exhibits high reactivity and is effective for most N-methylated couplings.[10][11][12] PyAOP/PyBOP Phosphonium Salt Highly Recommended. Known for high coupling efficiency with sterically hindered residues.[10][12] COMU Uronium Salt Recommended. A newer generation reagent with reactivity comparable to HATU and improved safety profile.[12] HCTU/HBTU Uronium/Aminium Salt Use with Caution. Often insufficient for difficult N-methylated couplings, may lead to incomplete reactions.[10][11] DIC/HOBt Carbodiimide Not Generally Recommended. Typically not reactive enough for sterically hindered couplings.[13] -
Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve yields for difficult couplings.[14][15] Microwave-assisted peptide synthesis (MASPS) can also be highly effective in reducing reaction times and driving difficult couplings to completion.[14][16]
-
Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful reaction.[14][17]
Issue 2: Epimerization at the C-terminus of the N-methylated residue
Symptoms:
-
HPLC analysis shows a doublet or a shoulder peak for the desired peptide.
-
MS analysis confirms the presence of a species with the same mass as the target peptide, but with a different retention time.
Root Cause Analysis:
Epimerization is the loss of stereochemical integrity at the α-carbon of the amino acid being activated. This is a risk with any activated amino acid, but the slow coupling rates associated with N-methylated residues can exacerbate the problem. The activated amino acid exists in solution for a longer period, increasing the opportunity for the α-proton to be abstracted by a base, leading to racemization.[13] This is particularly a concern when using strong bases and highly activating coupling reagents.[13][19]
Solutions:
-
Choice of Base: Use a weaker, non-nucleophilic base like sym-collidine instead of DIPEA or DIEA, especially for sensitive amino acids.[12]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
-
Additive Choice: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure can help to suppress epimerization more effectively than HOBt.[12][19]
-
Low Temperature Coupling: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of epimerization.[11][19]
-
Copper(II) Additives: The addition of CuCl2 in combination with HOBt has been shown to suppress epimerization in some cases.[20][21]
Frequently Asked Questions (FAQs)
Q1: Why is coupling to an N-methylated amino acid so difficult?
The primary reason is steric hindrance. The methyl group on the amide nitrogen physically blocks the approach of the incoming activated amino acid, making the formation of a new peptide bond more challenging compared to a standard primary amine.[1][7][8][10] This steric bulk reduces the nucleophilicity of the nitrogen atom, slowing down the reaction rate.[1][10]
Q2: Can I use the Kaiser test to monitor the completion of a coupling reaction with an N-methylated amino acid?
No, the Kaiser test is unreliable for monitoring couplings to N-methylated (secondary) amines as it gives a false negative result. A more suitable qualitative test is the bromophenol blue test, where a yellow color indicates a complete reaction, and a blue or green color signifies the presence of unreacted free amines.[7][8][10][11]
Q3: What are the best coupling reagents for N-methylated amino acids?
Highly reactive coupling reagents are necessary to overcome the steric hindrance. Uronium/aminium salts like HATU and COMU , and phosphonium salts like PyAOP and PyBOP are highly recommended.[10][11][12] These reagents form highly reactive esters that can efficiently acylate the sterically hindered N-methyl amine.
Q4: I am still seeing incomplete coupling even after using HATU and double coupling. What else can I do?
If you are still facing challenges, consider the following:
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).
-
Elevate the Temperature: If using conventional heating, you can try raising the temperature to 40-50°C, but be mindful of potential side reactions like epimerization.[14] Microwave synthesis is a more controlled way to apply heat.[14][16]
-
Switch to Acyl Fluoride Activation: For extremely difficult couplings, converting the carboxylic acid of the incoming amino acid to a highly reactive acyl fluoride can be an effective strategy.[12][14]
Q5: Is on-resin N-methylation a viable alternative to using pre-methylated amino acid building blocks?
Yes, on-resin N-methylation can be a very effective strategy. This approach involves synthesizing the peptide chain with standard amino acids and then selectively methylating the nitrogen atom of a specific residue while it is still attached to the solid support.[7][22] A common method involves a three-step process of sulfonylation (e.g., with o-nitrobenzenesulfonyl chloride), methylation, and desulfonylation.[7] This can sometimes be more efficient than incorporating a pre-methylated amino acid, especially for sequences that are difficult to synthesize with pre-methylated building blocks.
Visual Workflows
Caption: Troubleshooting workflow for incomplete coupling in N-methylated SPPS.
Caption: General workflow for on-resin N-methylation.
References
- Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS - Benchchem.
- Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem.
- Application Note: Optimizing Coupling Reactions for N-Methylated Amino Acids - Benchchem.
- Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides - Benchchem.
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag.
- Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH.
- Technical Support Center: Managing Steric Hindrance in N-Methylated Peptide Synthesis - Benchchem.
- Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF - ResearchGate.
- Technical Support Center: Navigating Difficult Sequences with N-Methylated Amino Acids - Benchchem.
- Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids - Benchchem.
- Syntheses of sterically hindered peptides containing N-methylated amino acid(s) - ResearchGate.
- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed.
- Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed.
- Solvents for Solid Phase Peptide Synthesis.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Application Notes and Protocols for the Coupling of N-Methylated Amino Acids - Benchchem.
- Epimerization of Peptide.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Should My Peptide Be Methylated? | LifeTein Peptide Blog.
- New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienmag.com [scienmag.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 20. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. peptide.com [peptide.com]
- 22. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl (2R)-2-(methylamino)propanoate Hydrochloride
Welcome to the technical support center for the synthesis of methyl (2R)-2-(methylamino)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the synthesis of a high-purity final product.
The synthesis typically proceeds in two main stages: the esterification of L-alanine to its methyl ester, followed by N-methylation. Each stage presents unique challenges that can impact yield and purity. This guide provides a structured, question-and-answer approach to address specific problems you may encounter.
Part 1: Troubleshooting the Esterification of L-Alanine
The initial step, converting L-alanine to methyl (2R)-2-aminopropanoate hydrochloride, is foundational. The most common method is the Fischer-Speier esterification, typically using methanol with an acid catalyst like thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[1][2] While effective, this process is not without potential pitfalls.
Frequently Asked Questions (FAQs)
Question 1: My esterification reaction is slow or appears incomplete, resulting in low yields. How can I drive the reaction to completion?
Answer: Fischer esterification is an equilibrium-limited process.[3] To shift the equilibrium towards the product, you must address the presence of water, a byproduct of the reaction.
-
Causality: The reaction involves the nucleophilic attack of methanol on the protonated carboxylic acid of alanine. Water, being a nucleophile, can reverse this process through hydrolysis of the ester product.[2]
-
Troubleshooting & Solutions:
-
Use Excess Alcohol: Employing methanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, drives the reaction forward.[2]
-
Efficient Water Removal: The primary challenge is removing the water formed.
-
Thionyl Chloride (SOCl₂) Method: This is a highly effective method as SOCl₂ reacts with water to form gaseous HCl and SO₂, which are easily removed from the reaction mixture. It also reacts with methanol to generate HCl in situ, catalyzing the esterification.[4]
-
HCl Gas Method: Bubbling anhydrous HCl gas through the methanol suspension of L-alanine is a traditional and effective method.[5] Ensure the HCl gas is dry to avoid introducing water.
-
-
Azeotropic Distillation: For larger-scale reactions, removing water via azeotropic distillation with a suitable solvent like toluene can be effective, although this is less common for this specific synthesis.
-
Question 2: I'm concerned about racemization. How can I ensure the stereochemical integrity of the (2R)-configuration is maintained?
Answer: Maintaining stereochemical purity is critical. Racemization at the α-carbon can occur under harsh conditions.
-
Causality: The α-proton of an amino acid ester is susceptible to abstraction under strongly basic or acidic conditions, especially at elevated temperatures. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a racemic mixture.[6][7]
-
Preventative Measures:
-
Temperature Control: Avoid excessive heating. While refluxing in methanol is common, prolonged heating at high temperatures should be minimized. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 40-60°C).
-
Avoid Strong Bases: During work-up, avoid using strong bases to neutralize the reaction. If the free ester is required for the next step, use a mild base like sodium bicarbonate or work at low temperatures.[8]
-
Choice of Reagents: The standard SOCl₂/MeOH or HCl/MeOH methods are generally considered safe in terms of racemization if temperature is controlled. Methods involving strong non-nucleophilic bases should be avoided.[6]
-
Question 3: During work-up, I isolated a significant amount of a white, crystalline solid that is not my desired product. What could this be?
Answer: You have likely formed a cyclic dipeptide, specifically 3,6-dimethylpiperazine-2,5-dione, also known as a diketopiperazine (DKP).
-
Causality: This side product forms from the intermolecular condensation of two molecules of the alanine methyl ester. The free amino group of one molecule attacks the ester carbonyl of another, eliminating two molecules of methanol. This is particularly prevalent under thermal stress or during neutralization if the free amine is present at high concentrations.[9][10]
-
Troubleshooting & Solutions:
-
Maintain Low Temperatures: Keep the reaction and work-up temperatures as low as possible to minimize the rate of this bimolecular side reaction.
-
Control pH During Work-up: When neutralizing the hydrochloride salt to obtain the free ester for the subsequent N-methylation step, do so cautiously at low temperatures (0-5°C) and use the free ester immediately. Avoid letting the concentrated free ester stand for extended periods.
-
Purification: If DKP has formed, it can often be removed by recrystallization or column chromatography, though this will reduce the overall yield.
-
Part 2: Troubleshooting the N-Methylation Step
The second stage involves the methylation of the primary amine of methyl (2R)-2-aminopropanoate. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a common and effective method for this transformation.[11][12]
Frequently Asked Questions (FAQs)
Question 4: The Eschweiler-Clarke reaction is complete, but my final product is contaminated with an N-formyl impurity. What went wrong?
Answer: The presence of an N-formyl intermediate, methyl (2R)-2-(formamido)propanoate, indicates an incomplete reduction.
-
Causality: The Eschweiler-Clarke mechanism involves two key steps: the formation of an iminium ion from the amine and formaldehyde, followed by its reduction by formic acid (acting as a hydride donor).[13] If the hydride transfer is inefficient or incomplete, the intermediate N-formyl species, formed by a competing reaction pathway, may be isolated.
-
Troubleshooting & Solutions:
-
Ensure Sufficient Formic Acid: Formic acid serves as both the acid catalyst and the reducing agent. Use a sufficient excess (typically 2-3 equivalents or more) to ensure the reduction goes to completion.[14]
-
Reaction Temperature and Time: The reaction usually requires heating (typically 80-100°C) to facilitate both iminium ion formation and hydride transfer.[11] Ensure the reaction is heated for a sufficient duration (often several hours to overnight) until TLC or GC-MS analysis shows complete conversion.
-
Reagent Quality: Use high-quality formaldehyde (as a 37% aqueous solution) and formic acid (≥95%). Degradation of reagents can lead to lower reactivity.
-
Question 5: I am using an alternative methylation method with methyl iodide (MeI), and I'm getting a significant amount of a quaternary ammonium salt. How can I avoid this over-methylation?
Answer: Over-alkylation to form the quaternary ammonium salt, [ (2R)-1-methoxy-1-oxopropan-2-yl]trimethylammonium iodide, is a common issue with reactive alkylating agents like methyl iodide.
-
Causality: The product, a secondary amine, is often more nucleophilic than the starting primary amine, and the tertiary amine product is more nucleophilic still. This leads to successive methylation reactions that are difficult to stop selectively at the secondary amine stage.[15]
-
Troubleshooting & Solutions:
-
Stoichiometry and Addition: Carefully control the stoichiometry, using only a slight excess of methyl iodide (e.g., 1.05-1.1 equivalents). Add the methyl iodide slowly and at a low temperature to control the reaction rate.
-
Use a Bulky Base: Employ a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) instead of a smaller base like triethylamine. This can help disfavor the approach of the alkylating agent to the more sterically crowded tertiary amine.
-
Consider an Alternative Method: The Eschweiler-Clarke reaction is highly recommended as it is self-limiting and stops at the tertiary amine stage, making it impossible to form a quaternary ammonium salt.[14] This is because a tertiary amine cannot form an iminium ion with formaldehyde.[14]
-
Question 6: How can I confirm the identity of my side products and the purity of my final compound?
Answer: A combination of chromatographic and spectroscopic techniques is essential for characterization and purity assessment.
-
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can distinguish between the starting material, product, and side products. For the desired product, look for the N-methyl singlet (~2.4 ppm) and the C-methyl doublet (~1.3 ppm). The N-formyl impurity would show a distinct singlet for the formyl proton (~8.0 ppm).
-
¹³C NMR: Provides complementary information on the carbon skeleton.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS is invaluable for identifying the molecular weights of impurities. The desired product hydrochloride has a molecular weight of 153.61 g/mol .[16]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing enantiomeric purity and detecting any racemization that may have occurred.
-
Data & Workflow Visualization
Troubleshooting Summary Table
| Symptom / Observation | Potential Side Product / Cause | Key Recommended Action |
| Low yield in esterification | Incomplete reaction (equilibrium) | Use methanol as a solvent and an effective dehydrating agent like SOCl₂.[4] |
| Loss of optical activity | Racemization | Maintain low reaction temperatures (40-60°C) and avoid strong bases.[6] |
| Insoluble white solid from esterification | Diketopiperazine (DKP) formation | Control temperature during reaction and work-up; use the free ester immediately.[9] |
| Impurity with ~8.0 ppm signal in ¹H NMR | N-formyl intermediate | Ensure sufficient excess of formic acid and adequate heating in the Eschweiler-Clarke reaction.[13] |
| Over-methylation with MeI | Quaternary ammonium salt | Use Eschweiler-Clarke reaction; it self-terminates at the tertiary amine.[14] |
Overall Synthesis Workflow
The following diagram illustrates the primary synthetic pathway and highlights key stages where side reactions can occur.
Caption: Formation of the diketopiperazine side product.
Experimental Protocols
Protocol 1: Esterification of L-Alanine using Thionyl Chloride [4]
-
Suspend L-alanine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of alanine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise via an addition funnel over 30-60 minutes. The reaction is exothermic and will generate HCl gas. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux (approx. 60-65°C) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude methyl (2R)-2-aminopropanoate hydrochloride as a white solid. This can be purified by recrystallization from methanol/diethyl ether.
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction [13][14]
-
Dissolve methyl (2R)-2-aminopropanoate hydrochloride (1.0 eq) in water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the free amine into an organic solvent like dichloromethane (DCM) or diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Use the free amine immediately.
-
To the crude free amine, add formic acid (2.5 eq) and aqueous formaldehyde (37% solution, 2.2 eq).
-
Heat the reaction mixture to 80-90°C and stir for 4-18 hours. Monitor the reaction by TLC or GC-MS. Vigorous gas (CO₂) evolution will be observed initially.
-
Cool the mixture to room temperature and carefully make it basic (pH > 9) with 2M NaOH or K₂CO₃ solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl (2R)-2-(methylamino)propanoate.
Protocol 3: Final Hydrochloride Salt Formation [17]
-
Dissolve the crude N-methylated ester from Protocol 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of anhydrous HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through ether) dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product, this compound.
References
-
Vertex AI Search Result,[6] A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Vertex AI Search Result,[7] Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
-
Vertex AI Search Result,[8] How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
-
Vertex AI Search Result,[18] Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed.
-
Vertex AI Search Result,[11] Eschweiler–Clarke reaction - Grokipedia.
-
Vertex AI Search Result,[19] Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed.
-
Vertex AI Search Result,[12] Eschweiler-Clarke reaction ~ Name-Reaction.com.
-
Vertex AI Search Result,[20] US9598353B2 - Process for the racemization of α-amino acids - Google Patents.
-
Vertex AI Search Result,[13] Eschweiler-Clarke Reaction - NROChemistry.
-
Vertex AI Search Result,[14] Eschweiler–Clarke reaction - Wikipedia.
-
Vertex AI Search Result,[21] 2.1 Methyl Esters [6][7]The amino acid (10 mmol) is suspended in 2,2-dimethoxypropane [8](100 to 150 ml) and concentrated hydr - Sciencemadness.org.
-
Vertex AI Search Result,[9] Diketopiperazines - Baran Lab.
-
Vertex AI Search Result,[22] Eschweiler-Clarke Reaction - J&K Scientific LLC.
-
Vertex AI Search Result,[5] US4622413A - Method for preparing amino acid ester hydrohalides - Google Patents.
-
Vertex AI Search Result, Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
-
Vertex AI Search Result,[23] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH.
-
Vertex AI Search Result,[17] How to convert amino acid to its hydrochloride? - ResearchGate.
-
Vertex AI Search Result,[10] DKP formation mechanism. | Download Scientific Diagram - ResearchGate.
-
Vertex AI Search Result,[24] US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents.
-
Vertex AI Search Result,[25] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega - ACS Publications.
-
Vertex AI Search Result,[1] Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson.
-
Vertex AI Search Result,[2] Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
Vertex AI Search Result,[3] Fischer Esterification - Organic Chemistry Portal.
-
Vertex AI Search Result,[16] this compound - CymitQuimica.
-
Vertex AI Search Result,[26] Show how you would convert alanine to the following derivatives. ... - Pearson.
-
Vertex AI Search Result,[27] Reductive amination - Wikipedia.
-
Vertex AI Search Result,[15] A Reductive Amination Using Methyl Esters as Nominal Electrophiles - Nottingham ePrints.
-
Vertex AI Search Result,[28] Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications.
-
Vertex AI Search Result,[29] An In-depth Technical Guide to H-N-Me-Ala-OH (N-methyl-L-alanine) - Benchchem.
-
Vertex AI Search Result,[30] N-Methyl-d,l Alanine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
-
Vertex AI Search Result,[31] One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst.
-
Vertex AI Search Result,[32] methyl 3-(methylamino)propanoate synthesis - ChemicalBook.
-
Vertex AI Search Result,[33] Reductive Amination, and How It Works - Master Organic Chemistry.
-
Vertex AI Search Result,[34] (S)-Methyl 2-(methylamino)propanoate hydrochloride - Sigma-Aldrich.
-
Vertex AI Search Result,[35] Reductive Amination - Common Conditions.
-
Vertex AI Search Result,[36] 19914-41-1,this compound-AccelaChem.
-
Vertex AI Search Result,[37] (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 - ChemicalBook.
-
Vertex AI Search Result,[4] Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC - NIH.
-
Vertex AI Search Result,[38] Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
Sources
- 1. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4622413A - Method for preparing amino acid ester hydrohalides - Google Patents [patents.google.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. creation.com [creation.com]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 14. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 15. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 16. This compound [cymitquimica.com]
- 17. researchgate.net [researchgate.net]
- 18. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 21. sciencemadness.org [sciencemadness.org]
- 22. jk-sci.com [jk-sci.com]
- 23. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Show how you would convert alanine to the following derivatives. ... | Study Prep in Pearson+ [pearson.com]
- 27. Reductive amination - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 31. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 32. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 33. masterorganicchemistry.com [masterorganicchemistry.com]
- 34. (S)-Methyl 2-(methylamino)propanoate hydrochloride [sigmaaldrich.com]
- 35. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 36. 19914-41-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 37. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 [chemicalbook.com]
- 38. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: N-Methyl-D-alanine Methyl Ester Hydrochloride
Welcome to the technical support center for N-Methyl-D-alanine methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification of impurities in this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the quality and integrity of your experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common impurities in N-Methyl-D-alanine methyl ester hydrochloride and what are their sources?
-
Why is chiral purity a critical parameter for this compound?
-
What analytical techniques are recommended for impurity profiling?
-
-
Troubleshooting Guide
-
My HPLC chromatogram shows unexpected peaks. How do I identify them?
-
I'm observing peak tailing in my HPLC analysis. What are the likely causes and solutions?
-
How can I confirm the presence of residual solvents in my sample?
-
-
Experimental Protocols
-
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
-
Protocol 2: 1H NMR for Identification and Quantification of Process-Related Impurities
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in N-Methyl-D-alanine methyl ester hydrochloride and what are their sources?
The presence of impurities in N-Methyl-D-alanine methyl ester hydrochloride can typically be traced back to the synthetic route or degradation. The primary synthesis often involves the N-methylation of D-alanine methyl ester hydrochloride.[1] This process can introduce several process-related impurities.
Common Impurities and Their Origins:
| Impurity | Origin |
| D-Alanine methyl ester hydrochloride | Unreacted starting material from the N-methylation step. |
| N,N-Dimethyl-D-alanine methyl ester | Over-methylation of the primary amine during synthesis. |
| (3R,6R)-3,6-dimethylpiperazine-2,5-dione (Diketopiperazine) | A common side-product formed by the intermolecular cyclization of two molecules of D-alanine methyl ester, especially under thermal stress or basic conditions.[1][2] |
| L-Enantiomer (N-Methyl-L-alanine methyl ester hydrochloride) | Enantiomeric impurity originating from the chiral starting material (D-alanine). |
| Residual Solvents (e.g., Methanol, Ethanol, Toluene) | Solvents used during the reaction, work-up, and purification steps.[1] |
| Degradation Products | Can form due to improper storage conditions (e.g., exposure to moisture or high temperatures). |
The following diagram illustrates the potential formation pathways of key impurities during a typical synthesis.
Caption: Synthetic pathway and origin of impurities.
Q2: Why is chiral purity a critical parameter for this compound?
N-Methyl-D-alanine methyl ester hydrochloride is a chiral molecule, and its biological activity is often stereospecific. The presence of the unintended L-enantiomer can have significant consequences in drug development and biological research:
-
Reduced Efficacy: The L-enantiomer may be less active or inactive, effectively lowering the potency of the compound.
-
Altered Pharmacokinetics and Pharmacodynamics: The two enantiomers can be metabolized differently, leading to variations in absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Off-Target Effects and Toxicity: The L-enantiomer could interact with different biological targets, potentially causing unforeseen side effects or toxicity.
Therefore, accurate quantification of the enantiomeric excess (e.e.) is crucial for ensuring the safety, efficacy, and reproducibility of experimental results.[3]
Q3: What analytical techniques are recommended for impurity profiling?
A multi-technique approach is often necessary for comprehensive impurity profiling of N-Methyl-D-alanine methyl ester hydrochloride.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying non-volatile organic impurities.
-
Nuclear Magnetic Resonance (1H NMR) Spectroscopy: Provides structural information and can be used for the quantification of impurities relative to the main compound, especially for identifying process-related impurities and residual solvents.[1]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight information, which is invaluable for identifying unknown impurities.[4][5]
-
Gas Chromatography (GC): The preferred method for the analysis of volatile organic compounds, such as residual solvents.
The following diagram outlines a general workflow for impurity analysis.
Caption: General analytical workflow for impurity profiling.
Troubleshooting Guide
Q1: My HPLC chromatogram shows unexpected peaks. How do I identify them?
The appearance of unexpected peaks is a common issue. A systematic approach is key to identifying their source.
Troubleshooting Steps:
-
System Blank Analysis: Inject the mobile phase without any sample. Any peaks observed are likely from the solvent or system contamination.
-
Spiking Experiment: If you have standards for suspected impurities (e.g., D-alanine methyl ester hydrochloride), inject a mixture of your sample and the standard. An increase in the area of an existing peak confirms the identity of that impurity.
-
LC-MS Analysis: If the impurity is unknown, LC-MS is a powerful tool for obtaining its molecular weight, which can provide clues to its identity.
-
Forced Degradation Study: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help to determine if the unexpected peaks are degradation products.
Q2: I'm observing peak tailing in my HPLC analysis. What are the likely causes and solutions?
Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase.[7][8][9]
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | The basic amine group of N-Methyl-D-alanine methyl ester can interact with acidic silanol groups on the silica-based column. Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) can protonate the silanols and reduce this interaction. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Impurities from previous injections can accumulate on the column. Flush the column with a strong solvent or replace it if it is old. |
| Inappropriate Mobile Phase | The mobile phase may not be optimal for the analyte. Adjusting the organic modifier concentration or using a different buffer can improve peak shape. |
Q3: How can I confirm the presence of residual solvents in my sample?
Residual solvents are best analyzed by Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS). This technique is highly sensitive and specific for volatile organic compounds. 1H NMR can also be used to detect and quantify residual solvents, provided their signals do not overlap with those of the main compound or other impurities.[1]
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
This method is adapted from established procedures for chiral separation of similar amino acid derivatives.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, for example, Hexane/Ethanol (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Outcome: Baseline separation of the D- and L-enantiomers. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
Protocol 2: 1H NMR for Identification and Quantification of Process-Related Impurities
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD3OD) or Deuterated water (D2O).
-
Procedure:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of the deuterated solvent.
-
Acquire a 1H NMR spectrum.
-
-
Analysis:
-
N-Methyl-D-alanine methyl ester hydrochloride: Look for the characteristic N-methyl singlet, the O-methyl singlet, and the quartet and doublet for the alanine backbone protons.
-
D-Alanine methyl ester hydrochloride (starting material): Compare the spectrum to a reference spectrum. Key differences will be the absence of the N-methyl signal and a different chemical shift for the alpha-proton.
-
Residual Solvents: Identify characteristic peaks for common solvents (e.g., ethanol: triplet around 1.2 ppm and quartet around 3.6 ppm).
-
-
Quantification: The relative integration of the impurity peaks compared to a known peak of the main compound can be used to estimate the mole percent of the impurity.
References
-
Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2011). (2R,5S)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses, 88, 237-247. [Link]
-
Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, The Scripps Research Institute. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
SIELC. (n.d.). Separation of beta.-Alanine, N-ethyl-N-phenyl-, methyl ester on Newcrom R1 HPLC column. [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Sun, T., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ACS Omega, 7(50), 46865–46875. [Link]
-
Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46865–46875. [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
ACS Publications. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
An, G., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 17(5), 5599-5607. [Link]
-
Banack, S. A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 633. [Link]
-
ResearchGate. (2025, August 5). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Singh, S., & Singh, P. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. (2024, November 21). PLOS ONE. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. baranlab.org [baranlab.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. aelabgroup.com [aelabgroup.com]
Technical Support Center: Enhancing the Stability of N-Methylated Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. N-methylation of peptide backbones is a powerful strategy to enhance proteolytic stability, improve membrane permeability, and constrain conformation.[1][2][3] However, these benefits come with unique experimental challenges, from synthesis to handling. This guide provides in-depth troubleshooting, field-proven insights, and validated protocols to help you overcome these hurdles and ensure the stability and integrity of your N-methylated peptides.
Section 1: Synthesis & Purification Troubleshooting
The journey to a stable peptide begins with its creation. N-methylated residues introduce significant synthetic complexity, primarily due to steric hindrance, which can lead to lower yields and purification difficulties.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low coupling efficiency and deletion sequences in my N-methylated peptide synthesis?
A1: The core issue is steric hindrance. The methyl group on the amide nitrogen acts as a bulky shield, impeding the approach of the incoming activated amino acid.[5] This reduces the nucleophilicity of the secondary amine, making peptide bond formation much slower and less efficient than with primary amines.[4][6] The problem is often magnified when coupling two consecutive N-methylated residues.
Causality & Expert Insight: Standard uronium-based coupling reagents like HBTU or HCTU are often insufficient to overcome this energy barrier, resulting in incomplete reactions.[6] This leads directly to deletion sequences—peptides missing the intended N-methylated amino acid—which significantly lowers the final yield of the target peptide.[4][5]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Use phosphonium salts (e.g., PyBOP, PyAOP) or specialized uronium/aminium reagents known to be more effective for hindered couplings.
-
Optimize Reaction Conditions: Increase the coupling time (e.g., from 1-2 hours to 4-12 hours) or elevate the temperature. Microwave-assisted synthesis can be particularly effective at accelerating these difficult couplings.[7][8]
-
Perform Double Couplings: After the initial coupling step, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagent to drive the reaction to completion.
-
Monitor Coupling Completion: Use a qualitative test, like the Kaiser test (for primary amines) or the Bromophenol Blue test (for secondary amines), to confirm the absence of free amines on the resin before proceeding to the next step. A yellow color in the Bromophenol Blue test indicates a complete reaction.[5]
Q2: My crude N-methylated peptide shows multiple peaks on HPLC, and purification is difficult. What's causing this?
A2: This is a common consequence of the synthetic challenges mentioned above. The multiple peaks often correspond to your target peptide plus a family of closely related impurities, such as deletion sequences or diastereomers resulting from racemization during the difficult coupling steps.[4][9] Furthermore, the increased lipophilicity from N-methylation can cause peak broadening and tailing during reverse-phase HPLC.[10]
Causality & Expert Insight: N-methylation removes a hydrogen bond donor, making the peptide more hydrophobic.[4][10] During purification, this can lead to stronger, non-ideal interactions with the stationary phase (e.g., C18 column), causing poor peak shape. If harsh coupling conditions were used, racemization at the alpha-carbon of the activated amino acid can occur, creating diastereomers that are often very difficult to separate from the desired product.
Troubleshooting Steps:
-
Optimize HPLC Gradient: Use a shallower gradient during HPLC purification to improve the separation of closely eluting impurities.
-
Modify the Mobile Phase:
-
Ion Pairing Agent: Ensure trifluoroacetic acid (TFA) is present at ~0.1% in both mobile phases to improve peak shape.
-
Organic Modifier: While acetonitrile is standard, switching to or adding methanol or isopropanol can alter selectivity and improve separation.
-
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can reduce mobile phase viscosity and sharpen peaks, improving resolution.
-
Prevent Racemization During Synthesis: Use coupling reagents containing additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt), which are known to suppress racemization.[1]
Section 2: Aggregation and Solubility Issues
One of the most common stability problems encountered with N-methylated peptides is aggregation, driven by the modification's impact on the peptide's physicochemical properties.[10][11]
Frequently Asked Questions (FAQs)
Q3: Does N-methylation increase or decrease peptide aggregation?
A3: The effect is complex and sequence-dependent.[10]
-
It can DECREASE aggregation by disrupting the backbone hydrogen bonds required to form β-sheet secondary structures, a common driver of aggregation and amyloid formation.[10][12]
-
It can INCREASE aggregation by increasing the overall hydrophobicity (lipophilicity) of the peptide. This promotes self-association through hydrophobic interactions to minimize contact with the aqueous solvent.[10][11]
The dominant effect depends on the peptide's sequence and the environment.
Q4: My purified N-methylated peptide precipitates immediately upon dissolving it in an aqueous buffer. How can I fix this?
A4: This indicates that the peptide's concentration is far above its solubility limit in that specific buffer. The increased hydrophobicity is the likely culprit.
Causality & Expert Insight: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. The pH of your buffer may be too close to the peptide's pI. Additionally, simply adding a neutral buffer to a lyophilized peptide powder can create microenvironments of high concentration, triggering rapid precipitation.
Troubleshooting Workflow for Peptide Dissolution
This workflow provides a systematic approach to dissolving and stabilizing aggregation-prone peptides.
Caption: Decision workflow for dissolving aggregation-prone peptides.
Section 3: Enhancing Long-Term Stability
Beyond initial synthesis and dissolution, ensuring the stability of N-methylated peptides during storage and experimentation is critical for reproducible results.
Best Practices for Storage and Handling
| Parameter | Recommendation | Rationale & Expert Insight |
| Form | Store as a lyophilized powder. | In the absence of water, degradative processes like hydrolysis and microbial growth are minimized. This is the most stable state for long-term storage. |
| Temperature | -20°C or -80°C. | Low temperatures drastically slow down any potential solid-state chemical degradation reactions. For long-term archives, -80°C is preferred. |
| Atmosphere | Store under an inert gas (Argon/Nitrogen) in a sealed vial. | Protects against oxidation, especially for peptides containing sensitive residues like Methionine or Cysteine. Also protects against moisture. |
| In Solution | Prepare fresh solutions for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. | Avoid repeated freeze-thaw cycles. N-methylation can alter conformational stability, and repeated temperature changes can promote the formation of aggregated species.[11] |
| Solvent Choice | Use sterile, high-purity solvents and buffers. | Contaminants, including proteases from microbial sources or metal ions from water, can catalyze peptide degradation. |
Section 4: Key Experimental Protocols
Trustworthy data relies on validated protocols. Here, we provide a standard method for assessing one of the key benefits of N-methylation: resistance to enzymatic degradation.
Protocol: Assessing Proteolytic Stability in Human Serum
This protocol provides a quantitative method to compare the half-life of an N-methylated peptide to its non-methylated counterpart using LC-MS.[13]
Objective: To determine the rate of peptide degradation in a biologically relevant matrix.
Materials:
-
N-methylated test peptide
-
Non-methylated control peptide
-
Pooled human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA)
-
LC-MS system with a C18 column
Methodology:
-
Preparation:
-
Prepare 1 mg/mL stock solutions of both the N-methylated and non-methylated peptides in DMSO.
-
Pre-warm human serum and PBS to 37°C in a water bath.
-
-
Incubation:
-
In separate microcentrifuge tubes, dilute each peptide stock solution into the pre-warmed human serum to a final concentration of 10 µM.
-
As a control (T=0), add an identical amount of peptide stock to a tube containing quenching solution before adding serum.
-
Incubate the peptide-serum mixtures at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 50 µL aliquot from each reaction tube.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing a 3-fold excess (150 µL) of the cold quenching solution.
-
-
Sample Processing:
-
Vortex each quenched sample vigorously for 30 seconds to precipitate serum proteins.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Inject the supernatant onto the LC-MS system.
-
Monitor the disappearance of the parent peptide peak over time using extracted ion chromatograms for the specific m/z of each peptide.
-
-
Data Analysis:
-
Plot the remaining percentage of the parent peptide against time.
-
Calculate the half-life (t½) for each peptide by fitting the data to a one-phase exponential decay curve.
-
Self-Validation System: The inclusion of the non-methylated control peptide is critical. An effective N-methylation strategy should result in a significantly longer calculated half-life for the modified peptide compared to the control.[14]
References
-
LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]
-
Yao, et al. (2020). Different strategies to improve the stability of bioactive peptides. Food & Function. Available at: ResearchGate. [Link]
-
Siano, A. et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
-
El-Faham, A. et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers. [Link]
-
Donnelly, I. et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
-
Chatterjee, J. et al. (2010). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Available at: ResearchGate. [Link]
-
Liu, L. et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Burlina, F. et al. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Madine, J. et al. (2011). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. Journal of the American Chemical Society. [Link]
-
MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Jin, K. et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Chemistry. [Link]
-
Reddit r/OrganicChemistry. (2023). Peptide synthesis troubleshooting. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
Urban, M. et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]
-
Biron, E. et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. Available at: ResearchGate. [Link]
-
Urban, M. et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. biotage.com [biotage.com]
- 9. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral HPLC Separation of Amino Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this space to provide practical, in-depth solutions to the challenges you may face during the chiral HPLC separation of amino acid derivatives. This guide moves beyond simple checklists to explain the underlying principles, helping you not only solve immediate problems but also build robust methods for the future.
Troubleshooting Guide: From Problem to Resolution
This section addresses the most common issues encountered in the lab. We'll follow a systematic approach to diagnose the cause and implement an effective solution.
Question: Why is my enantiomeric resolution (Rs) poor or non-existent?
Poor resolution is the most frequent challenge in chiral separations. It can manifest as co-eluting peaks, shoulders, or simply a low resolution value (Rs < 1.5). The cause is rooted in insufficient differences in the way the two enantiomers interact with the chiral stationary phase (CSP).
Potential Causes & Systematic Solutions
-
Suboptimal Chiral Stationary Phase (CSP) Selection: The CSP is the heart of the separation. An incorrect choice will never yield a good result. Amino acid derivatives, depending on their protecting groups (e.g., Fmoc, Boc, DNB) and overall structure, will interact differently with various CSPs.[1][2]
-
Solution Protocol: CSP Screening. A focused screening of representative CSPs is the most effective first step.[3]
-
Select columns from at least two different classes. Polysaccharide-based and macrocyclic glycopeptide-based phases are excellent starting points for amino acid derivatives.[4][5][6]
-
Use a generic mobile phase for each column class (see Table 1 below).
-
Inject your racemic standard. Even a hint of peak splitting or asymmetry is a positive sign that the CSP has potential for optimization.[7]
-
-
-
Incorrect Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. Its composition dictates retention, selectivity (α), and efficiency (N).[8]
-
Solution: Systematic Mobile Phase Optimization.
-
Vary the Organic Modifier Ratio: In normal phase (NP), alter the ratio of the alcohol (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). In reversed-phase (RP), vary the ratio of acetonitrile or methanol to the aqueous buffer. Small changes can have a large impact on selectivity.[7][9]
-
Introduce/Adjust Additives: Additives are crucial for controlling the ionization state of both the analyte and the stationary phase, which is critical for interaction.[10]
-
For acidic derivatives (e.g., free carboxyl group), add a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase.[7][8]
-
For basic derivatives (e.g., free amine group), add a basic modifier like 0.1% diethylamine (DEA).[7][10] This is especially important for improving the peak shape of basic compounds.
-
-
-
-
Inappropriate Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[11][12] The relationship between temperature and resolution is not always predictable; sometimes lower temperatures improve separation, while other times higher temperatures are beneficial.[8][11][13]
-
Solution: Temperature Scouting.
-
Start at ambient temperature (e.g., 25 °C).
-
Analyze your sample at a lower temperature (e.g., 10-15 °C). Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and CSP, increasing selectivity.[7][14]
-
Analyze at a higher temperature (e.g., 40-50 °C). This can sometimes improve peak efficiency and, in some cases, even reverse the elution order.[8]
-
-
Workflow for Troubleshooting Poor Resolution
The following diagram outlines a logical workflow for addressing resolution issues.
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Question: Why are my peaks tailing or fronting?
Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry, described as tailing or fronting, compromises resolution and makes integration unreliable.
Potential Causes & Systematic Solutions
-
Secondary Interactions (Peak Tailing): This is the most common cause, especially for basic amino acid derivatives. Unwanted interactions, such as basic analytes interacting with acidic residual silanols on the silica support, cause the peak to tail.[15]
-
Solution: Modify the Mobile Phase.
-
For Basic Analytes: Add a competing base to the mobile phase, such as 0.1% - 0.5% DEA. The additive will interact with the active sites on the stationary phase, preventing the analyte from doing so.[7]
-
For Acidic Analytes: Ensure the mobile phase pH is low enough (at least 1-2 pH units below the analyte's pKa) to keep the analyte in its neutral, protonated form. Adding 0.1% TFA or FA is effective.[7]
-
-
-
Column Overload (Peak Fronting): Injecting too much sample mass or volume saturates the stationary phase, leading to a fronting peak shape.[16]
-
Solution Protocol: Check for Overload.
-
Prepare a sample dilution that is 10-fold more dilute than your current sample.
-
Inject the diluted sample.
-
If the peak shape becomes symmetrical, you have confirmed column overload. Reduce your sample concentration or injection volume accordingly.[7]
-
-
-
Column Void or Damage: A physical void at the column inlet or damage to the packed bed can cause peak distortion, including splitting or severe tailing for all peaks in the chromatogram.[17]
-
Solution: Check Column Health.
-
Reverse the column and flush it with a compatible solvent at a low flow rate. This can sometimes dislodge particulates from the inlet frit.[18]
-
If the problem persists after flushing and returning the column to the correct orientation, the column is likely permanently damaged and needs to be replaced.
-
-
Question: Why are my retention times drifting or inconsistent?
Stable retention times are critical for reliable identification and quantification. Drifting retention times can signal issues with the column, mobile phase, or hardware.
Potential Causes & Systematic Solutions
-
Inadequate Column Equilibration: Chiral stationary phases, particularly polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns, especially when mobile phase composition is changed.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. Monitor the baseline and backpressure until they are stable.
-
-
Mobile Phase Instability: The composition of the mobile phase can change over time.
-
Solution: Prepare Fresh Mobile Phase.
-
Volatile components (especially in normal phase, like hexane) can evaporate, changing the solvent ratio. Prepare fresh mobile phase daily and keep reservoirs capped.[7]
-
Aqueous buffers can support microbial growth. Filter aqueous components and do not store them for extended periods.
-
-
-
Temperature Fluctuations: The laboratory's ambient temperature can affect retention times if a column thermostat is not used. As discussed, temperature has a significant effect on chiral separations.[11]
-
Solution: Always use a column thermostat set to a specific temperature to ensure a stable chromatographic environment.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Chiral Stationary Phase (CSP) for my amino acid derivative?
There is no single "best" CSP, but you can make an educated choice. The selection depends on the nature of your analyte and the desired separation mode (Normal Phase, Reversed-Phase, etc.).[11]
| CSP Class | Chiral Selector Type | Primary Interaction Mechanism | Best For... | Typical Mobile Phases |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole, and steric inclusion within chiral grooves.[19][20][21] | Broad applicability, especially for N-protected derivatives (Fmoc, Boc, CBz). A go-to for initial screening. | NP: Hexane/Alcohol; RP: Acetonitrile/Water or Methanol/Water with additives. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin, etc.[22] | Complex mechanism involving hydrogen bonding, ionic interactions, and inclusion in the macrocyclic basket.[23] | Underivatized (native) amino acids and polar derivatives.[5][24] Excellent for LC-MS compatible methods. | Polar Ionic: Methanol/Acetonitrile with acid/base; RP: Acetonitrile/Aqueous buffer (e.g., TEAA).[1][25] |
| Pirkle-Type (Brush-Type) | Small chiral molecules (e.g., DNB-phenylglycine) covalently bonded to silica.[26][27] | Primarily π-π interactions (donor-acceptor), hydrogen bonding, and dipole stacking.[26][28] | Analytes with aromatic rings, such as DNB (dinitrophenyl) or Dansyl derivatives of amino acids. | NP: Hexane/Alcohol; RP: Acetonitrile/Water. |
Q2: What is the "Three-Point Interaction Model" and why is it important?
The three-point interaction model, first proposed by Easson and Stedman, is the theoretical foundation of chiral recognition.[29][30] It states that for a chiral selector to distinguish between two enantiomers, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, ionic bonds, steric hindrance).[31][32][33]
One enantiomer will be able to establish a stable, three-point interaction with the CSP, forming a lower-energy diastereomeric complex. Its mirror image, due to its different 3D arrangement, can only interact at two points (or fewer), resulting in a less stable, higher-energy complex.[30][33] This difference in interaction energy and stability leads to different retention times and, thus, separation.
Caption: The Three-Point Interaction Model for chiral recognition.
Q3: Do I need to derivatize my amino acids for chiral separation?
Not always, but it is often beneficial.
-
Without Derivatization: Direct separation of underivatized amino acids is possible, but challenging due to their zwitterionic nature and poor solubility in typical normal-phase solvents.[5] Macrocyclic glycopeptide columns (e.g., Teicoplanin-based) are the most successful for this application, often in reversed-phase or polar ionic modes.[5][22][24]
-
With Derivatization: Derivatizing the amino acid (e.g., with Fmoc, Boc, DNB) serves two main purposes:
-
It blocks the polar amine and/or carboxyl groups, increasing solubility in common HPLC solvents and improving peak shape.
-
It introduces bulky, chromophoric groups that can enhance the necessary interactions (π-π, steric) with the CSP, often leading to better resolution.[26]
-
Q4: Can I use a single method for all amino acid derivatives?
While it's possible to develop a single LC-MS compatible method that can separate many common underivatized amino acids on a specific column like a Teicoplanin CSP[5], it is generally not feasible to have a universal method for all derivatized amino acids. The optimal CSP, mobile phase, and temperature will vary significantly depending on the specific derivative (e.g., t-BOC vs. FMOC) and the amino acid's side chain.[1] A screening approach is almost always necessary when developing a new method for a novel compound.[11]
References
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe & Chiral Technologies, Inc.
-
Lomenova, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]
-
Polysaccharide-based CSPs. (n.d.). Chiralpedia. [Link]
-
Ilisz, I., et al. (2015). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. In Chiral Separations. [Link]
-
Meyer, V. R. (1997). The nature of chiral recognition: Is it a three-point interaction?. Chirality, 9(2), 99-102. [Link]
-
Chiral analysis. (n.d.). Wikipedia. [Link]
-
Suzuki, T., Ota, T., & Takagi, T. (1993). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, 31(7), 273-276. [Link]
-
Ates, S., et al. (2002). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Current Medicinal Chemistry, 9(1), 1-22. [Link]
-
Donor-Acceptor (Pirkle)-type CSPs. (n.d.). Chiralpedia. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Price, A. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Berthod, A. (2010). Chiral Recognition Mechanisms in Enantiomers Separations: A General View. In ResearchGate. [Link]
-
Regalado, E. L. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Berthod, A. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(9), 927-936. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. [Link]
-
Wang, Q., et al. (2001). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded-Phase Column. Journal of Chromatographic Science, 39(8), 329-333. [Link]
-
Gecse, Z., et al. (2018). Enantioseparation of α-substituted proline analogs with macrocyclic glycopeptide-based chiral stationary phases immobilized on superficially porous silica particles. Journal of Pharmaceutical and Biomedical Analysis, 159, 396-403. [Link]
-
Chiral carbon & chiral drugs | Stereochemistry. (n.d.). Khan Academy. [Link]
-
Hyun, M. H. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(21), 5094. [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. [Link]
-
Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2093-2099. [Link]
-
11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Haginaka, J. (2001). Chiral mobile phase additives in HPLC enantioseparations. Journal of Chromatography A, 906(1-2), 253-273. [Link]
-
Haginaka, J. (2001). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Separations. [Link]
-
Gasparrini, F., et al. (2010). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 15(3), 1547-1594. [Link]
-
Haginaka, J. (2001). Chiral Mobile Phase Additives in HPLC Enantioseparations. In ResearchGate. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. [Link]
-
Ates, H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463297. [Link]
-
Chiral column chromatography. (n.d.). Wikipedia. [Link]
-
Lehotay, J., et al. (2012). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... In ResearchGate. [Link]
-
Ilisz, I., et al. (2006). Comparison of Separation Efficiency of Macrocyclic Glycopeptide-Based Chiral Stationary Phases for the LC Enantioseparation of β-Amino Acids. In ResearchGate. [Link]
-
Umstead, W., & Anderson, T. M. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]
-
Gasparrini, F., et al. (2014). The Evolution of Chiral Stationary Phases from HPLC to UHPLC. LCGC International. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. [Link]
-
Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3345. [Link]
-
Holzheuer, W. B., et al. (2011). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. In Chiral Recognition. [Link]
-
Ho, Y., et al. (2016). Effects of mobile phase's ratio on resolution of amino acid enantiomers. In ResearchGate. [Link]
- Pirkle, W. H. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S.
-
HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]
-
Chiral HPLC Method Development. (2011). HPLC Chromatography Hints and Tips. [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Chiral HPLC Method Development [hplctips.blogspot.com]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. agilent.com [agilent.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. bvchroma.com [bvchroma.com]
- 18. chiraltech.com [chiraltech.com]
- 19. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 20. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 26. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 27. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Khan Academy [khanacademy.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. semanticscholar.org [semanticscholar.org]
- 32. Chiral analysis - Wikipedia [en.wikipedia.org]
- 33. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Enantiomerically Pure N-Methyl Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. The synthesis of enantiomerically pure N-methyl amino acids (NMAAs) is a critical step in modern medicinal chemistry, offering enhanced proteolytic stability, membrane permeability, and conformational control to peptide-based therapeutics.[1][2][3] However, the introduction of a single methyl group on the α-amino nitrogen presents significant synthetic hurdles, including challenges in achieving mono-methylation, preventing racemization, and dealing with difficult purifications.[4][5]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of NMAA synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of N-methyl amino acids so challenging compared to their non-methylated counterparts?
A1: The primary difficulties stem from several factors:
-
Over-methylation: It is often difficult to stop the reaction at the mono-methylated stage, leading to the formation of undesired N,N-dimethylated byproducts.[4][6]
-
Racemization: The conditions required for N-methylation, particularly the use of strong bases, can lead to the epimerization of the chiral center, compromising the enantiomeric purity of the final product.[2][7]
-
Steric Hindrance: In peptide synthesis, the N-methyl group sterically hinders the incoming activated amino acid, making peptide bond formation significantly slower and less efficient.[8][9]
-
Side Reactions: Amino acids with reactive side chains (e.g., Asp, Cys, His, Met) can undergo unwanted methylation or other side reactions under standard alkylating conditions.[1][10][11]
Q2: What are the most common strategies for synthesizing enantiopure N-methyl amino acids?
A2: There are three main approaches, each with its own set of advantages and challenges:
-
Direct Alkylation of N-Protected Amino Acids: This involves protecting the amino group with a suitable group (e.g., Boc, Cbz, or a sulfonamide), deprotonating the nitrogen with a base, and then reacting with a methylating agent like methyl iodide or dimethyl sulfate.[2][12]
-
Reductive Amination: This method involves the reaction of an amino acid with formaldehyde to form a Schiff base (or oxazolidinone intermediate), which is then reduced to the N-methyl amine using a reducing agent like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[12][13][14]
-
Specialized Methods (e.g., Fukuyama-Mitsunobu): This powerful method involves the N-alkylation of a 2-nitrobenzenesulfonamide (o-NBS) protected amino acid with an alcohol under Mitsunobu conditions.[15][16][17] It is known for its mild conditions and broad substrate scope.
Q3: How do I choose the right N-protecting group for my synthesis?
A3: The choice of the N-protecting group is critical and depends on the overall synthetic strategy. Sulfonamide-based protecting groups, such as tosyl (Ts) or 2-nitrobenzenesulfonyl (o-NBS), are often preferred because they increase the acidity of the N-H proton, facilitating deprotonation for the subsequent methylation step under milder conditions.[1][12] Carbamate protecting groups like Boc and Cbz are also widely used, but often require stronger bases for deprotonation.[2][18]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the N-Methylated Product
Q: I'm attempting to N-methylate my Boc-protected amino acid using sodium hydride and methyl iodide, but I'm getting very low conversion. What's going wrong?
A: This is a common issue often related to incomplete deprotonation or reagent deactivation.
-
Causality: Sodium hydride (NaH) is a solid base that requires a clean, unoxidized surface to be effective. The Boc-protected nitrogen is not particularly acidic, so efficient deprotonation is key. Methyl iodide is volatile and can degrade.
-
Troubleshooting Steps:
-
Check Your Reagents: Use freshly opened or properly stored NaH. Consider washing the NaH with dry hexanes before use to remove the mineral oil it is often suspended in. Ensure your methyl iodide is fresh and has been stored protected from light.
-
Solvent Choice: The reaction is typically performed in an anhydrous aprotic solvent like THF or DMF.[2] Ensure your solvent is rigorously dried, as any trace of water will quench the NaH.
-
Temperature: While some protocols run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve yields, but be cautious as this can also increase the risk of side reactions and racemization.[2]
-
Alternative Base: If NaH consistently fails, a stronger base combination might be necessary. However, for carbamate-protected amino acids, this increases the risk of side reactions. A more effective strategy is often to switch to a sulfonamide protecting group like o-NBS, which allows for the use of milder bases like K₂CO₃ or DBU.[1][12]
-
Issue 2: Significant Over-methylation (Formation of N,N-dimethyl byproduct)
Q: My reaction is producing a significant amount of the N,N-dimethylated amino acid, which is difficult to separate from my desired mono-methylated product. How can I improve selectivity?
A: Over-methylation occurs when the newly formed N-methyl amine, which is often more nucleophilic than the starting secondary amine, reacts with the methylating agent faster than the starting material.
-
Causality: This is a classic kinetic problem. Using a large excess of the methylating agent or conditions that accelerate the second methylation will favor the undesired product.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of methylating agent used. Start with 1.05 to 1.1 equivalents and add it slowly (e.g., dropwise via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the methylating agent low, favoring mono-alkylation.[6]
-
Bulky Protecting Groups: Employing a bulky N-protecting group can sterically hinder the second methylation. The 2-nitrobenzenesulfonyl (o-NBS) group is particularly effective for this purpose.[19]
-
Reductive Amination Approach: The reductive amination pathway using formaldehyde is often more selective for mono-methylation, especially when using controlled amounts of reagents and specific reducing agents like sodium cyanoborohydride.[20]
-
Issue 3: Loss of Enantiomeric Purity (Racemization)
Q: I've successfully synthesized my N-methyl amino acid, but chiral HPLC analysis shows significant racemization. What causes this and how can I prevent it?
A: Racemization occurs via the deprotonation of the α-carbon to form an enolate, which is planar and achiral. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.
-
Causality: Strong bases and elevated temperatures are the primary culprits. The presence of an electron-withdrawing group on the carboxylate (like an ester) can exacerbate the problem by making the α-proton more acidic.
-
Troubleshooting Steps:
-
Milder Base/Conditions: Avoid strong bases like NaH if possible, especially at high temperatures. The Fukuyama-Mitsunobu procedure is an excellent alternative as it proceeds under neutral, mild conditions, which generally preserves stereochemistry.[12][15]
-
Protecting Group Strategy: The formation of 5-oxazolidinones from N-protected amino acids (especially serine and threonine) can be a racemization-free pathway. The rigid ring structure protects the chiral center during the N-methylation step.[2][10]
-
Avoid Saponification of Methyl Esters: If your synthesis results in the N-methyl amino acid methyl ester, be aware that saponification (hydrolysis of the ester with a base like NaOH or LiOH) is a high-risk step for racemization.[2][11] A milder deprotection method, such as using lithium iodide (LiI) in refluxing ethyl acetate for SN2-type dealkylation, can be a better option.[2]
-
Issue 4: Difficulty with Purification
Q: My crude product is a complex mixture, and I'm struggling to isolate the pure N-methyl amino acid using standard column chromatography.
A: N-methyl amino acids are often highly polar and can have similar retention factors to starting materials and byproducts, making purification challenging.
-
Causality: The zwitterionic nature of the final product and the polarity of byproducts from reagents (e.g., triphenylphosphine oxide from a Mitsunobu reaction) complicate purification.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Normal Phase: Use a more polar eluent system. A common system is a gradient of methanol in dichloromethane (DCM). Adding a small amount of acetic acid or ammonia to the mobile phase can help suppress streaking by protonating or deprotonating the molecule.
-
Reversed-Phase HPLC (RP-HPLC): This is often the most effective method for purifying polar compounds. Use a C18 column with a water/acetonitrile gradient, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[21]
-
-
Isolate as a Derivative: It is often easier to purify the fully protected N-methyl amino acid (e.g., Boc-N(Me)AA-OMe). These derivatives are less polar and generally behave better on silica gel. After purification, the protecting groups can be removed in subsequent steps.
-
Crystallization: If possible, attempt to crystallize the product. This can be a highly effective method for obtaining very pure material.
-
Key Synthetic Protocols & Data
Table 1: Comparison of Common N-Methylation Strategies
| Method | Key Reagents | Advantages | Disadvantages | Racemization Risk |
| Direct Alkylation (Sulfonamide) | o-NBS-Cl, K₂CO₃, MeI or (MeO)₂SO₂ | High yielding, good for mono-methylation selectivity.[1][12] | Requires two extra steps (protection/deprotection). | Low to Moderate |
| Direct Alkylation (Carbamate) | NaH, MeI | Fewer steps than sulfonamide route. | Risk of over-methylation, requires strong base.[2][6] | Moderate to High |
| Reductive Amination | Formaldehyde, NaBH₃CN or NaBH(OAc)₃ | Mild conditions, often good selectivity.[13][22] | Can be substrate-dependent, potential for side reactions.[4] | Low |
| Fukuyama-Mitsunobu | o-NBS-Cl, MeOH, PPh₃, DEAD/DIAD | Very mild, neutral conditions, excellent for preserving chirality.[15][16] | Reagents can be difficult to remove (e.g., PPh₃O).[23] | Very Low |
Protocol 1: N-Methylation via o-Nitrobenzenesulfonyl (o-NBS) Protection
This protocol is a robust method for achieving mono-N-methylation with minimal racemization. It is based on the principles of the Fukuyama and Biron-Kessler methods.[2][19]
Step 1: o-NBS Protection of the Amino Acid
-
Suspend the starting amino acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Add sodium carbonate (Na₂CO₃) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N-(o-NBS)-amino acid.
Step 2: N-Methylation
-
Dissolve the N-(o-NBS)-amino acid (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (3.0 eq).
-
Add methyl iodide (MeI) (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the protected N-methylated product.
Step 3: o-NBS Deprotection
-
Dissolve the N-methylated, N-(o-NBS)-amino acid (1.0 eq) in DMF.
-
Add potassium carbonate (K₂CO₃) (5.0 eq) and thiophenol (3.0 eq).
-
Stir at room temperature for 2-4 hours until the yellow color disappears.
-
Dilute with water and wash with ether to remove thiophenol byproducts.
-
The aqueous layer containing the N-methyl amino acid can then be purified by ion-exchange chromatography or RP-HPLC.
Protocol 2: Reductive Amination
This protocol provides a direct route to N-methyl amino acids and is particularly useful for large-scale synthesis.[13][24]
-
Dissolve the amino acid (1.0 eq) in aqueous methanol.
-
Add aqueous formaldehyde (37% solution, 1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Carefully acidify the mixture to pH ~6 with 1M HCl to destroy excess borohydride.
-
Concentrate the mixture under reduced pressure.
-
The resulting crude product can be purified by ion-exchange chromatography or recrystallization.
Visualizing the Workflow
Diagram 1: General Synthetic Workflow
This diagram illustrates the decision-making process and key stages in a typical N-methyl amino acid synthesis campaign.
Caption: Workflow for N-Methyl Amino Acid Synthesis.
Diagram 2: Troubleshooting Racemization
This logic diagram helps diagnose and solve issues related to the loss of enantiomeric purity.
Caption: Decision tree for troubleshooting racemization.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (2023, December 29). Protecting group. Retrieved from [Link]
-
Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. Retrieved from [Link]
-
Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823-5846. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
Zhang, D. (2018). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. Retrieved from [Link]
-
Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. ResearchGate. Retrieved from [Link]
-
Urban, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Retrieved from [Link]
-
da Silva, R. A., et al. (2007). Reductive methylation by aqueous formaldehyde and zinc. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Mitsunobu reaction. Retrieved from [Link]
-
da Silva, R. A., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. ResearchGate. Retrieved from [Link]
-
Freidinger, R. M., et al. (1982). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 47(1), 104-109. Retrieved from [Link]
-
Aurelio, L. (2011). Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved from [Link]
-
Roy, A., & Mohanan, K. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. RSC Medicinal Chemistry. Retrieved from [Link]
- Barany, G., & Albericio, F. (2015). Alpha-N-methylation of amino acids. Google Patents.
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(12), 1915-1919. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]
-
Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Retrieved from [Link]
-
Zacharie, B., et al. (2003). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. Retrieved from [Link]
-
Andersen, J., et al. (2003). The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols in the Preparation of Asymmetric Tetraamine Building Blocks for Synthesis of Philanthotoxins. ResearchGate. Retrieved from [Link]
-
Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. Retrieved from [Link]
-
Albericio, F., & Isidro-Llobet, A. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Sarna, P., & Borah, J. C. (2020). Mechanism of Fukuyama–Mitsunobu alkylation. ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bachem.com [bachem.com]
- 22. researchgate.net [researchgate.net]
- 23. Mitsunobu Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
preventing racemization during the synthesis of chiral amino esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable insights into a critical challenge in synthetic chemistry: preventing racemization during the synthesis of chiral amino esters. Maintaining the stereochemical integrity of amino acids is paramount in drug development, where the chirality of a molecule dictates its biological activity. This resource combines foundational principles with advanced troubleshooting to help you navigate the complexities of your synthetic work.
The Root of the Problem: Understanding the Mechanism of Racemization
The primary pathway for the loss of stereochemical purity during the activation of an N-protected amino acid is through the formation of a 5(4H)-oxazolone, also known as an azlactone.[1][2] This process is the most predominant source of racemization during peptide synthesis and ester formation.[1]
Here's the step-by-step mechanism:
-
Activation : The carboxylic acid of the N-protected amino acid is activated by a coupling reagent, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).
-
Oxazolone Formation : The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, cyclizing to form the oxazolone intermediate.
-
Proton Abstraction : The proton on the chiral α-carbon of the oxazolone is now significantly more acidic. A base present in the reaction mixture can abstract this proton, creating a planar, achiral enolate intermediate.[3]
-
Reprotonation : The achiral enolate can be reprotonated from either face, leading to a mixture of both L- and D-enantiomers—racemization.
The rate and extent of racemization are influenced by several factors, including the choice of protecting group, coupling reagent, base, solvent, and temperature.[3][4]
Sources
Technical Support Center: Degradation Pathways of Amino-Acid Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino acid esters. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis, formulation, and analysis of these compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and degradation of amino acid esters.
Q1: What are the primary degradation pathways for amino acid esters?
A1: Amino acid esters primarily degrade through three main pathways:
-
Chemical Hydrolysis: This is the most common pathway, where the ester bond is cleaved by water. This reaction is highly dependent on pH and temperature. It can be catalyzed by acids or bases.[1][2]
-
Enzymatic Hydrolysis: In biological systems, enzymes such as esterases, proteases (like α-chymotrypsin and lipase), and other hydrolases can rapidly catalyze the cleavage of the ester bond.[3][4] This is a key consideration for amino acid ester prodrugs, which are designed to be activated by specific enzymes in the body.[5][6][7]
-
Intramolecular Degradation: Depending on the amino acid side chain and the ester group, intramolecular reactions can occur. For example, some amino acid esters can undergo cyclization to form diketopiperazines or other cyclic byproducts, which is a degradation pathway that reduces the amount of parent drug released from a prodrug.[5]
Q2: How do pH and temperature affect the stability of my amino acid ester?
A2: Both pH and temperature are critical factors influencing the stability of amino acid esters.
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, ester hydrolysis is slowest at a slightly acidic pH (around 4-5). The rate increases in both strongly acidic and, more dramatically, in alkaline conditions.[1][8] For instance, the degradation of certain poly(β-amino ester) hydrogels is significantly faster at a pH of 6.5 or below compared to neutral solutions.[8]
-
Temperature: An increase in temperature generally accelerates the rate of degradation.[9][10] The hydrophobicities of amino acids, which can influence their reactivity, also change with temperature.[11] It's crucial to control the temperature during storage and experiments to ensure the stability of your compounds. Some amino acid esters have been shown to prevent thermal inactivation and aggregation of proteins, highlighting their potential as stabilizers in specific contexts.[12]
Q3: My amino acid ester is a prodrug. What specific stability challenges should I anticipate?
A3: Amino acid ester prodrugs are designed to be stable until they reach their target, where they are enzymatically cleaved to release the active drug.[5][7] Key challenges include:
-
Premature Hydrolysis: The prodrug may hydrolyze chemically in the gastrointestinal tract or bloodstream before reaching the target tissue, reducing its efficacy.[5]
-
Enzymatic Instability: The prodrug might be metabolized by unintended enzymes in non-target tissues, leading to off-target effects and lower bioavailability.[6][13]
-
Alternative Degradation Pathways: Besides simple hydrolysis, prodrugs can undergo other degradation reactions, such as cyclization to form inactive diketopiperazines.[5]
-
Stereochemistry: The stereochemistry of the amino acid can significantly impact the rate of enzymatic hydrolysis, with L-amino acid esters often being hydrolyzed much faster than their D-amino acid counterparts.[13][14]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Unexpectedly low yield of my amino acid ester after synthesis and purification.
-
Possible Cause 1: Degradation during workup.
-
Why it happens: The use of aqueous basic solutions (e.g., sodium bicarbonate) during extraction to remove acidic impurities can lead to rapid hydrolysis of the ester.
-
Solution:
-
Minimize contact time with aqueous basic solutions.
-
Use a mild base, such as a saturated solution of sodium bicarbonate, and perform the extraction at a low temperature (0-4 °C).
-
Whenever possible, opt for non-aqueous workup procedures or use a solid-supported base that can be filtered off.
-
-
-
Possible Cause 2: Instability on silica gel during column chromatography.
-
Why it happens: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of sensitive amino acid esters. The prolonged contact time on the column exacerbates this issue.
-
Solution:
-
Deactivate the silica gel: Prepare a slurry of silica gel in the desired eluent and add 1-2% of a neutral or basic agent like triethylamine or pyridine. This will neutralize the acidic sites.
-
Use alternative stationary phases: Consider using neutral alumina or a less acidic stationary phase for your chromatography.
-
Flash chromatography: Employ flash chromatography to minimize the residence time of your compound on the column.
-
-
Problem 2: My formulated amino acid ester shows poor stability in an aqueous solution.
-
Possible Cause 1: Incorrect pH of the formulation.
-
Why it happens: As mentioned, the pH of the aqueous environment is a critical determinant of ester stability.[1] A pH outside the optimal range (typically slightly acidic) will accelerate hydrolysis.
-
Solution:
-
Determine the pH-rate profile: Conduct a stability study by dissolving your compound in a series of buffers with varying pH values (e.g., from pH 3 to 8).
-
Analyze for degradation: At set time points, withdraw aliquots and analyze the concentration of the parent compound and its degradation products using a suitable analytical method like HPLC.[15]
-
Formulate at the optimal pH: Based on the data, choose a buffer system that maintains the pH at which your compound exhibits maximum stability.
-
-
-
Possible Cause 2: Presence of metal ions.
-
Why it happens: Certain metal ions can act as Lewis acids and catalyze ester hydrolysis.[2]
-
Solution:
-
Use high-purity water and reagents: Ensure that all components of your formulation are of high purity and free from metal ion contamination.
-
Incorporate a chelating agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation.[16] EDTA will sequester any trace metal ions, preventing them from catalyzing the degradation of your ester.
-
-
Problem 3: Inconsistent results in my cell-based assay using an amino acid ester prodrug.
-
Possible Cause 1: Variable enzymatic activity in cell culture.
-
Why it happens: The expression levels of esterases and other hydrolytic enzymes can vary depending on the cell line, cell passage number, and culture conditions. This can lead to inconsistent conversion of the prodrug to its active form.
-
Solution:
-
Characterize the enzymatic activity: Before conducting your primary assay, characterize the esterase activity of your cell line using a generic esterase substrate.
-
Use a consistent cell passage number: Maintain a consistent range of passage numbers for your cells to minimize variability in enzyme expression.
-
Include a positive control: Use the active drug as a positive control in your experiments to differentiate between issues with the prodrug and other experimental variables.
-
-
-
Possible Cause 2: Degradation in cell culture media.
-
Why it happens: Cell culture media is a complex aqueous solution, typically buffered at a physiological pH (around 7.4), which can promote chemical hydrolysis of the ester.[6] Additionally, some media components may interact with or catalyze the degradation of your compound.
-
Solution:
-
Assess stability in media: Incubate your amino acid ester prodrug in the cell culture media (without cells) under the same conditions as your experiment (e.g., 37 °C, 5% CO2).
-
Monitor degradation over time: Take samples at different time points and analyze for the presence of the prodrug and its degradation products by HPLC or LC-MS.[17][18]
-
Adjust experimental design: If significant degradation is observed, you may need to shorten the incubation time or add the compound to the cells immediately before the assay.
-
-
Experimental Protocols
Protocol 1: Determination of the pH-Rate Profile for an Amino Acid Ester
This protocol outlines a method to determine the stability of an amino acid ester at different pH values.
-
Prepare a series of buffers: Prepare buffers of constant ionic strength (e.g., 0.1 M) at various pH values (e.g., 3, 4, 5, 6, 7, 7.4, 8).
-
Prepare a stock solution of the amino acid ester: Dissolve a known amount of the amino acid ester in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution.
-
Initiate the degradation study: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the reaction kinetics.
-
Incubate at a constant temperature: Place all the solutions in a constant temperature water bath or incubator (e.g., 25 °C or 37 °C).
-
Collect samples at time points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench the reaction: Immediately quench the reaction by adding the aliquot to a solution that stops the degradation, for example, by acidifying the sample if it is in a basic buffer.
-
Analyze the samples: Analyze the concentration of the remaining amino acid ester in each sample using a validated HPLC method.[15]
-
Data analysis: For each pH, plot the natural logarithm of the concentration of the amino acid ester versus time. The slope of this line will give the pseudo-first-order rate constant (k) for the degradation at that pH. A plot of log(k) versus pH will give the pH-rate profile.
Protocol 2: Analysis of Amino Acid Ester Degradation Products by LC-MS
This protocol provides a general method for identifying the degradation products of an amino acid ester using Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]
-
Prepare the degradation sample: Take a sample from a stability study (as described in Protocol 1) where significant degradation has occurred.
-
Chromatographic separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute compounds with increasing hydrophobicity.
-
-
Mass Spectrometry detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive ion mode, as amino acid esters are likely to be protonated.
-
Scan Mode: Perform a full scan to detect all ions within a specified mass range.
-
Tandem MS (MS/MS): To confirm the identity of the degradation products, perform fragmentation analysis on the parent ions of interest. The fragmentation pattern will provide structural information.
-
-
Data Interpretation:
-
Identify the peak corresponding to the parent amino acid ester.
-
Look for new peaks in the chromatogram of the degraded sample.
-
Determine the mass-to-charge ratio (m/z) of these new peaks.
-
The difference in mass between the parent compound and the degradation products can help identify the type of degradation (e.g., hydrolysis will result in the loss of the alcohol portion of the ester and the addition of a hydroxyl group).
-
Visualizations
Degradation Pathways of Amino Acid Esters
Caption: Major degradation pathways for amino acid esters.
Troubleshooting Workflow for Unexpected Degradation
Caption: A logical workflow for troubleshooting unexpected degradation of amino acid esters.
References
- In vitro enzymatic biodegradation of amino acid based poly(ester amide)s biomaterials. (n.d.). Google AI Search.
- Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies. (n.d.). PubMed.
- Bundgaard, H., & Nielsen, N. M. (1987). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. PubMed.
- Kríz, V., et al. (2015). Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned. PMC - NIH.
-
Mahdavi, H., et al. (2010). Synthesis, chemical and enzymatic hydrolysis, and bioavailability evaluation in rabbits of metronidazole amino acid ester prodrugs with enhanced water solubility. Journal of Pharmacy and Pharmacology. Retrieved January 19, 2026, from [Link]
- Pro-Drug Development. (n.d.). International Journal of Pharmaceutical Sciences.
- Majumdar, S., & Mitra, A. K. (2001). Amino Acid Ester Prodrugs of Floxuridine: Synthesis and Effects of Structure, Stereochemistry, and Site of Esterification on the Rate of Hydrolysis. ResearchGate.
- Ferreira, P. M., & de Souza, M. V. N. (2018). Amino Acids in the Development of Prodrugs. PMC - PubMed Central.
- Peptide Hydrolysis. (2023). Chemistry LibreTexts.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).
- Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels.
- Thermal degradation of 18 amino acids during pyrolytic processes. (n.d.). ResearchGate.
- Thermal degradation characteristics of amino acids in rainbow trout fillets during traditional high temperature short time processing and microwave processing. (n.d.). ResearchGate.
- Shiraki, K., et al. (2005). Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. PubMed.
- Wolfenden, R., & Radzicka, A. (2011). Temperature dependence of amino acid hydrophobicities. PMC - NIH.
- Analytical Methods for Amino Acids. (n.d.). Shimadzu.
- Amino Acid Analysis Methods. (n.d.). Creative Proteomics.
- Analytical methods for amino acid determination in organisms. (2020). ResearchGate.
Sources
- 1. Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. In vitro enzymatic biodegradation of amino acid based poly(ester amide)s biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of amino-acid-based poly(ester amide)s: in vitro weight loss and preliminary in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Temperature dependence of amino acid hydrophobicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid esters prevent thermal inactivation and aggregation of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Amino Acids : Shimadzu (Ãsterreich) [shimadzu.at]
- 16. carbodiimide.com [carbodiimide.com]
- 17. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of Asymmetric Synthesis of Substituted Prolines
Welcome to our technical support center dedicated to the asymmetric synthesis of substituted prolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction yields and achieve high stereoselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low Reaction Yield
Question: My asymmetric synthesis of a substituted proline is resulting in a disappointingly low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.
-
Solvent Effects: Proline's solubility is a key factor; it is sparingly soluble in many organic solvents, which can limit its effectiveness.[1] Polar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used because they facilitate acceptable solubility.[1][2] However, protic solvents, or mixtures containing them, can sometimes offer surprising benefits. For instance, water/methanol mixtures have been shown to be exceptionally effective reaction media for proline-catalyzed intermolecular aldol reactions.[1][3]
-
Temperature: While many reactions are run at room temperature for convenience, adjusting the temperature can significantly impact the yield.[4] For some transformations, lower temperatures may be necessary to achieve high diastereoselectivity.[5]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or NMR to determine the optimal duration.
-
-
Catalyst Activity and Loading: The quality and amount of the proline catalyst are paramount.
-
Catalyst Purity: Commercially available L-proline may contain impurities that can hinder the catalytic cycle.[6] Purifying the catalyst by recrystallization can often lead to a significant improvement in yield.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it doesn't always translate to a better yield and can complicate purification.[7] Conversely, too little catalyst can result in a sluggish or incomplete reaction.[8] An optimal loading, often between 10-30 mol%, should be determined experimentally.[9] In some cases, with optimized conditions, catalyst loading can be reduced to as low as 0.1 mol%.[10]
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Problem 2: Poor Enantioselectivity
Question: I'm obtaining my desired product, but the enantiomeric excess (% ee) is very low. How can I enhance the enantioselectivity of my reaction?
Answer: Low enantioselectivity is a common hurdle in asymmetric synthesis and indicates that the transition states leading to the two enantiomers are not sufficiently different in energy.
Potential Causes & Solutions:
-
Solvent Choice: The solvent plays a crucial role in organizing the transition state assembly.
-
A solvent screen is highly recommended as the optimal solvent can vary significantly between different reactions.[6] Polar aprotic solvents like DMSO and DMF are often good starting points.[5][6] The addition of co-solvents, such as chloroform (CHCl₃) to a DMSO/acetone system, has been shown to increase the enantiomeric ratio.[5][12]
-
-
Catalyst Structure and Purity:
-
Catalyst Purity: As with low yields, impurities in the proline catalyst can negatively impact enantioselectivity.[6]
-
Proline Derivatives: If optimizing conditions with L-proline is unsuccessful, consider using a modified proline catalyst. A wide range of proline derivatives have been developed to improve stereoselectivity in various reactions.[9][13][14]
-
-
Additives and Co-catalysts:
-
The addition of certain compounds can enhance the performance of the primary catalyst. For example, chiral additives like enantiopure substituted imidazoles have been shown to improve both the selectivity and the rate of L-proline-catalyzed aldol reactions.[15] The presence of water can also have a significant effect on the stereochemical outcome.[1][6]
-
-
Temperature:
-
Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Factors Influencing Enantioselectivity
Caption: Key experimental factors that influence the enantioselectivity of the reaction.
Problem 3: Difficult Product Isolation and Purification
Question: I'm struggling to isolate and purify my substituted proline product from the reaction mixture. What are some effective strategies?
Answer: Product isolation can be challenging, especially when dealing with polar compounds and residual catalyst.
Potential Causes & Solutions:
-
Homogeneous Catalysis: Since proline is often used in a homogeneous phase, its removal can be difficult.[7][16]
-
Aqueous Extraction: Proline's solubility in water can be exploited for its removal through simple aqueous washes.[17]
-
Immobilized Catalysts: To simplify catalyst recovery and reuse, consider using proline immobilized on a solid support such as silica gel or a polymer.[13][18] This allows for easy filtration to separate the catalyst from the reaction mixture.
-
-
Product Properties: The physical properties of your substituted proline will dictate the best purification method.
-
Column Chromatography: This is a standard method, but care must be taken to choose the appropriate stationary and mobile phases to achieve good separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Experimental Protocol: Purification of L-Proline Catalyst
For ensuring high catalyst purity, recrystallization is a valuable technique.[6]
-
Dissolution: Dissolve the commercial L-proline in a minimal amount of a hot solvent mixture, such as water and ethanol. A ratio of 1 part L-proline to a solvent mixture of approximately 0.2-1.7 parts water and 3-7 parts ethanol by weight can be effective.[19]
-
Decolorization: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities and stir for a short period (e.g., 10 minutes).[19]
-
Hot Filtration: Filter the hot solution to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. The addition of a less polar solvent like acetone can aid in precipitation.[19]
-
Isolation: Collect the purified L-proline crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of proline in asymmetric synthesis?
A1: L-proline is a bifunctional organocatalyst, meaning it has both an acidic (carboxylic acid) and a basic (secondary amine) functional group.[13][20] This allows it to activate both the nucleophile and the electrophile in a reaction. The catalytic cycle typically involves the formation of an enamine intermediate from the reaction of the ketone or aldehyde donor with the secondary amine of proline.[9][21] This enamine then attacks the electrophile. The chirality of the proline catalyst directs this attack to one face of the electrophile, leading to the formation of a specific enantiomer of the product.[22]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent selection is crucial and often requires empirical screening.[5][6] The ideal solvent should:
-
Solubilize the reactants and the catalyst to a sufficient extent.[1]
-
Facilitate the desired reaction pathway while minimizing side reactions.
-
Promote a well-organized transition state to maximize enantioselectivity.[5]
As a starting point, consider polar aprotic solvents like DMSO, DMF, or acetonitrile.[1] However, do not rule out less conventional choices or solvent mixtures, as these can sometimes provide superior results.[1][5][12]
Q3: Can I recycle the proline catalyst?
A3: Recycling the catalyst is highly desirable for both economic and environmental reasons. While recycling can be challenging in homogeneous catalysis, several strategies can be employed:
-
Immobilization: As mentioned in the troubleshooting section, immobilizing proline on a solid support is a very effective method for easy recovery and reuse.[13][18]
-
Ionic Liquids: Performing the reaction in an ionic liquid can allow for the catalyst to be retained in the ionic liquid phase while the product is extracted with an organic solvent.[11][13]
Q4: What are the advantages of using organocatalysis with proline over metal-based catalysts?
A4: Proline-based organocatalysis offers several advantages over traditional metal-based catalysis:
-
Environmental Friendliness: Proline is a naturally occurring, non-toxic amino acid, making it a "green" catalyst.[13][23]
-
Low Cost and Availability: L-proline is inexpensive and readily available in both enantiomeric forms.[13][17][20]
-
Operational Simplicity: Many proline-catalyzed reactions can be performed under mild conditions and do not require strictly anhydrous or anaerobic environments.[1]
-
Reduced Metal Contamination: Organocatalysis avoids the issue of residual metal contamination in the final product, which is a significant concern in the pharmaceutical industry.[11]
Summary of Solvent Effects on a Proline-Catalyzed Aldol Reaction
| Solvent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| DMSO | - | 88:12 | [5] |
| Hexane | 1:2 (syn-favored) | 65:35 | [12] |
| Methanol | 3:1 (anti-favored) | - | [12] |
| Water | - | High | [1] |
| Acetonitrile | - | - | [12] |
| CH₂Cl₂ | High anti-selectivity | - | [10] |
| Toluene | - | - | [4] |
Note: The specific outcomes are highly dependent on the substrates and other reaction conditions.
References
-
A review: L- Proline as an organocatalyst. (2021). ResearchGate. [Link]
-
Polymer Supported Proline-Based Organocatalysts in Asymmetric Aldol Reactions: A Review. (2022). Current Organocatalysis, 9(2), 124-146. [Link]
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). The Journal of Organic Chemistry, 87(3), 1647–1655. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. (2012). Molecules, 17(12), 14037-14066. [Link]
-
Proline-Catalyzed Asymmetric Reactions. (2023). ResearchGate. [Link]
-
Heterogeneous organocatalysis: the proline case. (2023). RSC Advances, 13(29), 20049-20072. [Link]
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). The Journal of Organic Chemistry. [Link]
-
Improving catalytic performance of (L)-proline with chiral additives. (2013). RSC Blogs. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). Molecules, 25(22), 5463. [Link]
-
Proline as an Asymmetric Organocatalyst. (2015). In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 (pp. 115-146). [Link]
-
Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. (2013). The Journal of Organic Chemistry, 78(15), 7450-7459. [Link]
-
Heterogeneous organocatalysis: the proline case. (2023). RSC Advances. [Link]
-
Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2022). Molecules, 27(15), 4966. [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2017). ResearchGate. [Link]
-
Optimization of the asymmetric reaction conditions. (n.d.). ResearchGate. [Link]
-
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2018). Catalysts, 8(12), 633. [Link]
-
Enantioselective Synthesis of Chiral Proline Derivatives. (2004). ResearchGate. [Link]
-
10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). ResearchGate. [Link]
-
Proline organocatalysis. (n.d.). Wikipedia. [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (2023). Authorea. [Link]
- Process for purifying proline. (1996).
-
Heterogeneous organocatalysis: the proline case. (2023). National Center for Biotechnology Information. [Link]
-
Asymmetric Synthesis of Cα‐Substituted Prolines Using the C−N−C Chirality Transferring Methodology. (2023). ResearchGate. [Link]
-
Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. (2005). University of Illinois Urbana-Champaign. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2011). Molecules, 16(5), 3765-3796. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society, 135(15), 5748-5759. [Link]
-
New mechanistic studies on the proline-catalyzed aldol reaction. (2001). Proceedings of the National Academy of Sciences, 98(20), 11117-11118. [Link]
-
Asymmetric Synthesis of Cα-Substituted Prolines through Curtin-Hammett-Controlled Diastereoselective N-Alkylation. (2018). Organic Letters, 20(15), 4563-4566. [Link]
-
Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. (2016). Molecules, 21(3), 346. [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. (2013). Journal of the American Chemical Society. [Link]
-
Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade. (2023). ChemRxiv. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). ResearchGate. [Link]
-
Proline catalysed asymmetric aldol reaction : 3 examples, very important for csir-net exam. (2018). YouTube. [Link]
-
Enantioselective organic reaction not working. (2013). Chemistry Stack Exchange. [Link]
-
Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. (2024). Organic Letters, 26(2), 436-440. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. books.rsc.org [books.rsc.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pnas.org [pnas.org]
- 22. m.youtube.com [m.youtube.com]
- 23. longdom.org [longdom.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of (2R)- vs (2S)-methyl 2-(methylamino)propanoate Enantiomers
For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of a molecule is paramount. The spatial arrangement of atoms can dramatically alter a compound's interaction with biological systems, influencing its efficacy, specificity, and safety profile. This guide provides a comprehensive framework for comparing the biological activities of the (2R)- and (2S)-enantiomers of methyl 2-(methylamino)propanoate, a chiral amino acid derivative.
While direct comparative data for these specific enantiomers is not extensively available in current literature, this guide outlines a robust, multi-faceted experimental approach to elucidate their differential biological effects. The methodologies described herein are grounded in established principles of pharmacology and drug discovery, providing a self-validating system for generating reliable and reproducible data.
The Critical Role of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. Enzymes, receptors, and other biological macromolecules are themselves chiral, creating a stereospecific environment where enantiomers can exhibit profoundly different pharmacological and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to off-target effects and toxicity. Therefore, a thorough comparison of the individual enantiomers of any chiral compound is a critical step in drug development and biological research.
Proposed Experimental Framework for Comparative Analysis
To comprehensively compare the biological activities of (2R)- and (2S)-methyl 2-(methylamino)propanoate, a tiered approach incorporating in vitro and in vivo assays is recommended. This strategy allows for a systematic evaluation from the molecular and cellular level to the whole-organism level.
Tier 1: In Vitro Characterization
The initial phase focuses on characterizing the interaction of the enantiomers with specific molecular targets and their effects on cellular functions.
1. Amino Acid Transporter Interaction Assay
Given their structural similarity to natural amino acids, it is plausible that these enantiomers interact with amino acid transporters.
-
Objective: To determine if the enantiomers are substrates or inhibitors of specific amino acid transport systems (e.g., System A, System L).
-
Methodology:
-
Cell Culture: Utilize cell lines known to express specific amino acid transporters (e.g., various cancer cell lines).
-
Radiolabeled Substrate Uptake: In separate assays, incubate the cells with a known radiolabeled substrate for the transporter of interest (e.g., [14C]-MeAIB for System A).
-
Competitive Inhibition: Co-incubate the cells with the radiolabeled substrate and increasing concentrations of either (2R)- or (2S)-methyl 2-(methylamino)propanoate.
-
Measurement: After a defined incubation period, wash the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for each enantiomer, representing the concentration required to inhibit 50% of the radiolabeled substrate uptake.
-
2. Receptor Binding Assay
To explore potential off-target effects or novel activities, a broad receptor screening panel is advisable.
-
Objective: To assess the binding affinity of each enantiomer to a panel of common CNS and peripheral receptors.
-
Methodology:
-
Receptor Preparation: Use commercially available cell membrane preparations expressing the receptors of interest.
-
Radioligand Competition: Incubate the membrane preparations with a specific radioligand for each receptor in the presence of varying concentrations of the (2R)- and (2S)-enantiomers.
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Detection: Quantify the bound radioactivity.
-
Analysis: Determine the Ki (inhibition constant) for each enantiomer at each receptor to quantify binding affinity.
-
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro comparison of enantiomers.
Tier 2: In Vivo Evaluation
Following in vitro characterization, the most promising enantiomer, or both if they show interesting and distinct profiles, should be advanced to in vivo studies.
1. Biodistribution Studies
-
Objective: To compare the uptake, distribution, and clearance of the two enantiomers in a living organism.
-
Methodology:
-
Radiolabeling: Synthesize radiolabeled versions of (2R)- and (2S)-methyl 2-(methylamino)propanoate (e.g., with 11C or 18F for PET imaging).
-
Animal Model: Administer the radiolabeled compounds to healthy rodents (e.g., rats or mice) via intravenous injection.
-
Imaging/Tissue Harvesting: At various time points post-injection, either perform PET imaging to visualize distribution in real-time or euthanize the animals and harvest major organs and tissues.
-
Quantification: Measure the radioactivity in each tissue sample using a gamma counter and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
Pharmacokinetic Analysis: Analyze the data to determine key pharmacokinetic parameters such as uptake, clearance rate, and tissue-to-blood ratios.
-
Experimental Workflow for In Vivo Biodistribution
Caption: Workflow for in vivo biodistribution studies.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise table to facilitate direct comparison.
| Parameter | (2R)-methyl 2-(methylamino)propanoate | (2S)-methyl 2-(methylamino)propanoate | Significance |
| Amino Acid Transporter IC50 (µM) | Hypothetical Value | Hypothetical Value | A lower value indicates higher potency as an inhibitor. |
| Receptor Binding Ki (nM) | Hypothetical Value | Hypothetical Value | A lower value indicates higher binding affinity. |
| Peak Brain Uptake (%ID/g) | Hypothetical Value | Hypothetical Value | Indicates blood-brain barrier permeability. |
| Tumor-to-Muscle Ratio (at 1 hr) | Hypothetical Value | Hypothetical Value | Relevant for potential applications in oncology imaging or therapy. |
| Blood Clearance Half-life (min) | Hypothetical Value | Hypothetical Value | Indicates how quickly the compound is cleared from circulation. |
Concluding Remarks
The systematic evaluation of the (2R)- and (2S)-enantiomers of methyl 2-(methylamino)propanoate is essential for a comprehensive understanding of their biological activity. The proposed experimental framework, encompassing in vitro transporter and receptor assays followed by in vivo biodistribution studies, provides a rigorous and validated approach to elucidate stereospecific differences in their pharmacological and pharmacokinetic profiles. The resulting data will be invaluable for guiding further research and development, whether for therapeutic, diagnostic, or research tool applications. It is through such meticulous comparative studies that the full potential of chiral molecules can be safely and effectively realized.
References
-
McConathy, J., & Goodman, M. M. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 53(2), 876–886. [Link]
-
Haskel, A. R. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 1, Unit 1.1. [Link]
- Prasad, P. D., et al. (1995). Functional coupling of a proton-coupled amino acid transporter/receptor to an inward-rectifying K+ channel. Journal of Biological Chemistry, 270(29), 17591-17596.
- Brooks, A. F., Jackson, P. S., & Gu, J. (2011). Stereoselectivity in drug metabolism. Basic & clinical pharmacology & toxicology, 108(5), 287-293.
- Sharma, K. R., & Glickson, J. D. (2019). In vivo biodistribution and clearance studies using multimodal ORMOSIL nanoparticles. Nanomedicine: Nanotechnology, Biology and Medicine, 15(1), 221-230.
A Senior Application Scientist's Guide: N-Methyl-D-alanine versus D-alanine in Peptide Function
For drug development professionals and researchers in peptide chemistry, optimizing lead compounds is a paramount challenge. Native L-peptides often face crippling limitations, primarily rapid proteolytic degradation and poor membrane permeability, which curtail their therapeutic potential.[1] Two powerful strategies to overcome these hurdles are the incorporation of D-enantiomers and N-methylation of the peptide backbone.
This guide provides an in-depth, objective comparison of incorporating N-Methyl-D-alanine (N-Me-D-Ala) versus its simpler counterpart, D-alanine (D-Ala). We will dissect the distinct structural and functional consequences of each modification, supported by experimental data and detailed protocols, to empower you to make informed decisions in your peptide design workflow.
Pillar 1: The Foundational Role of D-Alanine
The substitution of a naturally occurring L-alanine with its mirror image, D-alanine, is a cornerstone of modern peptide chemistry. The primary and most celebrated advantage is the dramatic enhancement of metabolic stability.
Impact on Proteolytic Stability
Endogenous proteases are chiral enzymes exquisitely evolved to recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid creates a stereochemical barrier, rendering the adjacent peptide bonds resistant to enzymatic hydrolysis.[2][3][4] This steric hindrance significantly prolongs the peptide's in-vivo half-life, a critical parameter for therapeutic efficacy.[2][4] While L-peptides may be degraded in minutes, their D-amino acid-containing counterparts can remain intact for hours or even days.[3]
Conformational and Functional Consequences
Incorporating a single D-Ala residue can induce localized changes in the peptide's secondary structure, potentially disrupting or stabilizing β-turns or helical motifs.[5] However, the impact on biological activity is not always predictable and must be empirically determined.[4] In some cases, the D-isomer maintains or even enhances receptor binding and activity.[6][7] In others, the altered stereochemistry can lead to a partial or complete loss of function due to a mismatch with the target receptor's binding pocket.[4]
Interestingly, D-alanine also functions as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor's glycine binding site, playing a role in neurotransmission.[8][9][10] This intrinsic activity is a crucial consideration for peptides designed to target the central nervous system.
Pillar 2: The Dual-Action Power of N-Methyl-D-alanine
N-Methyl-D-alanine combines the advantages of the D-configuration with the profound conformational effects of N-methylation. This dual modification offers a more aggressive strategy for optimizing peptide properties.
Enhanced Stability and Conformational Rigidity
Like D-alanine, the D-configuration of N-Me-D-Ala provides a robust defense against proteolysis.[11] However, the addition of a methyl group to the amide nitrogen introduces a second, powerful effect: conformational constraint. This N-methylation imparts significant steric hindrance, which restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1][12] This reduction in flexibility can "lock" the peptide into a more rigid, pre-organized bioactive conformation, which can lead to a significant increase in receptor affinity and selectivity by reducing the entropic penalty of binding.[1][13] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformation that is typically disfavored but can be crucial for mimicking specific protein turns.[13][14]
Improved Bioavailability and Membrane Permeability
A transformative consequence of N-methylation is the removal of the amide proton, a critical hydrogen bond donor.[12] This single modification significantly reduces the peptide's overall polarity and hydrogen bonding capacity, thereby increasing its lipophilicity.[12] This is a key factor in improving passive diffusion across cellular membranes and enhancing oral bioavailability, a long-sought-after goal in peptide drug development.[15][16]
Comparative Analysis: N-Me-D-Ala vs. D-Ala
The choice between these two modifications is a strategic one, balancing gains in stability and permeability against potential losses in activity and increased synthetic complexity.
Quantitative Data Summary
The following table summarizes the expected impact of each modification based on extensive literature. The values are illustrative and will vary depending on the specific peptide sequence and context.
| Parameter | L-Alanine (Baseline) | D-Alanine Substitution | N-Methyl-D-alanine Substitution | Causality & Rationale |
| Proteolytic Half-Life | Low (Minutes) | High (Hours-Days) | Very High (Hours-Days) | D-Ala: Stereochemical hindrance prevents protease recognition.[2][3] N-Me-D-Ala: Combines stereochemical hindrance with steric shielding of the peptide bond by the N-methyl group.[12][17] |
| Backbone Flexibility | High | High (with local changes) | Low (Highly Restricted) | N-Me-D-Ala: Steric bulk from the N-methyl group restricts Φ and Ψ bond rotation, rigidifying the backbone.[1][15] |
| Membrane Permeability | Very Low | Very Low | Moderate to High | N-Me-D-Ala: Removal of the amide hydrogen bond donor increases lipophilicity, facilitating passive diffusion.[12][15][16] |
| Receptor Binding Affinity | Variable | Unpredictable | Unpredictable | Both: Altered stereochemistry and conformation can either improve or hinder interaction with the target receptor. Must be experimentally verified.[4] |
| Synthetic Complexity | Low | Low | High | N-Me-D-Ala: Coupling to the secondary amine is sterically hindered, requiring specialized, stronger coupling reagents and longer reaction times.[12][18] |
Decision-Making Workflow for Peptide Modification
The following diagram outlines a logical workflow for selecting the appropriate modification strategy based on your primary objectives.
Caption: A decision tree for choosing between D-Ala and N-Me-D-Ala.
Visualizing the Molecular Impact
This diagram illustrates the structural differences at the peptide bond level.
Caption: Structural comparison of L-Ala, D-Ala, and N-Me-D-Ala residues.
Experimental Protocols: A Self-Validating System
To objectively compare these modifications, a series of standardized, self-validating experiments must be performed.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with N-Methyl-D-alanine
The synthesis of N-methylated peptides presents a significant challenge due to the steric hindrance of the secondary amine. Standard coupling conditions are often insufficient.
Methodology:
-
Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine using 20% piperidine in DMF.
-
Amino Acid Coupling (The Critical Step):
-
Dissolve 4 equivalents of the Fmoc-N-Me-D-Ala-OH in DMF.
-
Add 4 equivalents of a strong coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[18] HBTU and HCTU are less effective.
-
Add 8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA).
-
Allow the solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for a minimum of 2-4 hours. Coupling can be significantly slower than for primary amines.
-
-
Monitoring the Coupling Reaction:
-
The standard ninhydrin test will not work for the secondary amine of N-methylated residues.
-
Use the Bromophenol Blue Test : Withdraw a small sample of resin, wash it, and add a test solution of bromophenol blue in DMF. A blue to green color indicates an incomplete reaction (free secondary amine), while a yellow color indicates complete coupling.[18]
-
-
Capping and Iteration: If the coupling is incomplete, perform a second coupling. If it remains incomplete, cap any unreacted amines with acetic anhydride before proceeding to the next deprotection and coupling cycle.
-
Cleavage and Purification: Once synthesis is complete, cleave the peptide from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude peptide using reverse-phase HPLC.
Protocol 2: Comparative Proteolytic Stability Assay
This protocol directly measures the peptide's half-life in a biologically relevant medium.
Methodology:
-
Peptide Preparation: Prepare stock solutions of the L-peptide, D-Ala peptide, and N-Me-D-Ala peptide in an appropriate buffer.
-
Incubation: Incubate a fixed concentration (e.g., 10 µM) of each peptide in fresh human or mouse serum at 37°C.[4]
-
Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the serum-peptide mixture.
-
Reaction Quenching: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of 10% trichloroacetic acid (TCA) or acetonitrile to precipitate the serum proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.
-
Quantification: Analyze the supernatant using LC-MS or a calibrated HPLC system.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) for each peptide by fitting the data to a first-order decay curve. The results directly and quantitatively validate the stability of each modification.
Experimental Comparison Workflow
Caption: Workflow for a comprehensive experimental comparison.
Conclusion and Future Outlook
The choice between incorporating D-alanine and N-Methyl-D-alanine is not a matter of simple substitution but a strategic decision driven by the specific liabilities of a lead peptide.
-
Choose D-Alanine when: The primary goal is to enhance proteolytic stability with minimal structural perturbation and lower synthetic cost. It is an excellent first-line strategy when poor stability is the main obstacle.
-
Choose N-Methyl-D-Alanine when: A multi-pronged approach is required. This modification should be employed when, in addition to proteolytic stability, there is a need to rigidify the peptide backbone to improve receptor affinity or to increase lipophilicity to enhance membrane permeability and oral bioavailability.
The increased synthetic complexity and cost associated with N-methylated residues are significant considerations.[12] However, the potential rewards—a conformationally locked, highly stable, and membrane-permeable peptide—often justify the investment. As peptide therapeutics continue to tackle increasingly complex intracellular targets, the strategic application of modifications like N-Methyl-D-alanine will be indispensable in transforming promising peptides into viable clinical candidates.
References
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein. [Link]
-
Sarmiento, R. E., et al. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-24. [Link]
-
Santonocito, C., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]
-
Xu, T., et al. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. [Link]
-
Methods in Enzymology. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
ChemRxiv. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Cambridge Open Engage. [Link]
-
Boussard, G., et al. (2025). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. [Link]
-
Biron, E., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Angewandte Chemie International Edition, 51(40), 9743-9747. [Link]
-
Accardo, A., et al. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Polymers, 6(6), 1738-1756. [Link]
-
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical and Biophysical Research Communications, 265(1), 180-184. [Link]
-
Semen, D., et al. (2020). Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability. Molecular and Cellular Biochemistry, 474(1-2), 15-26. [Link]
-
Wikipedia. (n.d.). NMDA receptor. [Link]
-
Avitabile, C., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 26(18), 5602. [Link]
-
Schechter, I., & Berger, A. (1966). Peptides of L- and D-Alanine. Synthesis and Optical Rotations. Biochemistry, 5(10), 3371-3375. [Link]
-
Wikipedia. (n.d.). N-Methyl-D-aspartic acid. [Link]
-
Schechter, I., & Berger, A. (1966). Peptides of L- and D-Alanine. Synthesis and Optical Rotations. Biochemistry, 5(10), 3371-3375. [Link]
-
AAPPTec. (n.d.). N-Methyl Amino Acids Archives. [Link]
-
Wikipedia. (n.d.). D-peptide. [Link]
-
Metcalf, C. S., et al. (2021). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 22(16), 8786. [Link]
-
Utsunomiya, R., et al. (2019). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Microbiology Spectrum, 7(3). [Link]
-
Adebiyi, A., et al. (2024). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 25(2), 1145. [Link]
-
News-Medical.Net. (n.d.). What are NMDA Receptors?[Link]
-
Al-Hussain, F., & Ali, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7001. [Link]
-
Perkins, H. R. (2025). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]
-
Li, M., et al. (1996). In vitro selection of peptides acting at a new site of NMDA glutamate receptors. Nature Biotechnology, 14(8), 986-991. [Link]
-
Ipers, D. V., et al. (2019). d-amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences, 20(18), 4507. [Link]
-
Mitchell, S. J., et al. (2013). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 5, 1. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in D-Amino Acids in Neurological Research | MDPI [mdpi.com]
- 9. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 10. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. lifetein.com [lifetein.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Amino Acid Enantiomers
For researchers, scientists, and drug development professionals, the accurate quantification of amino acid enantiomers is a critical necessity. The biological activity of a molecule is intrinsically tied to its stereochemistry, making the validation of chiral separation methods not just a regulatory formality, but a cornerstone of scientific integrity. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for amino acid enantiomers, grounded in field-proven insights and experimental data. We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with authoritative sources.
The Criticality of Chiral Separation for Amino Acids
Amino acids, the building blocks of proteins, exist as enantiomers (D- and L-forms), with the L-form being predominantly found in nature. However, the presence of D-amino acids in living organisms is increasingly recognized for its physiological and pathological significance.[1] Consequently, the ability to accurately separate and quantify these enantiomers is paramount in fields ranging from pharmaceutical development to clinical diagnostics. Chiral HPLC stands as the premier technique for this purpose, offering high resolution and sensitivity.
Comparing Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation
The heart of a chiral HPLC method is the Chiral Stationary Phase (CSP). The choice of CSP dictates the separation mechanism and overall performance of the method. Here, we compare the most effective CSPs for amino acid enantiomer resolution.
Macrocyclic Glycopeptide CSPs
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, are exceptionally versatile for the enantioseparation of underivatized amino acids.[1][2][3] Their mechanism relies on a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which allows for the resolution of a broad range of amino acids.[4] Teicoplanin-based columns, in particular, have demonstrated superior performance in separating native amino acids.[1][5][6]
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs are another popular choice for chiral separations.[7][8] These cyclic oligosaccharides create a chiral cavity into which one enantiomer can selectively fit, leading to separation.[7] The separation mechanism is primarily based on inclusion complexation.[7] While effective, they may sometimes require derivatization of the amino acids to enhance interaction and achieve baseline resolution.[8]
Ligand-Exchange CSPs
Ligand-exchange chromatography offers a highly selective method for the direct separation of underivatized amino acids.[9][10][11] This technique involves a CSP coated with a chiral ligand (e.g., an amino acid) and a metal ion (typically copper). The amino acid enantiomers in the sample form diastereomeric ternary complexes with the CSP-bound ligand and the metal ion, with differing stabilities that enable separation.[9][12]
Crown Ether-Based CSPs
Crown ether-based CSPs are particularly well-suited for the separation of primary amines, including amino acids.[13][14] The chiral recognition mechanism involves the complexation of the protonated primary amino group of the analyte within the crown ether cavity. These CSPs often provide excellent resolution for a specific set of amino acids.[14]
Performance Comparison of CSPs
| Chiral Stationary Phase | Separation Mechanism | Advantages | Disadvantages | Typical Amino Acids Separated |
| Macrocyclic Glycopeptide | Multiple interactions (ionic, H-bonding, steric)[4] | Broad applicability, separates underivatized amino acids, robust[1][2] | Can be complex to optimize mobile phase | Most proteinogenic and non-proteinogenic amino acids[3][15] |
| Cyclodextrin-Based | Inclusion complexation[7] | Good for a wide range of compounds | May require derivatization for optimal resolution[8] | Aromatic and hydrophobic amino acids[16] |
| Ligand-Exchange | Diastereomeric metal complex formation[9] | High selectivity for underivatized amino acids, direct analysis[9][10] | Mobile phase can be corrosive, limited column lifetime | α- and β-amino acids[11] |
| Crown Ether-Based | Host-guest complexation[13] | Excellent resolution for specific amino acids, predictable elution order[14] | Narrower applicability compared to macrocyclic glycopeptides | Primary amino acids, particularly those with a primary amino group[14] |
A Step-by-Step Guide to Chiral HPLC Method Validation
A robust and reliable chiral HPLC method requires rigorous validation to ensure its performance is well-understood and reproducible. The following protocol, based on International Council for Harmonisation (ICH) guidelines, outlines the essential validation parameters.
Experimental Protocol: Method Validation
-
System Suitability: Before commencing validation, ensure the chromatographic system is fit for purpose.
-
Specificity (Selectivity): This parameter ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Procedure: Analyze blank samples, samples spiked with the desired enantiomer, and samples spiked with the undesired enantiomer.
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers.
-
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the racemate, spanning the expected range of the analysis. Plot the peak area of each enantiomer against its concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[17]
-
-
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]
-
Procedure: Intentionally vary chromatographic parameters such as mobile phase composition (e.g., ±2% organic modifier), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).[17][21]
-
Acceptance Criteria: The system suitability parameters should still be met, and the final calculated results should not be significantly affected.
-
Visualizing the Validation Workflow
Caption: A flowchart illustrating the sequential workflow for the validation of a chiral HPLC method.
Comparative Experimental Data
The following table summarizes typical performance data for the enantiomeric separation of a representative amino acid, Phenylalanine, on different CSPs.
| Parameter | Macrocyclic Glycopeptide (Teicoplanin) | Cyclodextrin-Based (Beta-Cyclodextrin) | Ligand-Exchange (D-Penicillamine) |
| Mobile Phase | Methanol/Water/Acetic Acid | Acetonitrile/Water/Triethylamine | Copper(II) Sulfate in Water |
| Resolution (Rs) | > 2.0 | ~1.8 | > 2.2 |
| Retention Time (min) | D-Phe: 8.5, L-Phe: 9.8 | D-Phe: 12.1, L-Phe: 13.5 | D-Phe: 15.2, L-Phe: 18.9 |
| Linearity (r²) | > 0.9995 | > 0.9992 | > 0.9998 |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.8 - 101.9% | 99.5 - 101.0% |
| Precision (%RSD) | < 1.5% | < 1.8% | < 1.2% |
Note: The data presented are representative and can vary depending on the specific column, instrumentation, and experimental conditions.
Logical Relationships in Method Validation
The validation parameters are interconnected, forming a self-validating system. For instance, demonstrating acceptable specificity, linearity, and precision can infer the accuracy of the method.[19]
Caption: The interdependency of key validation parameters in establishing a reliable analytical method.
Conclusion
The validation of chiral HPLC methods for amino acid enantiomers is a meticulous process that demands a deep understanding of chromatographic principles and regulatory requirements. By carefully selecting the appropriate chiral stationary phase and rigorously validating the method according to established guidelines, researchers can ensure the generation of accurate, reliable, and reproducible data. This guide provides a framework for navigating the complexities of chiral method validation, empowering scientists to confidently assess the enantiomeric purity of amino acids in their research and development endeavors.
References
-
A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids - Analyst (RSC Publishing). Available at: [Link]
-
(PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Available at: [Link]
-
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed. Available at: [Link]
-
Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed. Available at: [Link]
-
Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Available at: [Link]
-
Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations - PMC - NIH. Available at: [Link]
-
Enantioseparation of a-substituted proline analogs with macrocyclic glycopeptide-based chiral stationary phases immobilized on superficially porous particles - SZTE Publicatio Repozitórium. Available at: [Link]
-
HPLC CHIRAL OPTIMIZATION OF - A UNIQUE p-AMINO ACID AND ITS ESTER. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns - ResearchGate. Available at: [Link]
-
β-Cyclodextrin-modified covalent organic framework as chiral stationary phase for the separation of amino acids and β-blockers by capillary electrochromatography - PubMed. Available at: [Link]
-
Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC - PubMed. Available at: [Link]
-
Liquid Chromatographic Ligand-Exchange Chiral Stationary Phases Based on Amino Alcohols - PubMed. Available at: [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. Available at: [Link]
-
Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]
-
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available at: [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available at: [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS - UNCW Institutional Repository. Available at: [Link]
-
Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Full. Available at: [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Publishing. Available at: [Link]
-
Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 1 of 4 - YouTube. Available at: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. Available at: [Link]
-
Robustness Tests | LCGC International. Available at: [Link]
-
Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method - ResearchGate. Available at: [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Peculiarities of dansyl amino acid enantioselectivity using human serum albumin as a chiral selector - SciSpace. Available at: [Link]
-
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group. Available at: [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. Available at: [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. Available at: [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. Available at: [Link]
-
Chiral HPLC Method Development. Available at: [Link]
-
Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors [mdpi.com]
- 4. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07410J [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. dujps.com [dujps.com]
A Comparative Guide to Assessing the Enzymatic Stability of N-Methylated Peptides
In the pursuit of novel peptide therapeutics, researchers continually grapple with the inherent challenge of poor metabolic stability.[1] Peptides, while offering high selectivity and potency, are often rapidly degraded by proteases in vivo, limiting their clinical potential.[2][3] N-methylation—the substitution of a peptide backbone amide proton with a methyl group—has emerged as a cornerstone strategy to enhance proteolytic resistance and improve pharmacokinetic profiles.[4][5]
This guide provides an in-depth comparison of methodologies to assess the enzymatic stability of N-methylated peptides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices to ensure robust and reliable data.
The Protective Mechanism of N-Methylation
The enhanced stability of N-methylated peptides stems from two primary molecular effects:
-
Steric Hindrance: The addition of a methyl group to the amide nitrogen physically blocks the approach of proteolytic enzymes to the scissile peptide bond.[6][7] This steric shield disrupts the precise alignment required for enzymatic cleavage.
-
Conformational Restriction: N-methylation restricts the rotational freedom of the peptide backbone.[1][8] This can pre-organize the peptide into a bioactive conformation that is not recognized by the active site of proteases and can also disrupt the hydrogen-bonding patterns essential for enzyme-substrate binding.[6][7]
A single N-methylation can confer protection over a four-residue window, making it a highly efficient modification.[6] The strategic placement of N-methylated residues can lead to dramatic increases in peptide half-life, transforming a transient molecule into a viable drug candidate.[2][9]
Designing a Proteolytic Stability Study: A Comparative Overview
The assessment of enzymatic stability is not a one-size-fits-all endeavor. The choice of enzyme and assay conditions should be tailored to the specific research question, whether it's a high-throughput screen or a detailed mechanistic study.
Choosing the Right Proteolytic Challenge
A multi-tiered approach is often most effective. This involves testing against individual, well-characterized proteases as well as more complex, physiologically relevant biological matrices.
| Enzyme/Matrix | Cleavage Specificity | Rationale & Application | Considerations |
| Trypsin | C-terminal to Lysine (K) and Arginine (R)[10] | A common serine protease used as a first-pass screen for stability. Its well-defined specificity makes it ideal for initial comparative studies. | Trace chymotrypsin contamination can occur; TPCK-treated trypsin is recommended for high-specificity applications.[11] |
| Chymotrypsin | C-terminal to large hydrophobic residues (F, W, Y)[10] | Models digestion in the small intestine and provides complementary data to trypsin assays. Important for assessing orally administered peptide candidates. | Activity can be sequence-dependent. |
| Pepsin | C-terminal to Phenylalanine, Tryptophan, and Tyrosine[10] | Simulates the acidic and proteolytic environment of the stomach. Essential for evaluating the stability of potential oral therapeutics. | Optimal activity is at low pH (1.5-2.5). |
| Proteinase K | Cleaves adjacent to aliphatic and aromatic amino acids | A broad-spectrum serine protease used for aggressive degradation studies to establish a baseline of maximum susceptibility. | Highly aggressive; may not reflect specific physiological degradation pathways. |
| Human Serum/Plasma | Broad (cocktail of proteases) | Represents the systemic circulation environment, providing a more physiologically relevant measure of stability.[12][13] Crucial for preclinical assessment. | High protein content requires robust sample cleanup.[14] Protease activity can vary between lots and donors.[13] |
Workflow for In Vitro Enzymatic Stability Assessment
A typical workflow involves incubating the peptide with the enzyme or biological matrix, followed by analysis of the remaining intact peptide over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this analysis due to its sensitivity and specificity.[15][16][17]
Caption: General workflow for an in vitro enzymatic stability assay.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Trypsin Stability Assay (Comparative)
This protocol provides a robust method for directly comparing the stability of an N-methylated peptide to its non-methylated parent.
Principle of the Assay: The peptide of interest is incubated with trypsin. At specific time points, the reaction is stopped, and the amount of remaining, intact peptide is quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS. The rate of disappearance is used to calculate the peptide's half-life.
Materials:
-
N-methylated peptide and non-methylated control peptide (>95% purity)
-
TPCK-Treated Trypsin (e.g., from bovine pancreas)
-
Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Quenching Solution: 10% Formic Acid in Water
-
RP-HPLC system with a C18 column or an LC-MS system
Procedure:
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of both the N-methylated and non-methylated peptides in the assay buffer.
-
Reaction Setup: In separate microcentrifuge tubes, add the peptide solution to pre-warmed assay buffer (37°C) to a final concentration of 100 µg/mL.
-
Initiation: Initiate the digestion by adding trypsin to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).[6] Vortex gently to mix. This is your T=0 sample point; immediately withdraw the first aliquot.
-
Incubation & Sampling: Incubate the reaction mixture at 37°C.[6] Withdraw aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Immediately quench each aliquot by adding it to an equal volume of the Quenching Solution. This acidifies the sample and denatures the trypsin, stopping the reaction.
-
Control Samples:
-
Negative Control (T=0): Add the quenching solution before adding the trypsin to a peptide sample. This represents 100% intact peptide.
-
Enzyme Blank: A sample containing only the enzyme and buffer to identify any autolysis peaks.
-
-
Analysis: Analyze all quenched samples by RP-HPLC or LC-MS. Integrate the peak area corresponding to the intact peptide for each time point.
-
Data Analysis:
-
Normalize the peak area of the intact peptide at each time point to the T=0 sample (100%).
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) using a one-phase exponential decay model.
-
Data Interpretation & Comparative Analysis
The primary output of these assays is the peptide half-life (t½), which provides a quantitative measure of stability. Presenting this data in a comparative table is essential for clear interpretation.
Table 2: Representative Stability Data for a G-protein-binding Peptide
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| DKLYWWEFL | Non-methylated | Trypsin | ~2.5 min | - |
| D(N-Me)KLYWWEFL | N-methylated at P2 position | Trypsin | 3 hours | 72x |
| DK(N-Me)LYWWEFL | N-methylated at P1 position | Trypsin | > 42 hours | > 1000x |
| DKLYWW(N-Me)EFL | N-methylated at P1' position | Trypsin | > 42 hours | > 1000x |
| Data adapted from a study on N-methyl scanning mutagenesis.[6][9] |
As the data clearly demonstrates, N-methylation at or near the trypsin cleavage site (the C-terminus of Lysine, K) results in a dramatic, over 1000-fold increase in the peptide's half-life.[6][9] This highlights the profound impact of this modification on proteolytic resistance.
Conclusion
Assessing the enzymatic stability of N-methylated peptides is a critical step in modern drug development.[4] By employing a systematic approach that includes testing against specific proteases and complex biological matrices, researchers can generate robust and predictive data. The strategic application of N-methylation, guided by these stability assays, provides a powerful tool to overcome the pharmacokinetic hurdles of peptide therapeutics, paving the way for more potent and durable drug candidates.[2][5]
References
-
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Raz, O., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1350–1361. Available from: [Link]
-
Ma, D., Chen, C., & Wang, L. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892. Available from: [Link]
-
Lokey, R. S., et al. (2012). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 8(11), 913–915. Available from: [Link]
-
Sultana, N., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Advanced Healthcare Materials. Available from: [Link]
-
Siano, A. S., & Cerdan, M. F. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in enzymology, 723, 253–276. Available from: [Link]
-
bioRxiv. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Available from: [Link]
-
PubMed Central. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Available from: [Link]
-
bioRxiv. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Available from: [Link]
-
Lamla, T., & Roberts, R. W. (2003). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Journal of the American Chemical Society, 125(49), 14992–14993. Available from: [Link]
-
ResearchGate. N -methylation in amino acids and peptides: Scope and limitations. Available from: [Link]
-
LifeTein Peptide Blog. Should My Peptide Be Methylated? Available from: [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-reviews in medicinal chemistry, 16(9), 683–690. Available from: [Link]
-
Aina, O. H., Liu, R., & Marik, J. (2019). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 11(11), 591. Available from: [Link]
-
Rogers, J. R., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. ACS infectious diseases, 4(1), 67–75. Available from: [Link]
-
Peak Proteins. Proteases. Available from: [Link]
-
Bowers Lab. Proteases. Available from: [Link]
-
Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS pharmacology & translational science, 7(12), 3236–3247. Available from: [Link]
-
PubMed Central. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]
-
Picha, J., & Hilpert, K. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. Available from: [Link]
-
ResearchGate. N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Available from: [Link]
-
Huang, R., & Chen, X. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR protocols, 1(2), 100083. Available from: [Link]
-
ResearchGate. Serum Stability of Peptides. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 11. peakproteins.com [peakproteins.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Methylated vs. Non-Methylated Peptide Analogs: A Comparative Analysis
Introduction: The Rationale for N-Methylation in Peptide Drug Discovery
For researchers, scientists, and drug development professionals, the allure of peptides as therapeutic agents is undeniable. Their high specificity and potency are often counterbalanced by significant liabilities, namely poor metabolic stability and low cell permeability.[1][2][3][4] A key strategy to overcome these hurdles is the N-methylation of the peptide backbone, a subtle modification that can profoundly enhance a peptide's therapeutic potential.[5][6] This guide provides an in-depth comparative analysis of N-methylated and non-methylated peptide analogs, offering field-proven insights and supporting experimental data to inform rational peptide drug design. We will explore the causal relationships behind the observed differences in their physicochemical properties, pharmacokinetics, and pharmacodynamics, and provide detailed experimental protocols for their synthesis and evaluation.
The Physicochemical Impact of N-Methylation: A Double-Edged Sword
The introduction of a methyl group on a backbone amide nitrogen instigates a cascade of changes in a peptide's fundamental properties. Understanding these is critical to leveraging N-methylation effectively.
Conformational Rigidity and Receptor Binding
N-methylation imparts significant conformational constraints on the peptide backbone.[1][7] By replacing the amide proton, it eliminates a hydrogen bond donor, disrupting secondary structures like β-sheets and helices.[8] This modification can also favor a cis amide bond conformation, which is less common in non-methylated peptides.[9] The resulting increase in conformational rigidity can be advantageous, locking the peptide into a bioactive conformation that enhances receptor binding affinity and specificity.[6][10] However, this is not a universal outcome. In some cases, the altered conformation may be incompatible with the receptor binding pocket, leading to diminished or abolished activity.[11][12] The impact of N-methylation is highly dependent on the specific residue being modified and its role in receptor interaction.[13]
Lipophilicity and Solubility
The addition of a methyl group increases the lipophilicity of the peptide, which can be beneficial for membrane permeability.[5][14] However, this comes at the cost of reduced aqueous solubility. The loss of the amide proton's hydrogen bonding capacity with water molecules contributes to this effect.[13] This trade-off necessitates careful consideration during the design phase to balance improved permeability with adequate solubility for formulation and bioavailability.
Pharmacokinetic Profile: Enhancing In Vivo Performance
The most significant advantages of N-methylation are often observed in the pharmacokinetic behavior of peptide analogs.
Enzymatic Stability: A Shield Against Proteolysis
One of the primary reasons for the short in vivo half-life of peptides is their rapid degradation by proteases.[1][2][3][4] N-methylation provides a powerful defense against enzymatic cleavage. The methyl group acts as a steric shield, hindering the approach of proteases to the peptide backbone and disrupting the hydrogen-bonding patterns that these enzymes recognize for binding and cleavage.[8] This steric hindrance can confer remarkable resistance to proteolysis, significantly extending the peptide's half-life in biological fluids.[5][8] While generally effective, the degree of protection can vary, and in some rare instances, a conformational shift induced by N-methylation might expose a previously shielded cleavage site.[12][15]
Table 1: Comparative Proteolytic Stability of N-methylated vs. Non-methylated Peptides
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| DKLYWWEFL | Non-methylated | Trypsin | ~2.5 min | - | [8] |
| (N-Me-D)KLYWWEFL | N-methylated Asp | Trypsin | 3 h | 72 | [8] |
| D(N-Me-K)LYWWEFL | N-methylated Lys | Trypsin | > 42 h | > 1000 | [8] |
| DKLYWW(N-Me-L)FL | N-methylated Leu | Trypsin | > 42 h | > 1000 | [8] |
| DKLYW(N-Me-Y)EFL | N-methylated Tyr | Trypsin | > 42 h | > 1000 | [8] |
Cell Permeability and Oral Bioavailability
A major hurdle for peptide therapeutics is their poor cell permeability, which often limits their targets to extracellular receptors and necessitates parenteral administration. N-methylation can significantly improve a peptide's ability to cross cell membranes.[1][7] This is attributed to a combination of increased lipophilicity and a reduction in the number of hydrogen bond donors, which lowers the desolvation penalty for entering the lipid bilayer of the cell membrane.[13] In some cases, this enhanced permeability, coupled with increased metabolic stability, can lead to orally bioavailable peptide drugs, a significant achievement in peptide drug development.[4][10][16] For instance, a tri-N-methylated analog of a somatostatin cyclopeptide demonstrated 10% oral bioavailability.[4]
Diagram 1: Impact of N-Methylation on Peptide Properties
Caption: N-methylation initiates a cascade of physicochemical changes that collectively enhance pharmacokinetic properties.
Synthetic Considerations: Navigating the Challenges of N-Methylation
The synthesis of N-methylated peptides presents unique challenges compared to their non-methylated counterparts. These difficulties primarily arise from the steric hindrance imposed by the N-methyl group, which can lead to incomplete coupling reactions.[17]
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
Two main strategies are employed for incorporating N-methylated amino acids during SPPS:
-
Using pre-synthesized N-methylated amino acid building blocks: This is the more common approach, but the coupling of an amino acid to a sterically hindered N-methylated N-terminus can be difficult.[2] Specialized, highly reactive coupling reagents such as HATU, PyBOP, or BOP-Cl are often required to achieve high yields.[18][19]
-
On-resin N-methylation: This method involves the methylation of the amide nitrogen after the amino acid has been incorporated into the growing peptide chain.[10] A common procedure involves a three-step process of sulfonylation, methylation, and desulfonylation.[14] While this avoids the difficult coupling step onto an N-methylated residue, it adds complexity to the synthesis and requires careful optimization to avoid side reactions.[17]
Regardless of the method, the synthesis of highly N-methylated peptides requires careful planning and optimization to overcome challenges such as low reactivity and potential racemization.[13][20]
Diagram 2: On-Resin N-Methylation Workflow
Caption: A schematic of the three-step on-resin N-methylation procedure.
Experimental Protocols: A Practical Guide to Comparative Analysis
To provide a framework for the comparative evaluation of N-methylated and non-methylated peptide analogs, we present the following detailed experimental protocols.
Protocol 1: On-Resin N-Methylation of a Peptide
This protocol is adapted from established methods for the on-resin N-methylation of a peptide synthesized via Fmoc-based SPPS.[14]
Materials:
-
Peptide-bound resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-Dimethylaminopyridine (DMAP)
-
N-Methylpyrrolidone (NMP)
-
Methyl iodide (MeI) or Dimethyl sulfate ((CH₃)₂SO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard SPPS reagents and solvents
Procedure:
-
Sulfonylation: a. Swell the peptide-resin in NMP. b. In a separate vessel, pre-activate o-NBS-Cl (4 eq.) with DMAP (10 eq.) in NMP. c. Add the activation mixture to the resin and shake for 5-10 minutes. d. Wash the resin thoroughly with NMP and DCM.
-
Methylation: a. Add a solution of DBU (5 eq.) and MeI (10 eq.) in NMP to the resin. b. Shake for 5-10 minutes. c. Wash the resin with NMP and DCM.
-
Desulfonylation: a. Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP. b. Add the solution to the resin and shake for 5 minutes. Repeat this step once. c. Wash the resin extensively with NMP and DCM.
-
Confirmation and Further Synthesis: a. A small amount of resin can be cleaved and analyzed by LC-MS to confirm successful methylation. b. Proceed with the coupling of the next Fmoc-amino acid, using a high-power coupling reagent like HATU.
Protocol 2: Comparative Protease Stability Assay
This assay compares the stability of N-methylated and non-methylated peptides in the presence of a specific protease.
Materials:
-
Non-methylated peptide stock solution (e.g., 1 mg/mL in assay buffer)
-
N-methylated peptide stock solution (e.g., 1 mg/mL in assay buffer)
-
Protease solution (e.g., Trypsin at 1:100 enzyme:substrate ratio)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: a. In separate microcentrifuge tubes, add the peptide stock solution to the assay buffer to achieve the final desired concentration. b. Pre-incubate the tubes at 37°C for 5 minutes. c. Initiate the reaction by adding the protease solution to each tube. d. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Analysis: a. Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. b. Analyze the samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: a. Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. b. Plot the percentage of intact peptide versus time and determine the half-life (t½) for each peptide analog.
Conclusion: A Strategic Approach to Peptide Optimization
N-methylation is a powerful and versatile tool in the medicinal chemist's arsenal for transforming a promising peptide lead into a viable drug candidate.[6] By strategically introducing N-methyl groups, researchers can significantly enhance metabolic stability and cell permeability, potentially leading to orally bioavailable peptide therapeutics.[4][10][16] However, the decision to N-methylate a peptide should be a careful and deliberate one, weighing the potential benefits against the challenges in synthesis and the unpredictable effects on receptor binding.[11][13] A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will enable the rational design of N-methylated peptide analogs with superior therapeutic profiles.
References
-
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 1047, 103-111. [Link]
-
Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
-
Zhang, W., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Aubry, A., et al. (2025). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research. [Link]
-
Grieco, P., et al. (2012). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
-
Vinogradov, A. A., et al. (2018). Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link]
-
Tran, A. T., et al. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. ACS Chemical Biology. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein Peptide Blog. [Link]
-
Kawakami, T., et al. (2013). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society. [Link]
-
Wołczański, M., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters. [Link]
-
Chatterjee, J., et al. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform. [Link]
-
Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society. [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]
-
He, C. Y., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link]
-
Chen, W., et al. (2019). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics. [Link]
-
Garcia, A. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]
-
Bionda, N., et al. (2016). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
-
Tran, A. T., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. ACS Chemical Biology. [Link]
-
Reddit user. (2023). SPPS for N Methylated Peptides. r/chemistry. [Link]
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. reddit.com [reddit.com]
- 20. chemrxiv.org [chemrxiv.org]
impact of N-methylation on the conformational properties of peptides
<_ - A Senior Application Scientist's Guide to N-Methylation's Impact on Peptide Conformation
For researchers, scientists, and drug development professionals, understanding the conformational implications of peptide modifications is paramount. N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful tool in the peptide chemist's arsenal. It significantly influences a peptide's three-dimensional structure, which in turn dictates its biological activity, stability, and pharmacokinetic properties.[1] This guide provides an in-depth comparison of N-methylated and non-methylated peptides, supported by experimental data and methodologies, to illuminate the profound structural consequences of this seemingly simple modification.
The Molecular Underpinnings of N-Methylation's Influence
The introduction of a methyl group onto the amide nitrogen fundamentally alters the peptide backbone in three key ways:
-
Elimination of the Hydrogen Bond Donor: The most immediate effect is the removal of the N-H group, which can no longer act as a hydrogen bond donor.[2] This disrupts intramolecular hydrogen bonding networks that are crucial for stabilizing canonical secondary structures like α-helices and β-sheets.[3]
-
Increased Steric Hindrance: The methyl group introduces steric bulk, which restricts the rotational freedom around the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles.[2] This steric constraint can favor certain conformations over others.
-
Altered Cis/Trans Isomerism: The energy barrier for rotation around the amide (ω) bond is lowered, making the cis conformation more accessible than in non-methylated peptides, where the trans form is overwhelmingly preferred.[4] This shift in the cis/trans equilibrium can lead to significant changes in the overall peptide fold.[5]
Comparative Analysis: Conformational Properties
The decision to N-methylate a peptide requires a careful cost-benefit analysis, as the gains in stability and permeability must be weighed against potential losses in solubility or bioactivity.[2]
Impact on Secondary Structures
N-methylation has a profound and context-dependent effect on peptide secondary structures.
-
α-Helices: N-methylation is generally disruptive to α-helical structures. The loss of the N-H hydrogen bond donor prevents the formation of the characteristic i, i+4 hydrogen bonding pattern that defines the α-helix.[6][7] Furthermore, the steric clash between the N-methyl group and the preceding residue's side chain can destabilize the helical conformation.
-
β-Sheets and β-Turns: The impact on β-structures is more nuanced. While disrupting the hydrogen bonding of a β-sheet, N-methylation can be a powerful tool for inducing β-turns.[1][8] In particular, N-methylation of heterochiral amino acid sequences (e.g., a D-amino acid followed by an L-amino acid) can nucleate β-sheet formation by promoting a βII' turn.[8] Studies on model dipeptides have shown that homochiral sequences are strongly driven towards a βVI-folded conformation, which contains a cis amide bond.[9]
-
Polyproline Helices: In proline-rich sequences, N-methylation can influence the equilibrium between the polyproline I (PPI, all-cis) and polyproline II (PPII, all-trans) helical conformations.
The following table summarizes the general effects of N-methylation on common secondary structures:
| Secondary Structure | Impact of N-Methylation | Rationale |
| α-Helix | Generally Disruptive | Loss of i, i+4 hydrogen bonding; steric hindrance. |
| β-Sheet | Can be disruptive or promoting | Disrupts inter-strand H-bonds but can induce turns that nucleate sheet formation.[8] |
| β-Turn | Often Promoting | Stabilizes turn conformations, particularly βVI turns with a cis amide bond.[9] |
The Thorpe-Ingold Effect and Conformational Pre-organization
The Thorpe-Ingold effect describes how increasing steric hindrance can favor ring closure and intramolecular reactions.[10] In peptides, N-methylation can be seen as an application of this principle. The steric bulk of the methyl group can decrease the bond angle between other substituents, bringing them closer together and promoting cyclization or the adoption of a more compact, pre-organized conformation.[10][11] This pre-organization can be highly beneficial for receptor binding by reducing the entropic penalty of binding.
Consequences for Drug Development
The conformational changes induced by N-methylation have significant downstream effects on a peptide's potential as a therapeutic.
-
Proteolytic Stability: N-methylation dramatically enhances resistance to enzymatic degradation.[12][13] The methyl group acts as a steric shield, preventing proteases from accessing and cleaving the peptide bond.[12] This can increase a peptide's in vivo half-life by orders of magnitude.[12]
-
Membrane Permeability and Bioavailability: By removing a hydrogen bond donor, N-methylation increases a peptide's lipophilicity, which can improve its ability to cross cell membranes.[2][4] This is a key strategy for developing orally bioavailable peptides.[14][15] The famed immunosuppressant, Cyclosporin A, is a heavily N-methylated cyclic peptide with excellent oral bioavailability, serving as a prime example of this principle.[4][16]
Experimental and Computational Workflows for Analysis
A multi-faceted approach is required to fully characterize the conformational landscape of an N-methylated peptide.
Workflow for Conformational Analysis
Caption: Workflow for the analysis of N-methylated peptides.
Key Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying peptide conformation in solution.[17][18] Two-dimensional experiments like ROESY and NOESY are particularly crucial for N-methylated peptides.
-
Objective: To determine the cis/trans population of amide bonds and obtain distance restraints for structure calculation.
-
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 1-5 mM.[1]
-
Data Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred over NOESY for distinguishing cis and trans isomers due to its ability to differentiate between positive and negative cross-peaks.[1] A mixing time of 150-300 ms is typically used.
-
Analysis: The presence of a strong cross-peak between the α-protons of adjacent residues (Hα(i) and Hα(i+1)) is indicative of a trans amide bond, while a strong cross-peak between Hα(i) and the N-methyl protons of the following residue is characteristic of a cis bond.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides a rapid assessment of the overall secondary structure content of a peptide.[7]
-
Objective: To qualitatively compare the secondary structure of an N-methylated peptide with its non-methylated counterpart.
-
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in an appropriate buffer (e.g., phosphate buffer, or a solvent like trifluoroethanol which promotes secondary structure).
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Analysis: Compare the spectra. A shift from a spectrum with double minima around 208 and 222 nm (characteristic of an α-helix) to one with a single minimum around 215 nm would suggest a transition to a β-sheet or random coil structure upon N-methylation.[7]
-
X-ray Crystallography
While more challenging, X-ray crystallography provides the highest resolution picture of a peptide's conformation in the solid state.[19][20]
-
Objective: To obtain an atomic-resolution 3D structure.
-
Protocol:
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, pH) to find conditions that yield diffraction-quality crystals. This is often the most difficult step.[19]
-
Data Collection: Collect X-ray diffraction data from a single crystal.
-
Structure Solution and Refinement: Solve the phase problem and refine the atomic model against the diffraction data.
-
Computational Modeling
Molecular dynamics (MD) simulations complement experimental data by providing insights into the dynamic behavior of peptides in solution.[5][21] These simulations can explore the conformational landscape and help rationalize the effects of N-methylation on structure and flexibility.[13][21]
Case Study: Cyclosporin A
Cyclosporin A (CsA) is a potent immunosuppressive drug and a classic example of a highly N-methylated (7 out of 11 residues) cyclic peptide.[22][23] Its success is largely due to the conformational rigidity and increased lipophilicity conferred by N-methylation.[24][25] NMR studies have shown that in nonpolar solvents like chloroform, CsA adopts a "closed" conformation with several intramolecular hydrogen bonds, which is believed to be important for its membrane permeability.[26] However, upon binding to its intracellular target, cyclophilin, the peptide bond between MeLeu9 and MeLeu10 undergoes a cis to trans isomerization, highlighting the dynamic conformational changes that can be modulated by N-methylation.[26]
Conclusion
N-methylation is a versatile and powerful modification that exerts profound control over the conformational properties of peptides. By introducing steric constraints, eliminating hydrogen bond donors, and altering the cis/trans amide bond equilibrium, it provides a means to enhance proteolytic stability, improve membrane permeability, and pre-organize peptides into bioactive conformations. A thorough understanding of these structural consequences, investigated through a combination of NMR, CD, crystallography, and computational modeling, is essential for the rational design of next-generation peptide therapeutics.
References
- Toward accurately modeling N-methyl
- A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methyl
-
The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. PubMed. [Link]
- Review on N-methyl
- Toward accurately modeling N-methyl
-
Cyclosporin A: Conformational Complexity and Chameleonicity. PubMed. [Link]
- Should My Peptide Be Methyl
- N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degrad
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC. [Link]
-
Thorpe–Ingold effect. Wikipedia. [Link]
-
Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. PubMed. [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society. [Link]
- Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Semantic Scholar.
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed Central. [Link]
-
Cyclosporin A: Conformational Complexity and Chameleonicity. PMC. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. [Link]
- N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides.
-
N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
-
Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase. PubMed. [Link]
-
Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products. PMC. [Link]
-
Conformational study of cyclosporin A in acetone at low temperature. PubMed. [Link]
-
Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. PMC. [Link]
-
Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace. [Link]
-
Engineering β-sheets employing N-methylated heterochiral amino acids. PMC. [Link]
-
Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline. Semantic Scholar. [Link]
- (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
-
A Newcomer's Guide to Peptide Crystallography. PMC. [Link]
-
X-Ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]
-
X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). ResearchGate. [Link]
-
Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. PubMed. [Link]
-
protein secondary structure - alpha-helices and beta-pleated sheets. Unknown Source. [Link]
-
X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). YouTube. [Link]
-
Determining α-helical and β-sheet Secondary Structures via Pulsed EPR Spectroscopy. Unknown Source. [Link]
-
Conformation: Thorpe-Ingold Effect. YouTube. [Link]
-
Training Neural Network Models Using Molecular Dynamics Simulation Results to Efficiently Predict Cyclic Hexapeptide Structural Ensembles. Journal of Chemical Theory and Computation. [Link]
-
Protein secondary structure. Wikipedia. [Link]
-
(PDF) Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. ResearchGate. [Link]
-
Proline isomerization in epigenetics. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 5. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. education.med.nyu.edu [education.med.nyu.edu]
- 7. Protein secondary structure - Wikipedia [en.wikipedia.org]
- 8. Engineering β-sheets employing N-methylated heterochiral amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Selective N-Methylation of Peptides on Solid Support (1997) | Stephen C. Miller | 225 Citations [scispace.com]
- 16. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 21. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. Cyclosporin A: Conformational Complexity and Chameleonicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclosporin A: Conformational Complexity and Chameleonicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of the N-methyltransferase activities of the multifunctional polypeptide cyclosporin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Beyond cyclosporine A: conformation-dependent passive membrane permeabilities of cyclic peptide natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Conformational study of cyclosporin A in acetone at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Enantiomers of 3-Methoxy-2-butanol: A Comparative Guide to Chiral Analysis
<
For researchers, scientists, and drug development professionals, the accurate differentiation of enantiomers is a critical aspect of chemical analysis and synthesis. The subtle, three-dimensional differences between these mirror-image isomers can lead to vastly different biological activities, making their separation and quantification paramount. This guide provides an in-depth comparison of established chiral analysis techniques for distinguishing the enantiomers of 3-Methoxy-2-butanol, a versatile chiral building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2]
3-Methoxy-2-butanol possesses two chiral centers, resulting in a pair of enantiomers: (2R,3S)-3-Methoxy-2-butanol and (2S,3R)-3-Methoxy-2-butanol.[3] In an achiral environment, these enantiomers exhibit identical physical properties, such as boiling point and density, making their separation a non-trivial challenge.[3] However, their interactions with a chiral environment, such as a chiral stationary phase in chromatography or a chiral derivatizing agent, can be exploited to achieve separation and analysis.[3]
Comparative Overview of Chiral Analysis Techniques
The selection of an appropriate method for chiral analysis depends on factors such as the volatility of the analyte, required sensitivity, and the availability of instrumentation. Here, we compare three powerful techniques for the resolution of 3-Methoxy-2-butanol enantiomers: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle of Separation | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | Differential partitioning of volatile enantiomers with a chiral stationary phase (CSP). | High resolution, speed, and sensitivity. | Limited to volatile and thermally stable compounds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a CSP in a liquid mobile phase. | Broad applicability, preparative scale-up is possible. | Can require more extensive method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric species with distinct NMR spectra using chiral derivatizing or solvating agents. | Provides structural information, non-destructive. | Lower sensitivity, may require derivatization. |
Experimental Protocols and Data
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective method for separating volatile enantiomers like 3-Methoxy-2-butanol. The use of a chiral stationary phase, often based on cyclodextrins, allows for the differential interaction of the enantiomers, leading to different retention times.[4][5] For alcohols, derivatization to a more volatile ester can sometimes enhance separation.[4]
Experimental Protocol: Chiral GC of 3-Methoxy-2-butanol
-
Column Selection: A capillary column coated with a modified cyclodextrin derivative (e.g., CP Chirasil-DEX CB) is a suitable choice.[4]
-
Sample Preparation: Dilute the 3-Methoxy-2-butanol sample in a volatile solvent like dichloromethane.
-
GC Conditions:
-
Injector Temperature: 230°C
-
Detector (FID) Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp at 2°C/min to 200°C.
-
Carrier Gas: Hydrogen or Helium.
-
Injection: 1 µL, split injection.
-
-
Data Analysis: The enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the integrated peak areas.
Caption: Chiral Gas Chromatography Workflow
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers broad applicability for the separation of enantiomers and is a cornerstone of chiral analysis in the pharmaceutical industry.[6] Polysaccharide-based chiral stationary phases are particularly effective for a wide range of compounds, including alcohols.[7][8]
Experimental Protocol: Chiral HPLC of 3-Methoxy-2-butanol
-
Column Selection: A polysaccharide-based column such as Chiralpak® IA or IC is a good starting point.
-
Mobile Phase Selection: A normal phase mobile phase, such as a mixture of n-hexane and ethanol (e.g., 90:10 v/v), is often effective.[9]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomers will appear as two distinct peaks. The enantiomeric ratio is determined by comparing the peak areas.
Caption: Chiral High-Performance Liquid Chromatography Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess, particularly when coupled with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[10] CDAs, such as Mosher's acid chloride, react with the alcohol to form diastereomeric esters, which will have distinct signals in the NMR spectrum.[3]
Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent
-
Derivatization: React the 3-Methoxy-2-butanol sample with a chiral derivatizing agent like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine) in an NMR tube.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Data Analysis: The protons (or fluorine atoms) in the resulting diastereomeric esters will exhibit different chemical shifts. The ratio of the integrals of these distinct peaks corresponds to the enantiomeric ratio of the original alcohol.[11]
Caption: NMR Spectroscopy Workflow with a Chiral Derivatizing Agent
Conclusion: Selecting the Optimal Technique
The choice of analytical technique for distinguishing the enantiomers of 3-Methoxy-2-butanol is contingent upon the specific research goals.
-
For high-throughput screening and sensitive quantification , Chiral GC is often the preferred method due to its speed and high resolution.
-
When versatility and the potential for preparative separation are required , Chiral HPLC is an excellent choice, offering a wide range of stationary and mobile phases to optimize the separation.
-
For a definitive structural confirmation and when derivatization is feasible , NMR spectroscopy with a chiral derivatizing agent provides unambiguous determination of the enantiomeric ratio.
By understanding the principles and practical considerations of each of these powerful analytical techniques, researchers can confidently and accurately characterize the stereochemical composition of 3-Methoxy-2-butanol and other chiral molecules, ensuring the integrity and success of their scientific endeavors.
References
-
ACS Publications. In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. [Link]
-
ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
-
National Institutes of Health. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
-
Chemist Library. Chiral Separation Techniques. [Link]
-
PubMed. NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. [Link]
-
Cheméo. Chemical Properties of 2-Butanol, 3-methoxy- (CAS 53778-72-6). [Link]
-
PubChem. 3-Methoxy-2-butanol. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Reddit. Chiral alcohol separation. [Link]
-
National Institutes of Health. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
University of Wisconsin-Madison. Gas Chromatography of an Alcohol Mixture. [Link]
-
YouTube. Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Chemistry LibreTexts. Chiral Chromatography. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
J-GLOBAL. (2R,3S)-3-Methoxy-2-butanol. [Link]
-
MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
effect of D- and N-methyl amino acid substitution on antimicrobial peptides
<-3a _d="2"> ## A Comparative Guide to D- and N-Methyl Amino Acid Substitution in Antimicrobial Peptides
Introduction: The Imperative for Enhanced Antimicrobial Peptides
Antimicrobial peptides (AMPs) are at the forefront of the search for new therapeutics to combat the rise of multidrug-resistant pathogens.[1][2] Their broad-spectrum activity and membrane-targeting mechanisms of action make them promising alternatives to conventional antibiotics.[3][4] However, the clinical application of naturally occurring AMPs is often hindered by their susceptibility to enzymatic degradation by proteases and potential toxicity to human cells. To address these limitations, researchers have developed strategies to engineer synthetic AMPs with improved stability and therapeutic profiles. Among the most effective of these strategies are the site-specific substitution of L-amino acids with their D-enantiomers or N-methylated versions. This guide provides an in-depth comparison of these two powerful modification techniques, exploring their distinct impacts on the structure, function, and therapeutic potential of AMPs, supported by experimental data and detailed methodologies.
The Rationale for Chirality and Backbone Modification
Introducing D-amino acids or N-methylated amino acids into a peptide sequence fundamentally alters its chemical and physical properties. D-amino acid substitution, which involves changing the stereochemistry at the α-carbon, can induce significant conformational changes and, crucially, confer resistance to proteases that specifically recognize L-amino acids.[5][6] N-methylation, the addition of a methyl group to the backbone amide nitrogen, also provides a steric block against proteases.[7] Furthermore, this modification can influence the peptide's hydrogen-bonding capacity, flexibility, and amphipathicity—all critical factors for its antimicrobial activity and selectivity.[7]
Comparative Analysis: D- vs. N-Methyl Substitution
The decision to use D- or N-methyl amino acid substitution is a strategic one, depending on the desired properties of the final AMP. The following sections break down the effects of each modification on key performance indicators.
Antimicrobial Activity
The impact of these substitutions on the antimicrobial potency of a peptide is highly dependent on the specific peptide and the location of the modification.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-counterparts can have varied effects on antimicrobial activity. In some instances, a single D-amino acid substitution can enhance activity by optimizing the peptide's three-dimensional shape for interaction with the microbial membrane.[8] Conversely, multiple substitutions can sometimes disrupt the amphipathic structures essential for membrane permeabilization, leading to a decrease in potency.[6][9] For example, a study on the AMP temporin L demonstrated that substituting specific L-amino acids with their D-isomers resulted in a potent anti-Candida peptide with reduced toxicity to human cells.[8]
-
N-Methyl Amino Acid Substitution: N-methylation can also either increase or decrease antimicrobial activity. By limiting the conformational freedom of the peptide backbone, N-methylation can lock the peptide into a more biologically active shape.[7] However, it can also interfere with crucial hydrogen bonds that are necessary for the peptide to interact with microbial membranes or with other peptide molecules.[10] For instance, N-methylation of certain residues in the antimicrobial peptide anoplin was shown to enhance its activity.[11]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Modified AMPs
| Peptide | Modification | E. coli | P. aeruginosa | S. aureus | C. albicans |
| Parent Peptide | None | 16 | 32 | 8 | 16 |
| D-Amino Acid Analog | D-Lys-7 | 8 | 16 | 4 | 8 |
| N-Methyl Analog | N-Me-Lys-7 | 16 | 32 | 4 | 16 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific peptide and modifications.
Proteolytic Stability
A primary reason for employing these amino acid substitutions is to increase the peptide's resistance to degradation by proteases.
-
D-Amino Acid Substitution: Peptides composed entirely of D-amino acids are highly resistant to breakdown by common proteases like trypsin and chymotrypsin, which are stereospecific for L-amino acids.[1][2][12] Even single D-amino acid substitutions at known cleavage sites can significantly extend the half-life of a peptide in serum.[1][2][12]
-
N-Methyl Amino Acid Substitution: N-methylation of the peptide bond at a protease cleavage site effectively blocks enzymatic degradation.[7] The bulk of the added methyl group prevents the protease from binding to and hydrolyzing the peptide bond.[7]
Experimental Protocol: Proteolytic Stability Assay
-
Peptide Incubation: The parent and modified peptides (1 mg/mL) are incubated with a solution of a specific protease, such as trypsin (0.1 mg/mL), in a buffered solution (e.g., phosphate-buffered saline, PBS) at 37°C.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Reaction Quenching: The enzymatic reaction is immediately stopped by adding a protease inhibitor or by acidifying the sample.
-
Analysis: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.
-
Data Visualization: The percentage of intact peptide is plotted against time to determine the degradation rate.
Graphviz Diagram: Proteolytic Stability Workflow
Caption: Workflow for assessing the proteolytic stability of modified AMPs.
Cytotoxicity and Hemolytic Activity
A crucial aspect of developing AMPs is to ensure they are selective for microbial cells over host cells.
-
D-Amino Acid Substitution: The effect of D-amino acid substitution on cytotoxicity can vary. In some cases, it can decrease hemolytic activity by altering the peptide's overall hydrophobicity or its ability to form pores in the membranes of eukaryotic cells.[2]
-
N-Methyl Amino Acid Substitution: N-methylation can be a valuable tool for reducing cytotoxicity.[10] By modulating the peptide's amphipathicity and how it inserts into membranes, N-methylation can lessen its lytic activity against red blood cells and other mammalian cells.[10]
Experimental Protocol: Hemolysis Assay
-
Prepare Red Blood Cells (RBCs): Fresh red blood cells are washed multiple times with PBS by centrifugation and resuspension to remove plasma and other components. The final RBC pellet is resuspended to a 2% (v/v) solution in PBS.
-
Peptide Dilutions: A series of dilutions of the parent and modified peptides are prepared in PBS.
-
Incubation: The peptide dilutions are added to the RBC suspension in a 96-well plate. A positive control (e.g., a detergent like Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.
-
Incubate: The plate is incubated at 37°C for 1 hour.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Measure Hemoglobin Release: The supernatant, containing any released hemoglobin, is transferred to a new 96-well plate, and the absorbance is measured at a wavelength of 540 nm.
-
Calculate Percentage Hemolysis: The percentage of hemolysis for each peptide concentration is calculated relative to the positive and negative controls.
In Vivo Efficacy
The ultimate measure of a therapeutic candidate's potential is its performance in a living organism. Both D- and N-methyl amino acid substitutions have been demonstrated to improve the in vivo efficacy of AMPs, primarily by increasing their stability in biological fluids and enhancing their pharmacokinetic properties.[4][13][14][15][16]
Mechanistic Insights and Design Principles
The choice between D- and N-methyl substitution should be informed by a clear understanding of the desired therapeutic outcome.
Graphviz Diagram: Impact of Modifications on AMP Properties
Caption: Effects of D- and N-methyl amino acid substitutions on key AMP properties.
-
For Enhanced Stability with Minimal Structural Disruption: A single D-amino acid substitution at a protease cleavage site can be a highly effective strategy.
-
For Fine-Tuning Activity and Reducing Cytotoxicity: N-methylation provides a more subtle approach to modulating a peptide's conformation and amphipathicity.
-
Combinatorial Approaches: In some instances, combining both D- and N-methyl substitutions may be necessary to achieve the optimal balance of desired properties.
Conclusion
The strategic incorporation of D- and N-methyl amino acids is a powerful tool in the rational design of antimicrobial peptides. By understanding the distinct structural and functional outcomes of each modification, researchers can engineer novel AMPs with enhanced proteolytic stability, improved therapeutic indices, and a greater likelihood of clinical success. This guide has provided a comparative framework, supported by experimental protocols, to assist in selecting the most suitable modification strategy for a given therapeutic goal. The continued exploration of these and other chemical modifications will undoubtedly lead to the development of the next generation of potent and durable antimicrobial agents.
References
- Kazem Kazemzadeh, et al. "In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants─Systematic Review and Meta-Analysis.
- Di Grazia, A., et al. "The effect of d-amino acid substitution on the selectivity of temporin L towards target cells: identification of a potent anti-Candida peptide." Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1828, no. 3, 2013, pp. 652-60.
- Jia, X., et al. "D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP." Acta Biochimica et Biophysica Sinica, vol. 49, no. 10, 2017, pp. 916-25.
- Oliva, R., et al. "D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides." International Journal of Molecular Sciences, vol. 24, no. 20, 2023, p. 15185.
- Jia, X., et al. "D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP." Acta Biochimica et Biophysica Sinica, vol. 49, no. 10, 2017, pp. 916-925.
- Jia, X., et al. "D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP." Acta Biochimica et Biophysica Sinica, vol. 49, no. 10, 2017, pp. 916-925.
- Qiu, S., et al. "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics." Frontiers in Microbiology, vol. 11, 2020, p. 589942.
- Qiu, S., et al. "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics." Frontiers in Microbiology, vol. 11, 2020.
- Kazem Kazemzadeh, et al. "In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants Systematic Review and Meta-Analysis.
- Gaur, P., et al. "d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance." Canadian Journal of Microbiology, vol. 66, no. 1, 2020, pp. 1-11.
- Han, H. M., et al. "Database screening and in vivo efficacy of antimicrobial peptides against meticillin-resistant Staphylococcus aureus USA300." Journal of Medical Microbiology, vol. 63, no. Pt 9, 2014, pp. 1185-92.
- Kazem Kazemzadeh, et al. "In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants─Systematic Review and Meta-Analysis.
- Hong, S. Y., et al. "Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide." Biochemical Pharmacology, vol. 58, no. 11, 1999, pp. 1775-80.
- Lee, D. K., et al. "AI-Based D-Amino Acid Substitution for Optimizing Antimicrobial Peptides to Treat Multidrug-Resistant Bacterial Infection." Advanced Science, 2024, p. e2305822.
- Oliva, R., et al. "D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides." International Journal of Molecular Sciences, vol. 24, no. 20, 2023, p. 15185.
- Chen, J.-R., et al. "Strategic modification of low-activity natural antimicrobial peptides confers antibacterial potential in vitro and in vivo." Communications Biology, vol. 7, no. 1, 2024, p. 24.
- Di Grazia, A., et al. "The effect of D-amino acid substitution on the selectivity of temporin L towards target cells: Identification of a potent anti-Candida peptide." Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1828, no. 3, 2013, pp. 652-60.
- Falla, T. J., et al. "Mode of action of the antimicrobial peptide indolicidin." The Journal of Biological Chemistry, vol. 271, no. 32, 1996, pp. 19298-303.
- Ahmad, A., et al. "Synthesis of Temporin-SHa Retro Analogs with Lysine Addition/Substitution and Antibiotic Conjugation to Enhance Antibacterial, Antifungal, and Anticancer Activities." Molecules, vol. 28, no. 21, 2023, p. 7412.
- Stoyanova, T., et al. "New Temporin A Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies." Molecules, vol. 28, no. 6, 2023, p. 2781.
- Saviello, M. R., et al. "Temporins: Multifunctional Peptides from Frog Skin." International Journal of Molecular Sciences, vol. 23, no. 19, 2022, p. 11883.
- Park, H. J., et al. "Cytotoxicity of antimicrobial peptides. (A) Human fibroblasts were used to evaluate the cytotoxicity of peptides. Cytotoxicity was measured through the MTT assay. (B) Hemolytic activity of the peptides against red blood cells. The graphs were derived from average values of three independent trials.
- Ni, J., et al. "Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin." European Journal of Pharmaceutical Sciences, vol. 152, 2020, p. 105453.
- Power, M. E., et al. "Cyclic N-locked indolicidin analogues with antimicrobial activity: Effect of ring size and fatty acid acylation.
- Maher, S., et al. "High content analysis to determine cytotoxicity of the antimicrobial peptide, melittin and selected structural analogs." Peptides, vol. 32, no. 8, 2011, pp. 1764-73.
- Rivas, L., et al. "Cytotoxic effect of antimicrobial peptides is related to the entry of peptides but not with the binding to the cell membrane. B16 cells were incubated with 2 µM of the biotin labeled peptides for different times.
- Miller, C. K., et al. "Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins." Proceedings of the National Academy of Sciences, vol. 119, no. 13, 2022, p. e2118063119.
- BOC Sciences. "CAS 140896-21-5 Indolicidin." BOC Sciences, 2023.
- Di Gioia, M. L., et al. "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." Mini-Reviews in Medicinal Chemistry, vol. 16, no. 9, 2016, pp. 683-90.
- "Practice Guidelines.
- Rozek, A., et al. "Structure of the Bovine Antimicrobial Peptide Indolicidin Bound to Dodecylphosphocholine and Sodium Dodecyl Sulfate Micelles." Biochemistry, vol. 39, no. 51, 2000, pp. 15765-74.
- Hsu, C. H., et al. "Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA." Nucleic Acids Research, vol. 30, no. 12, 2002, pp. 2677-87.
- Li, Y., et al. "A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies." Molecules, vol. 28, no. 13, 2023, p. 5013.
- "Advanced Malware Protection on Cisco Email Security
- "Cisco Advanced Malware Protection (AMP) Endpoints:Continuous Analysis and Retrospective Security." YouTube, 2019.
- "Cisco Advanced Malware Protection (AMP) Explained." Study CCNP, 2023.
- Miller, J. A., et al. "Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins." ChemBioChem, vol. 26, no. 1, 2025, p. e202400085.
- Brinkac, L., et al. "Elevated Antibiotic Resistance in Escherichia coli from Surface Waters Impacted by Concentrated Animal Feeding Operations in California and Michigan." Antibiotics, vol. 12, no. 10, 2023, p. 1538.
- Lee, D. L., et al. "Effect of D-amino acid substitutions on amphipathic α-helical structure.
- "The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide." BenchChem, 2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants─Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of d-amino acid substitution on the selectivity of temporin L towards target cells: identification of a potent anti-Candida peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 14. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Database screening and in vivo efficacy of antimicrobial peptides against meticillin-resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
The N-Methylation Advantage: A Comparative Guide to Peptide Pharmacokinetics
For researchers, scientists, and drug development professionals, the journey of a peptide from a promising therapeutic candidate to a viable drug is often fraught with pharmacokinetic challenges.[1][2][3] Native peptides, despite their high specificity and potency, are frequently plagued by poor metabolic stability and low membrane permeability, severely limiting their clinical utility, especially for oral administration.[1][3][4] A key strategy to surmount these hurdles is N-methylation—the substitution of an amide proton with a methyl group in the peptide backbone.[5][6] This seemingly subtle modification can dramatically alter a peptide's pharmacokinetic profile, transforming a rapidly degraded molecule into a robust drug candidate.[7][8] This guide provides an in-depth comparison of the pharmacokinetic properties of N-methylated peptides and their parent counterparts, supported by experimental data and detailed methodologies, to empower you in your drug design and development endeavors.
The Core Challenge with Parent Peptides: A Tale of Instability and Impermeability
The inherent liabilities of unmodified peptides stem from their very nature. The peptide backbone is susceptible to cleavage by a plethora of proteases and peptidases present throughout the body, leading to rapid degradation and short plasma half-lives.[3] Furthermore, the numerous hydrogen bond donors and acceptors on the peptide backbone contribute to a high polar surface area, which hinders passive diffusion across cellular membranes, resulting in poor absorption and limited bioavailability.[3][5]
N-Methylation: A Strategic Intervention for Enhanced Pharmacokinetics
N-methylation directly addresses these fundamental weaknesses by introducing a methyl group onto the amide nitrogen of the peptide backbone.[5] This modification imparts significant steric hindrance, shielding the adjacent peptide bond from the active sites of proteolytic enzymes and thereby enhancing metabolic stability.[5][9][10] Simultaneously, the replacement of a hydrogen bond donor with a non-polar methyl group reduces the peptide's capacity for hydrogen bonding with solvent molecules.[5][11] This desolvation is energetically favorable for partitioning into the hydrophobic lipid bilayer of cell membranes, leading to improved membrane permeability.[11]
The following diagram illustrates the protective effect of N-methylation against enzymatic degradation:
Caption: N-methylation sterically hinders protease access to the peptide bond.
Comparative Pharmacokinetic Profiles: A Data-Driven Analysis
The theoretical benefits of N-methylation are borne out by a wealth of experimental data. Let's examine a comparative analysis of key pharmacokinetic parameters between parent and N-methylated peptides.
| Parameter | Parent Peptide | N-Methylated Peptide | Rationale for Improvement |
| Metabolic Stability (t½ in plasma) | Short (minutes) | Significantly longer (hours to days) | Steric hindrance at the peptide bond prevents enzymatic cleavage by proteases.[9][10] |
| Membrane Permeability (Papp) | Low | High | Reduced hydrogen bonding capacity and increased lipophilicity facilitate passive diffusion across cell membranes.[5][11] |
| Oral Bioavailability (%F) | Typically <1% | Can reach >10% | A combination of enhanced metabolic stability in the gastrointestinal tract and improved intestinal permeability.[1][12][13] |
| Receptor Selectivity | Variable | Can be increased | N-methylation restricts the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation with higher affinity for a specific receptor subtype.[1] |
Case Study: N-Methylation of a Somatostatin Analog
A compelling example is the N-methylation of the cyclic hexapeptide somatostatin analog, cyclo(-PFwKTF-). A full N-methyl scan of this peptide revealed that a tri-N-methylated version exhibited a remarkable 10% oral bioavailability in rats, a significant improvement over the non-bioavailable parent peptide.[1][2][13] This success story underscores the transformative potential of multiple N-methylations in achieving oral bioavailability for peptide therapeutics.
Experimental Workflows for Assessing Pharmacokinetic Profiles
A robust evaluation of the pharmacokinetic impact of N-methylation requires a suite of well-defined in vitro and in vivo experiments.
In Vitro Assays: The First Line of Assessment
-
Metabolic Stability Assay: This assay evaluates the susceptibility of a peptide to enzymatic degradation.
-
Permeability Assays: These assays predict the ability of a peptide to cross intestinal barriers.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screen for passive diffusion.
-
Protocol:
-
A filter plate is coated with a lipid solution to form an artificial membrane.
-
The peptide solution is added to the donor compartment.
-
After an incubation period, the concentration of the peptide in the acceptor compartment is measured.
-
The apparent permeability coefficient (Papp) is calculated.
-
-
-
Caco-2 Cell Permeability Assay: Considered the gold standard for predicting human intestinal absorption.[4]
-
Protocol:
-
Caco-2 cells are cultured on a semi-permeable membrane until they form a confluent monolayer.
-
The peptide is added to the apical (AP) side.
-
Samples are taken from the basolateral (BL) side over time to determine the rate of transport.
-
The Papp value is calculated.
-
-
-
The following diagram outlines the workflow for these key in vitro assays:
Caption: A streamlined workflow for assessing metabolic stability and permeability.
In Vivo Pharmacokinetic Studies: The Definitive Evaluation
Following promising in vitro data, in vivo studies in animal models (typically rodents) are essential to determine the complete pharmacokinetic profile.
-
Protocol:
-
Administer the parent and N-methylated peptides via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points.
-
Process blood to obtain plasma.
-
Quantify the peptide concentration in plasma using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
-
Navigating the Nuances of N-Methylation: A Word of Caution
While N-methylation is a powerful tool, it is not a panacea. The introduction of a methyl group can sometimes lead to a decrease in binding affinity for the target receptor if the amide proton is crucial for the interaction.[16] Therefore, a systematic "N-methyl scan," where each amino acid residue is individually methylated, is often employed to identify the optimal positions for methylation that enhance pharmacokinetics without compromising biological activity.[1]
Conclusion: N-Methylation as a Cornerstone of Modern Peptide Drug Design
In the quest to develop orally available and metabolically robust peptide therapeutics, N-methylation has emerged as a cornerstone strategy.[1][13][17] By mitigating the inherent pharmacokinetic liabilities of parent peptides, this elegant modification unlocks the full therapeutic potential of this important class of molecules. A thorough understanding of the comparative pharmacokinetic profiles, supported by rigorous experimental evaluation, is paramount for the successful design and development of the next generation of peptide drugs.
References
-
Kessler, H., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(9), 1279-1290. [Link]
-
Chatterjee, J., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Medicinal Chemistry, 57(21), 9017-9027. [Link]
-
Kessler, H., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]
-
Räder, A. F., et al. (2018). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766-2773. [Link]
-
Räder, A. F., et al. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. PubMed. [Link]
-
Sharma, S., et al. (2020). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]
-
Rainey, J. K., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC. [Link]
-
Vlieghe, P., et al. (2010). Strategic Approaches to Optimizing Peptide ADME Properties. PMC. [Link]
-
LifeTein. Should My Peptide Be Methylated?. LifeTein Peptide Blog. [Link]
-
Asiano, M. C., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech News. [Link]
-
Der-Ghazarian, T., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
-
Wang, C., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]
-
Suga, H., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]
-
Gilon, C., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. [Link]
-
Mann, M., et al. (2004). Identifying and quantifying in vivo methylation sites by heavy methyl SILAC. Nature Biotechnology, 22(11), 1440-1444. [Link]
-
BiotechPack. Common Methods for Protein Methylation Detection?. BiotechPack. [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
-
Li, X., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]
-
Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC. [Link]
-
Biron, E., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Chatterjee, J., et al. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Semantic Scholar. [Link]
-
Ovadia, O., et al. (2012). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate. [Link]
-
BiotechPack. Methylation Analysis Method. BiotechPack. [Link]
-
Wang, Y., et al. (2002). Method for identification and quantitative analysis of protein lysine methylation using matrix-assisted laser desorption/ionization — time-of-flight mass spectrometry and amino acid analysis. R Discovery. [Link]
-
Al-Salami, H., et al. (2022). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. [Link]
-
Seebach, D., et al. (1998). Biological and Pharmacokinetic Studies with β-Peptides. ResearchGate. [Link]
-
Diao, L., & Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 855-868. [Link]
-
Beck, T. C. (2022). Pharmacokinetic Optimization of Peptides and Small Molecules. University of Arizona Libraries. [Link]
Sources
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. prisysbiotech.com [prisysbiotech.com]
- 15. Methylation Analysis Method_Protein Methylation Analysis Method_Protein Methylation Analysis|Baitai Paike Biotechnology [en.biotech-pack.com]
- 16. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl (2R)-2-(methylamino)propanoate hydrochloride
This guide provides essential, step-by-step procedures for the safe and compliant disposal of methyl (2R)-2-(methylamino)propanoate hydrochloride (CAS No. 19914-41-1). Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories. The procedures outlined below are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in chemical management.
Hazard Identification and Essential Safety Data
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as an irritant.[1] Exposure can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.
The key identifiers and hazard classifications for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 19914-41-1 | [1][2] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| GHS Hazard Statements | H315: Causes skin irritation | [1][2] |
| H319: Causes serious eye irritation | [1][2] | |
| H335: May cause respiratory irritation | [1][2] |
Core Principles of Regulated Chemical Waste Disposal
The disposal of laboratory chemicals is governed by stringent regulations to prevent harm to human health and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4] A core tenet of RCRA is that hazardous chemicals must never be disposed of via standard drains or municipal trash.[3][5]
The operational directive for this compound is to treat it as a regulated hazardous waste from the moment it is designated for disposal.[5] This necessitates a cradle-to-grave management approach, ensuring the waste is handled safely at every stage.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Due to its irritant properties, the following PPE is mandatory before handling the waste material:
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A standard laboratory coat is required.[6]
Step 2: Characterize and Segregate the Waste
Proper segregation is crucial to prevent dangerous chemical reactions.[3]
-
Waste Characterization: This compound is classified as a non-acutely toxic, irritant chemical waste.
-
Segregation: Store waste containers of this compound separately from incompatible materials. As a hydrochloride salt, it is acidic and must be kept away from bases. It should also be segregated from strong oxidizing agents.[6]
Step 3: Use Designated Hazardous Waste Containers
All chemical waste must be accumulated in appropriate containers.[3]
-
Container Selection: Use a chemically compatible container, preferably made of plastic, that is in good condition and has a secure, leak-proof lid.[5]
-
Labeling: The container must be clearly and accurately labeled.[7] The label must include:
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste in designated laboratory areas.[5][7]
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[3][5]
-
Storage Conditions: Keep the container closed at all times except when adding waste.[5] The SAA should be in a well-ventilated area.
Step 5: Arrange for Final Collection and Disposal
Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by trained professionals.
-
Contact for Pickup: Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your facility's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5] Do not attempt to transport the waste off-site yourself.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is necessary to mitigate exposure and prevent contamination.
-
Minor Solid Spill (Contained on a Benchtop):
-
Ensure appropriate PPE is worn.[1]
-
Avoid generating dust.[8]
-
Carefully sweep or wipe up the solid material using dry methods.[6][8]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container, labeling it as "Spill Debris" with the chemical name.
-
Clean the spill area with a suitable solvent (e.g., alcohol) and then soap and water.[9]
-
-
Major Spill:
-
Evacuate the immediate area and alert personnel nearby.
-
If the spill poses a respiratory hazard, evacuate the laboratory and contact your institution's emergency response or EH&S team immediately.
-
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Medical Laboratory Observer. (2018). Laboratory Waste Management: The New Regulations. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
ASTM International. (2021). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. [Link]
-
PubChem. Methyl 2-amino-2-methylpropanoate. [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 [chemicalbook.com]
- 3. danielshealth.com [danielshealth.com]
- 4. store.astm.org [store.astm.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Handling Methyl (2R)-2-(methylamino)propanoate Hydrochloride
As researchers and developers in the pharmaceutical landscape, our work with novel chemical entities demands the highest standards of safety and precision. Methyl (2R)-2-(methylamino)propanoate hydrochloride, an amino acid ester derivative, is a key building block in various synthetic pathways. While instrumental to our work, its hydrochloride salt form necessitates a rigorous and informed approach to personal protection and handling. This guide provides an in-depth, experience-driven protocol for the safe management of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable
This compound is classified with specific hazard statements that dictate our safety protocols. The primary risks are associated with its potential irritant and corrosive properties, typical of many amine hydrochloride salts.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
These classifications are not mere labels; they are directives. The hydrochloride salt can be a fine, easily aerosolized powder. Inhalation can lead to irritation of the nasal passages and throat.[3] Skin contact may cause redness and discomfort, while eye contact is particularly dangerous, with the potential for serious, lasting damage.[2] Therefore, our choice of Personal Protective Equipment (PPE) is a direct response to these specific, well-documented risks.
The Core Ensemble: Your Essential Personal Protective Equipment
A proactive approach to safety begins with the correct selection and use of PPE. For handling this compound, the following equipment is mandatory.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical Splash Goggles or Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against fine powders and accidental splashes.[3][4] A face shield offers an additional layer of protection and is recommended when handling larger quantities.[5] |
| Hand Protection | Chemical-Resistant Nitrile or Butyl Rubber Gloves | These materials provide a robust barrier against amino acid esters and hydrochloride salts.[6] Always inspect gloves for tears or punctures before use.[7] After handling, wash hands thoroughly.[8] |
| Body Protection | Cotton Lab Coat (buttoned) | A standard lab coat protects against incidental contact and minor spills, preventing contamination of personal clothing.[3] |
| Respiratory Protection | N95 Dust Mask (minimum) or Respirator with Acid Gas Cartridge | Required if handling outside of a certified chemical fume hood or if there is a risk of aerosolization.[4][6] This prevents inhalation of the irritating powder.[9] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring reproducible results. The following protocol outlines the essential steps for safely handling this compound.
Step 1: Preparation and Engineering Controls
-
Designated Area : All handling of this compound powder must be conducted within a certified chemical fume hood.[10][11] This is the primary engineering control to mitigate inhalation risks.
-
Pre-Use Inspection : Before starting, ensure the fume hood is functioning correctly (check airflow monitor) and that all necessary PPE is available and in good condition.[7]
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement in and out of the controlled space.
Step 2: Donning PPE and Handling the Compound
-
PPE Application : Don your lab coat, followed by safety goggles and gloves. If respiratory protection is required, ensure it is properly fitted before entering the handling area.
-
Weighing and Transfer : Open the container slowly to avoid creating airborne dust.[12] Use a clean spatula to carefully transfer the desired amount of the compound onto a weigh boat or into a receiving vessel.
-
Container Management : Keep the primary container tightly sealed when not in use to prevent moisture absorption and accidental spills.[9][10]
-
Post-Handling : After use, thoroughly decontaminate the spatula and work surface within the fume hood.
Step 3: Emergency Spill Response
Even with meticulous planning, spills can occur. A swift and correct response is crucial.
-
Alert Personnel : Immediately alert others in the laboratory.
-
Evacuate (If Necessary) : For large spills, evacuate the immediate area.
-
Assess and Contain : Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like sand or vermiculite.[8] Do not use combustible materials.
-
Clean-Up : Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[8][13]
-
Decontaminate : Clean the spill area thoroughly with soap and water, and decontaminate all equipment used in the cleanup.
// Workflow Connections Prep -> GetPPE -> GetChem -> DonPPE [style=invis]; // Layout hint GetChem -> DonPPE [label="Proceed to Handling"]; DonPPE -> Weigh -> Seal -> Clean [label=""]; Clean -> DoffPPE -> Dispose [label=""];
// Spill Emergency Path Spill [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Weigh -> Spill [style=dashed, color="#EA4335"]; Spill -> { node [fillcolor="#FBBC05", fontcolor="#202124"]; Alert [label="Alert Personnel"]; Contain [label="Contain Spill"]; CleanupSpill [label="Clean & Decontaminate"]; } [edge [color="#EA4335"]]; Alert -> Contain -> CleanupSpill; CleanupSpill -> Dispose [label="Dispose of Spill Waste", color="#EA4335"]; } caption { label = "Safe Handling & Spill Response Workflow"; fontsize = 12; fontname = "Arial"; }
Waste Management and Disposal
Proper disposal is a critical final step in the safe handling lifecycle.
-
Waste Segregation : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, absorbent material) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Container Integrity : Ensure the waste container is chemically compatible and remains closed except when adding waste.
-
Institutional Guidelines : Follow all local and institutional regulations for hazardous chemical waste disposal.[14] Never dispose of this chemical down the drain.[2][13]
By integrating these safety measures into your standard operating procedures, you create a self-validating system of protection. Each step, from preparation to disposal, is designed to mitigate the specific hazards posed by this compound, ensuring a safe and productive research environment.
References
-
Fisher Scientific. Safety Data Sheet.
-
Carl ROTH. Safety Data Sheet: 2-Methyl-2-propanol.
-
Apollo Scientific. 2-Methyl-2-(methylamino)propan-1-ol Safety Data Sheet.
-
CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.
-
Sigma-Aldrich. Safety Data Sheet.
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-methylpropan-2-ol.
-
Fisher Scientific Company. Safety Data Sheet: Methyl propionate.
-
ChemicalBook. (R)-Methyl 2-(methylamino)propanoate hydrochloride.
-
Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory.
-
VelocityEHS. Hydrochloric Acid Hazards & Safety Tips.
-
Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
-
University of Alberta. Safe Handling of Laboratory Equipment.
-
AK Scientific, Inc. Diethyl 2-(methylamino)malonate hydrochloride Safety Data Sheet.
-
Quora. What are some safety precautions to take when using hydrochloric acid in a laboratory setting?
-
Labtest. Reagents Storage and stability. Precautions and warnings.
-
LeelineWork. What PPE Should You Wear When Handling Acid?
-
National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters.
-
University of California, Santa Cruz. Standard Operating Procedure: Hydrochloric Acid.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). 2-Propenoic acid, 2-methyl-: Human health tier II assessment.
Sources
- 1. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. ehs.com [ehs.com]
- 6. leelinework.com [leelinework.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. quora.com [quora.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. labtest.com.br [labtest.com.br]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
